molecular formula C49H50KN3O16S4 B13923894 Sulfo-Cy7.5 NHS ester

Sulfo-Cy7.5 NHS ester

カタログ番号: B13923894
分子量: 1104.3 g/mol
InChIキー: HDBJLDCQQJVKRA-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfo-Cy7.5 NHS ester is a useful research compound. Its molecular formula is C49H50KN3O16S4 and its molecular weight is 1104.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C49H50KN3O16S4

分子量

1104.3 g/mol

IUPAC名

potassium (2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6-sulfo-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6-sulfo-8-sulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-8-sulfonate

InChI

InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1

InChIキー

HDBJLDCQQJVKRA-UHFFFAOYSA-M

異性体SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)/CCC4)C.[K+]

正規SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)CCC4)C.[K+]

製品の起源

United States

Foundational & Exploratory

Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and therapeutic development.

Core Chemical and Physical Properties

This compound is a water-soluble, amine-reactive fluorescent dye designed for the stable labeling of proteins, antibodies, and other biomolecules. Its exceptional properties in the near-infrared spectrum make it an invaluable tool for in vivo imaging, where deep tissue penetration and minimal autofluorescence are paramount.[1][2][3] The key characteristics of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄₉H₄₈K₃N₃O₁₆S₄[4]
Molecular Weight ~1180.5 g/mol [4]
Appearance Dark green solid[5]
Solubility Good in water, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)[4]
Excitation Maximum (λex) ~778 nm[4]
Emission Maximum (λem) ~797 nm[4]
Extinction Coefficient ~222,000 M⁻¹cm⁻¹[4]
Quantum Yield ~0.21[4]
Reactive Group N-Hydroxysuccinimide (NHS) ester[1][4]
Reactivity Reacts with primary amines (-NH₂)[4]
Storage Conditions Store at -20°C, desiccated and protected from light[1][4]

Reactivity and Stability

The utility of this compound lies in its N-hydroxysuccinimide ester functional group, which reacts efficiently with primary amine groups present on biomolecules, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond.[4] This reaction is pH-dependent, with optimal labeling achieved in a slightly basic environment (pH 8.3-8.5).

It is crucial to note that the NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. Therefore, it is recommended to prepare the dye solution immediately before use and to perform the labeling reaction in an amine-free buffer.

Experimental Protocols

General Protocol for Protein and Antibody Labeling

This protocol provides a general guideline for the conjugation of this compound to proteins and antibodies. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein or antibody to be labeled (in an amine-free buffer such as PBS, pH 7.2-7.4)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Labeling Reaction:

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and quenching reagents using a desalting column (e.g., Sephadex G-25).

    • The first colored band to elute will be the Sulfo-Cy7.5-labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 778 nm (for Sulfo-Cy7.5).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

In Vivo Near-Infrared (NIR) Imaging Workflow

Sulfo-Cy7.5 labeled biomolecules are extensively used for in vivo imaging studies, such as tracking the biodistribution of antibodies or nanoparticles for cancer research and drug delivery.[6][7]

General Workflow:

  • Animal Model Preparation: Prepare the animal model for imaging (e.g., tumor-bearing mouse).

  • Probe Administration: Inject the Sulfo-Cy7.5 labeled probe (e.g., antibody, nanoparticle) intravenously or via the desired route of administration.[6]

  • Image Acquisition: At various time points post-injection, anesthetize the animal and perform whole-body imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy7.5 (e.g., excitation ~745 nm, emission ~800 nm).[8]

  • Data Analysis: Analyze the acquired images to determine the localization and signal intensity of the fluorescent probe in different organs and tissues over time.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise organs of interest for ex vivo imaging to confirm the in vivo findings and perform further histological analysis.[6]

Visualizations

Chemical Reaction of this compound with a Primary Amine

G Figure 1: Amine-Reactive Labeling Chemistry Sulfo_Cy7_5_NHS This compound Conjugate Sulfo-Cy7.5-Biomolecule Conjugate (Stable Amide Bond) Sulfo_Cy7_5_NHS->Conjugate + NHS N-Hydroxysuccinimide (Byproduct) Sulfo_Cy7_5_NHS->NHS Primary_Amine Primary Amine (on Biomolecule, R-NH₂) Primary_Amine->Conjugate

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Antibody Labeling and Purification

G Figure 2: Antibody Labeling and Purification Workflow start Start prep_ab Prepare Antibody Solution (2-10 mg/mL in amine-free buffer) start->prep_ab prep_dye Prepare this compound (10 mg/mL in anhydrous DMSO/DMF) start->prep_dye react Combine and Incubate (1-2 hours at RT, protected from light) prep_ab->react prep_dye->react quench Quench Reaction (e.g., Tris-HCl) react->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Degree of Labeling (Spectrophotometry) purify->analyze end End analyze->end G Figure 3: In Vivo Tumor Imaging Workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_exvivo Ex Vivo Validation label_ab Label Tumor-Targeting Antibody with this compound inject Administer Labeled Antibody to Animal Model label_ab->inject animal_model Establish Tumor Model in Animal animal_model->inject image Perform NIR Imaging at Multiple Time Points inject->image analyze Analyze Biodistribution and Tumor Accumulation image->analyze excise Excise Tumors and Organs analyze->excise image_exvivo Image Excised Tissues excise->image_exvivo

References

Sulfo-Cy7.5 NHS Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the solubility and stability characteristics of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules. The following sections detail its physicochemical properties, storage and handling protocols, and the chemical principles governing its use in bioconjugation.

Core Characteristics of this compound

This compound is a water-soluble, hydrophilic dye designed for the modification of primary amine groups on molecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] Its structural similarity to indocyanine green (ICG) is enhanced by a trimethylene bridge that increases its quantum yield, making it a superior choice for in vivo NIR imaging applications.[2][3] The presence of a sulfonate group significantly increases its water solubility, which is advantageous when labeling delicate proteins that may denature in the presence of organic co-solvents.[4][5][6]

Solubility Profile

The solubility of this compound is a key factor in its application. It is readily soluble in aqueous solutions as well as common organic solvents used in bioconjugation.

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterGood / Very GoodThe sulfonate groups confer high water solubility, making it ideal for labeling proteins directly in aqueous buffers.[3][4][5][7]
Dimethyl sulfoxide (DMSO)Good / 50 mg/mLAnhydrous DMSO is recommended for preparing concentrated stock solutions.[1][8] Note that hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] Ultrasonic assistance may be required for high concentrations.[1]
Dimethylformamide (DMF)GoodAnother suitable organic solvent for creating stock solutions.[3][4][5][7]

Stability and Storage

Proper storage and handling are critical to maintain the reactivity of the N-hydroxysuccinimide (NHS) ester group, which is susceptible to hydrolysis.

Solid Form

For long-term storage, this compound powder should be handled under the following conditions:

Table 2: Recommended Storage Conditions for Solid this compound

ParameterConditionRationale
Temperature-20°CMinimizes degradation over time.[3][4][7]
Light ExposureIn the darkPrevents photobleaching and degradation of the cyanine dye structure.[3][4][9]
MoistureDesiccatedThe NHS ester is highly sensitive to moisture, which causes hydrolysis.[3][4][10]
Shelf Life Up to 12 months When stored under the recommended conditions.[3][4]
Transportation Up to 3 weeks at room temperature The solid form is stable for short periods at ambient temperature.[3][4][9]
In Solution

Once dissolved, the stability of the NHS ester is significantly reduced, particularly in aqueous buffers.

Table 3: Recommended Storage for this compound Stock Solutions

SolventTemperatureDurationNotes
DMSO-20°C1 monthStore in sealed containers, protected from moisture and light.[1] Avoid repeated freeze-thaw cycles.[8]
DMSO-80°C6 monthsFor longer-term storage of stock solutions.[1]

Note: It is strongly recommended to prepare aqueous working solutions fresh on the day of use. Extended storage of stock solutions may lead to a reduction in dye activity.[1][8]

Chemical Stability and Hydrolysis

The primary factor affecting the stability of this compound in solution is the hydrolysis of the NHS ester group. This reaction is highly dependent on pH.

Figure 1. Hydrolysis of this compound SulfoCy7_5_NHS This compound (Reactive) Hydrolyzed_Dye Sulfo-Cy7.5 Carboxylate (Inactive for Amine Labeling) SulfoCy7_5_NHS->Hydrolyzed_Dye + H₂O (pH dependent) NHS N-Hydroxysuccinimide SulfoCy7_5_NHS->NHS releases H2O H₂O (Water/Moisture)

Caption: Hydrolysis pathway of the NHS ester.

The NHS ester reacts with water, resulting in an inactive carboxylate form of the dye and releasing N-hydroxysuccinimide. The rate of this hydrolysis increases significantly with pH.

Table 4: Half-life of NHS Esters in Aqueous Solution

pHHalf-life
7.04-5 hours
8.01 hour
8.610 minutes
(Data for general NHS esters)[11]

This pH-dependent stability is a critical consideration for experimental design. While the amine labeling reaction is most efficient at a slightly basic pH (7-8), a higher pH will also accelerate the competing hydrolysis reaction.[7] Therefore, a balance must be struck, with labeling protocols often recommending a pH range of 8.0-9.0.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound, a common starting point for labeling reactions.

Figure 2. Workflow for Stock Solution Preparation start Start: Equilibrate Dye add_dmso Add Anhydrous DMSO to Vial start->add_dmso Allow vial to reach room temp. vortex Vortex/Pipette to Mix Thoroughly add_dmso->vortex Ensures complete dissolution store Aliquot and Store vortex->store Store at -20°C or -80°C Protect from light/moisture

Caption: Protocol for preparing a DMSO stock solution.

Methodology:

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature completely. This prevents condensation of moisture onto the reactive powder.[10]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.[8]

  • Mixing: Vortex the vial or pipette the solution up and down until the dye is completely dissolved.

  • Storage: For immediate use, proceed to the labeling protocol. For storage, divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][8]

Protocol 2: General Protein Labeling

This protocol provides a general workflow for conjugating this compound to a protein, such as an antibody.

Methodology:

  • Buffer Preparation: Prepare the protein in an amine-free buffer, such as phosphate-buffered saline (PBS). The optimal pH for the reaction is between 8.0 and 9.0. If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate solution.[8]

    • Crucial Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[8]

  • Dye Addition: While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution. A common starting point is a 10:1 molar ratio of dye to protein.[8][12]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[13] Continuous, gentle stirring or rotation is recommended.

  • Purification: Remove the unreacted, hydrolyzed dye from the labeled protein conjugate. This is typically achieved using a desalting column, such as Sephadex G-25, equilibrated with PBS.[8][12]

  • Characterization: Determine the degree of substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

Figure 3. Protein Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8-9) Mix Add Dye to Protein (e.g., 10:1 molar ratio) Protein_Prep->Mix Dye_Prep Prepare Dye Stock Solution in DMSO Dye_Prep->Mix Incubate Incubate 1 hr at RT (in dark with stirring) Mix->Incubate Purify Purify via Desalting Column (e.g., Sephadex G-25) Incubate->Purify Analyze Characterize Conjugate (Measure DOS) Purify->Analyze Final_Product Labeled Protein Analyze->Final_Product

Caption: General workflow for protein conjugation.

By understanding and controlling the factors of solubility and stability, researchers can effectively utilize this compound to produce reliable and highly fluorescent bioconjugates for advanced imaging and analysis.

References

Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye. This guide details its spectral properties, provides detailed experimental protocols for its use in various applications, and explores its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a water-soluble, amine-reactive fluorescent dye that is widely used for labeling biomolecules in a variety of research applications. Its fluorescence in the near-infrared spectrum makes it particularly valuable for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1][2]

The key spectral and physical properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~778 nm[3]
Emission Maximum (λem) ~797 nm[3]
Molar Extinction Coefficient (ε) 222,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) 0.21[3]
Solubility Water, DMF, DMSO[2]

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol describes the covalent labeling of proteins, such as antibodies, with this compound. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the protein to form a stable amide bond.

Materials:

  • This compound

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against PBS.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.5-9.0 by adding the reaction buffer (typically 1/10th of the protein solution volume).

    • Add the this compound stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye using a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be the first colored band to elute.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

Experimental Workflow for Antibody Labeling

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Reaction Mix and Incubate (1-2h, RT, dark) Protein->Reaction Dye This compound in DMSO Dye->Reaction Purify Desalting Column Reaction->Purify Analyze Spectrophotometry (DOL) Purify->Analyze

Workflow for labeling antibodies with this compound.
Visualizing the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Sulfo-Cy7.5 labeled ligands or antibodies can be used to visualize and study the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[5]

Signaling Pathway Diagram

EGFR_Pathway EGF EGF (Sulfo-Cy7.5 labeled) EGFR EGFR (Monomer) EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation

Simplified EGFR signaling pathway initiated by ligand binding.
Immunofluorescence Staining of EGFR

This protocol details the use of a Sulfo-Cy7.5-labeled anti-EGFR antibody for visualizing the receptor in cultured cells.

Materials:

  • Cultured cells on coverslips

  • Sulfo-Cy7.5-labeled anti-EGFR antibody

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Antibody Staining:

    • Incubate the cells with the Sulfo-Cy7.5-labeled anti-EGFR antibody (at a predetermined optimal dilution) for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for Sulfo-Cy7.5 (Excitation: ~750-780 nm, Emission: ~790-820 nm).

In Vivo Tumor Imaging

This protocol provides a general guideline for using Sulfo-Cy7.5-labeled antibodies for non-invasive imaging of tumors in animal models.[6][7]

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • Sulfo-Cy7.5-labeled antibody targeting a tumor-specific antigen

  • Sterile PBS

  • In vivo imaging system with NIR fluorescence capabilities

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Acquire a baseline fluorescence image to determine autofluorescence levels.

  • Probe Administration:

    • Inject the Sulfo-Cy7.5-labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined empirically, but a typical starting point is 1-10 nmol per animal.

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

    • Use appropriate excitation and emission filters for Sulfo-Cy7.5.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a background region to quantify the fluorescence intensity and calculate the tumor-to-background ratio.

Experimental Workflow for In Vivo Imaging

InVivoImaging cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal Anesthetized Tumor Model Baseline Baseline Fluorescence Image Animal->Baseline Probe Sulfo-Cy7.5 Labeled Antibody Injection IV Injection of Probe Probe->Injection Baseline->Injection Timepoints Image at Multiple Timepoints Injection->Timepoints ROI ROI Analysis (Tumor vs. Background) Timepoints->ROI Quantify Quantify Signal ROI->Quantify

Workflow for in vivo tumor imaging with a Sulfo-Cy7.5 labeled antibody.
Flow Cytometry Analysis of Cell Surface Receptors

This protocol describes the use of Sulfo-Cy7.5-labeled antibodies to quantify the expression of cell surface receptors by flow cytometry.

Materials:

  • Cell suspension (e.g., primary cells or cultured cells)

  • Sulfo-Cy7.5-labeled antibody specific for the cell surface receptor of interest

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Fixable viability dye (optional)

  • Flow cytometer with appropriate laser and filters for Sulfo-Cy7.5

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate cells with an Fc receptor blocking agent to reduce non-specific antibody binding.

  • Antibody Staining:

    • Add the Sulfo-Cy7.5-labeled antibody at a pre-determined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

  • Viability Staining (Optional):

    • If desired, stain the cells with a fixable viability dye to exclude dead cells from the analysis.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer equipped with a laser and emission filter suitable for Sulfo-Cy7.5 (e.g., excitation with a red laser and detection in the far-red channel).

Conclusion

This compound is a versatile and powerful tool for a wide range of biological research applications. Its favorable spectral properties, particularly its near-infrared fluorescence, make it an excellent choice for sensitive detection in both in vitro and in vivo settings. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this dye in their experiments, from basic biomolecule labeling to advanced imaging of cellular processes and disease models.

References

An In-depth Technical Guide to the Hydrophilicity of Sulfo-Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilicity of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. We will delve into the physicochemical properties that contribute to its water solubility, present detailed experimental protocols for its use in bioconjugation, and illustrate a typical workflow for in vivo imaging applications.

Core Concepts: Understanding the Hydrophilicity of this compound

This compound is a water-soluble, near-infrared fluorescent dye specifically designed for labeling primary amines on biomolecules such as proteins, antibodies, and peptides.[1][2] Its exceptional utility in aqueous environments, a necessity for most biological applications, is a direct result of its chemical structure.

The hydrophilicity of this compound is primarily attributed to the presence of multiple sulfonate groups (-SO₃⁻) in its molecular structure.[3][4] These ionic moieties readily interact with polar water molecules, rendering the entire dye molecule highly soluble in aqueous buffers.[3][4][5] This is in stark contrast to its non-sulfonated counterpart, which is hydrophobic and requires organic co-solvents for dissolution and conjugation reactions. The enhanced water solubility of the sulfonated form prevents aggregation, which can otherwise lead to quenching of the fluorescence signal and unpredictable conjugation efficiencies.[3]

Physicochemical Properties

The key physicochemical and spectral properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₉H₄₈K₃N₃O₁₆S₄[2][6]
Molecular Weight ~1180.5 g/mol [2][6]
Solubility Good in water, DMF, and DMSO[2][6]
Excitation Maximum (λmax) ~778 nm[2][6]
Emission Maximum (λem) ~797 nm[2][6]
Extinction Coefficient ~222,000 M⁻¹cm⁻¹[2][6]
Reactive Group N-hydroxysuccinimide (NHS) ester[1][2]
Target Moiety Primary amines (-NH₂)[2]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to proteins and antibodies, a common application in drug development and research.

Protein and Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein or antibody containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • This compound

  • Protein/antibody to be labeled (in an amine-free buffer such as PBS, pH 7.2-7.4)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare the Protein/Antibody Solution:

    • Dissolve the protein or antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

    • Ensure the pH of the solution is between 8.0 and 8.5 for optimal reaction efficiency. If necessary, adjust the pH with 1 M sodium bicarbonate.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point.

    • Slowly add the calculated volume of the this compound stock solution to the protein/antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purify the Labeled Protein/Antibody:

    • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Elute the labeled protein/antibody with an appropriate buffer (e.g., PBS, pH 7.2-7.4). The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

    • Collect the fractions containing the labeled protein/antibody.

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound.

Antibody Conjugation Workflow

This diagram outlines the major steps involved in labeling an antibody with this compound.

Antibody_Conjugation_Workflow Start Start: Antibody in Amine-Free Buffer Reaction Conjugation Reaction Start->Reaction pH 8.0-8.5 Prep_Dye Prepare Sulfo-Cy7.5 NHS Ester Stock Solution Prep_Dye->Reaction Add Dye (e.g., 10:1 molar ratio) Purification Purification (Size-Exclusion Chromatography) Reaction->Purification 1 hr incubation Characterization Characterization (DOL Calculation) Purification->Characterization End End: Purified Labeled Antibody Characterization->End InVivo_Imaging_Workflow Start Start: Tumor-Bearing Animal Model Injection Intravenous Injection of Sulfo-Cy7.5-Ab Conjugate Start->Injection Distribution Systemic Circulation and Biodistribution Injection->Distribution Targeting Antibody-Antigen Binding at Tumor Site Distribution->Targeting Clearance Clearance of Unbound Conjugate Distribution->Clearance Imaging Near-Infrared Fluorescence Imaging Targeting->Imaging Accumulation Clearance->Imaging Reduced Background Analysis Image Analysis: Tumor Localization and Signal Quantification Imaging->Analysis End End: Assessment of Tumor Burden Analysis->End

References

Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for a variety of research and drug development applications. This document outlines its core physicochemical properties, detailed experimental protocols for bioconjugation, and a visual representation of its application workflow.

Core Physicochemical Properties

This compound is a water-soluble, hydrophilic fluorescent dye specifically designed for labeling primary amines on biomolecules such as proteins, antibodies, and peptides. Its exceptional properties in the near-infrared spectrum make it an ideal candidate for deep-tissue in vivo imaging, minimizing background autofluorescence and enhancing signal penetration.

PropertyValue
Molecular Formula C₄₉H₄₈K₃N₃O₁₆S₄[1][2][3][4][5]
Molecular Weight ~1180.5 g/mol [2][4]
Excitation Maximum (λex) 778 nm[1][2]
Emission Maximum (λem) 797 nm[1][2]
Extinction Coefficient 222,000 M⁻¹cm⁻¹[1][2]
Solubility Good in water, DMSO, and DMF[1][2]
Purity ≥95% (typically determined by ¹H NMR and HPLC-MS)[1][3]

Experimental Protocol: Antibody Labeling with this compound

This protocol details a general procedure for the covalent labeling of antibodies with this compound. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Stir plate and micro-stir bars

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[6]

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction.

  • Dye Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[6] This solution should be prepared fresh for optimal reactivity.

  • Labeling Reaction:

    • While gently stirring the antibody solution, slowly add the calculated volume of the this compound stock solution.

    • The molar ratio of dye to protein is a critical parameter and typically ranges from 5:1 to 20:1. This ratio should be optimized for the specific antibody to achieve the desired degree of labeling.[6]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.

    • The first colored band to elute will be the Sulfo-Cy7.5-labeled antibody.[6]

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for the dye).

Application Workflow: From Labeling to In-Vivo Imaging

The following diagram illustrates a typical workflow for labeling an antibody with this compound and its subsequent use in a preclinical in-vivo imaging study.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_application Application antibody Antibody Solution (Amine-free buffer) labeling Labeling Reaction (1 hr, RT, dark) antibody->labeling dye This compound (Dissolved in DMSO) dye->labeling purify Size-Exclusion Chromatography labeling->purify injection Tail Vein Injection (Animal Model) purify->injection imaging In-Vivo NIR Fluorescence Imaging injection->imaging

Caption: Antibody labeling and in-vivo imaging workflow.

This workflow highlights the key stages, from the initial preparation of reagents to the final application in a preclinical imaging setting, demonstrating the utility of this compound in targeted molecular imaging research.

References

A Technical Guide to Water-Soluble Cyanine Dyes: Focus on Sulfo-Cy7.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of water-soluble cyanine dyes, with a specific focus on Sulfo-Cy7.5. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development who utilize fluorescence-based techniques in their work.

Core Features of Water-Soluble Cyanine Dyes

Cyanine dyes are a class of synthetic fluorescent molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[1][] The length of this conjugated chain is a primary determinant of the dye's absorption and emission spectra.[3] The addition of sulfonate (-SO₃⁻) groups to the core structure creates water-soluble versions of these dyes, such as Sulfo-Cy7.5.[] These negatively charged moieties impart several significant advantages:

  • Exceptional Water Solubility: The presence of sulfonate groups renders the dyes highly soluble in aqueous buffers, which eliminates the need for organic co-solvents like DMSO or DMF in many labeling reactions.[1][] This is particularly advantageous when working with sensitive proteins that can be denatured by organic solvents.[]

  • Reduced Aggregation: The enhanced water solubility prevents the aggregation of dye molecules, which can lead to fluorescence quenching and affect the stability of labeled biomolecules.[][4] This is especially important when a high degree of labeling is required.

  • Near-Infrared (NIR) Fluorescence: Sulfo-Cy7.5 is a near-infrared dye, typically with an emission maximum around 808 nm.[5] This property is ideal for deep tissue imaging and in vivo studies, as longer wavelength photons can penetrate tissues more effectively with reduced background autofluorescence.[5][6]

  • High Molar Extinction Coefficient and Quantum Yield: Cyanine dyes, including Sulfo-Cy7.5, exhibit high molar extinction coefficients, meaning they absorb light very efficiently.[][3] When coupled with a good quantum yield, this results in bright fluorescent signals with a low background, enhancing sensitivity in various applications.[5]

  • Photostability: Sulfo-Cy7.5 offers good photostability, which is crucial for applications that require prolonged or repeated exposure to light, such as in fluorescence microscopy and long-term imaging studies.[5]

Quantitative Data Summary

The photophysical properties of Sulfo-Cy7.5 are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Maximum Excitation Wavelength (λex) ~778 - 788 nm[5][7]
Maximum Emission Wavelength (λem) ~797 - 808 nm[5][7]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[7][8]
Fluorescence Quantum Yield (Φ) ~0.21[7]
Stokes Shift ~20 nm[5]
Solubility Water, DMF, DMSO[7]

Mandatory Visualizations

General Structure of a Water-Soluble Cyanine Dye

G cluster_0 Heterocyclic Ring 1 cluster_1 Polymethine Bridge cluster_2 Heterocyclic Ring 2 cluster_3 Solubilizing Group N1 N R1 R N1->R1 bridge =CH-CH=CH-CH=CH-CH=CH= N1->bridge SO3 SO3- R1->SO3 Attached via linker N2 N+ bridge->N2 R2 R N2->R2

Caption: General structure of a water-soluble cyanine dye.

Experimental Workflow: Antibody Labeling with Sulfo-Cy7.5 NHS Ester

G start Start antibody_prep 1. Antibody Preparation (Purify and buffer exchange) start->antibody_prep conjugation 3. Conjugation Reaction (Mix antibody and dye, incubate) antibody_prep->conjugation dye_prep 2. This compound Preparation (Dissolve in DMSO/DMF) dye_prep->conjugation purification 4. Purification (Size-exclusion chromatography) conjugation->purification characterization 5. Characterization (Determine Degree of Labeling) purification->characterization storage 6. Storage (Store labeled antibody at 4°C or -20°C) characterization->storage end End storage->end

Caption: Workflow for labeling antibodies with Sulfo-Cy7.5.

Experimental Protocols

Protocol: Conjugation of this compound to Antibodies

This protocol outlines the covalent labeling of antibodies with Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.

Materials:

  • Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS).[9][10]

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[11]

  • Size-exclusion chromatography column (e.g., Sephadex G-25).[9][11]

  • Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[11][12]

  • Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide.[11]

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against the conjugation buffer to remove any amine-containing substances.

    • Adjust the antibody concentration to 1-2 mg/mL.[9]

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[11][13]

  • Conjugation Reaction:

    • Bring the antibody solution to room temperature.

    • Slowly add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently vortexing.[10][11]

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle mixing.[11]

  • Purification:

    • Separate the Sulfo-Cy7.5-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with the storage buffer.[9][11]

    • Collect the first colored fraction, which contains the labeled antibody.[11]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~780 nm (for Sulfo-Cy7.5).[11]

  • Storage:

    • Store the purified Sulfo-Cy7.5-conjugated antibody at 4°C in the dark.[11] For long-term storage, add glycerol to a final concentration of 50% and store at -20°C.[11]

Applications in Research and Drug Development

The unique properties of Sulfo-Cy7.5 make it a valuable tool in various applications:

  • In Vivo Imaging: Its near-infrared fluorescence allows for deep tissue imaging with minimal interference from background autofluorescence, making it ideal for preclinical studies in small animals.[5][6]

  • Fluorescence Microscopy: Sulfo-Cy7.5 provides high-resolution imaging of cellular structures.[5]

  • Flow Cytometry: It offers distinct signals for precise cell sorting and analysis.[5][6]

  • Bioconjugation: Sulfo-Cy7.5 can be efficiently conjugated to a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for targeted detection and imaging.[5][6]

  • Molecular Probes: It is used in various assays to study molecular interactions.[5][6]

  • Drug Delivery: Water-soluble cyanine dyes can be used as markers to track the delivery of drugs to target areas within the body.[4]

References

An In-Depth Technical Guide to Sulfo-Cy7.5 NHS Ester for Near-Infrared (NIR) Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye, for its application in biomedical imaging. We will delve into its physicochemical properties, detailed experimental protocols for biomolecule conjugation, and its utility in preclinical imaging, particularly in oncology and microbiology research.

Introduction to this compound

This compound is a water-soluble, near-infrared fluorescent dye that has gained prominence in in vivo and in vitro imaging studies.[1][2][3] Its emission spectrum falls within the NIR window (700-900 nm), a range where biological tissues exhibit minimal light absorption and autofluorescence.[4] This property allows for deeper tissue penetration and a higher signal-to-background ratio, making it an ideal tool for non-invasive imaging in small animals.[4][5]

Structurally, Sulfo-Cy7.5 is an analogue of Indocyanine Green (ICG), a dye approved for clinical use.[1][2] However, it possesses a trimethylene bridge that enhances its quantum yield and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and stable covalent labeling of primary amines (-NH2) on biomolecules such as antibodies, proteins, peptides, and nanoparticles under mild basic conditions.[6][7][8] The presence of sulfonate groups imparts excellent water solubility, which is advantageous for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[5][9]

Physicochemical and Spectral Properties

A thorough understanding of the dye's properties is crucial for successful experimental design and data interpretation. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex) 778 nm[6][7][10]
Emission Maximum (λem) 797 nm[6][7][10]
Molar Extinction Coefficient 222,000 M⁻¹cm⁻¹[6][7][10]
Fluorescence Quantum Yield 0.21[6][7]
Molecular Formula C₄₉H₄₈K₃N₃O₁₆S₄[6][10][11]
Molecular Weight 1180.47 g/mol [2][10][11]
Solubility Good in water, DMF, and DMSO[2][6][10]
Purity ≥95% (typically by ¹H NMR and HPLC-MS)[10]
Storage Conditions Store at -20°C in the dark, desiccated.[1][2][6]

Experimental Protocols

Labeling of Antibodies with this compound

This protocol provides a general guideline for labeling immunoglobulin G (IgG) antibodies. Optimization may be required for other proteins.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris) or ammonium salts, dialyze the antibody against PBS (pH 7.2-7.4).

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[12]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[12] This solution should be used promptly.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding the 1 M sodium bicarbonate buffer (typically 1/10th of the antibody solution volume).[12]

    • Calculate the required volume of the dye stock solution. A molar dye-to-antibody ratio of 5:1 to 20:1 is a common starting point.[10] The optimal ratio should be determined empirically for each antibody.

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12][13]

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS. The labeled antibody will elute in the first colored fractions.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.

      • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 778 nm (for Sulfo-Cy7.5).

      • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. The correction factor (CF₂₈₀) for Sulfo-Cy7.5 is approximately 0.09.[10]

      • The DOL can be calculated using the following formula: DOL = (A₇₇₈ × ε_protein) / [(A₂₈₀ - (A₇₇₈ × CF₂₈₀)) × ε_dye] Where:

        • A₇₇₈ and A₂₈₀ are the absorbances at 778 nm and 280 nm, respectively.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at 778 nm (222,000 M⁻¹cm⁻¹).

        • CF₂₈₀ is the correction factor (0.09).

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general workflow for using a Sulfo-Cy7.5-labeled antibody for in vivo tumor imaging.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).[14]

  • Sulfo-Cy7.5 labeled antibody, sterile-filtered.

  • Sterile PBS.

  • In vivo imaging system equipped with appropriate NIR filters.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[15]

  • Probe Administration:

    • Dilute the Sulfo-Cy7.5 labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[15]

    • Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.[15]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess background autofluorescence.

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor localization.[15]

    • Use an appropriate excitation filter (around 778 nm) and emission filter (around 797 nm).

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.

    • Quantify the fluorescence intensity in each ROI to assess the biodistribution of the labeled antibody and the tumor-to-background ratio.

  • Ex Vivo Organ Analysis (Optional but Recommended):

    • At the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the dissected organs ex vivo to confirm the in vivo imaging results and obtain more precise biodistribution data.

Visualizations

Principle of Targeted NIR Imaging

The following diagram illustrates the general principle of using a Sulfo-Cy7.5 labeled antibody for targeted tumor imaging.

Targeted_NIR_Imaging cluster_bloodstream Bloodstream cluster_tissue Tumor Microenvironment Antibody Sulfo-Cy7.5 Labeled Antibody Receptor Tumor-Specific Receptor Antibody->Receptor Binding TumorCell Tumor Cell ImagingSystem NIR Imaging System TumorCell->ImagingSystem Fluorescence Signal

Caption: Principle of targeted NIR imaging with a Sulfo-Cy7.5 labeled antibody.

Experimental Workflow for Antibody Labeling

This workflow outlines the key steps involved in conjugating this compound to an antibody.

Antibody_Labeling_Workflow Start Start: Antibody & this compound BufferExchange Antibody Buffer Exchange (if necessary) Start->BufferExchange pH_Adjustment Adjust Antibody pH to 8.5-9.0 BufferExchange->pH_Adjustment Dye_Prep Prepare 10 mM Dye Stock in DMSO/DMF pH_Adjustment->Dye_Prep Conjugation Conjugation Reaction (1 hr, RT, dark) Dye_Prep->Conjugation Purification Purify Conjugate (Desalting Column) Conjugation->Purification Characterization Characterize Conjugate (DOL Calculation) Purification->Characterization End End: Purified Labeled Antibody Characterization->End

Caption: Workflow for labeling an antibody with this compound.

In Vivo Imaging Experimental Workflow

This diagram illustrates a typical workflow for an in vivo imaging experiment using a Sulfo-Cy7.5 labeled probe.

InVivo_Imaging_Workflow Start Start: Tumor-bearing Mouse Model Anesthesia Anesthetize Animal Start->Anesthesia Baseline_Image Acquire Baseline NIR Image Anesthesia->Baseline_Image Probe_Injection Inject Sulfo-Cy7.5 Labeled Probe (i.v.) Baseline_Image->Probe_Injection Time_Course_Imaging Image at Multiple Time Points (e.g., 1-72h) Probe_Injection->Time_Course_Imaging Data_Analysis Analyze Image Data (ROI Quantification) Time_Course_Imaging->Data_Analysis ExVivo_Analysis Ex Vivo Organ Imaging (Optional) Data_Analysis->ExVivo_Analysis End End: Biodistribution & Tumor Targeting Data ExVivo_Analysis->End

Caption: A typical workflow for an in vivo NIR imaging experiment.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas:

  • Oncology: For labeling antibodies, peptides, or nanoparticles to target and visualize tumors, enabling studies on tumor growth, metastasis, and response to therapy.[16][17]

  • Drug Development: To track the biodistribution, pharmacokinetics, and target engagement of novel therapeutics.

  • Microbiology: For labeling and tracking bacteria or their vesicles to study infection processes and host-pathogen interactions.[18][19][20]

  • Immunology: To visualize immune cell trafficking and inflammatory processes.

  • Flow Cytometry: As a bright NIR fluorophore for cell sorting and analysis.[3]

Conclusion

This compound is a robust and versatile near-infrared dye that offers significant advantages for in vivo and in vitro imaging. Its excellent water solubility, high quantum yield, and efficient amine-reactive chemistry make it a preferred choice for labeling a wide range of biomolecules. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to incorporate this powerful tool into their studies, ultimately advancing our understanding of complex biological processes and accelerating the development of new diagnostics and therapeutics.

References

A Technical Guide to the Linker Arm Attachment of Sulfo-Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical principles and practical protocols for the covalent attachment of Sulfo-Cy7.5 NHS ester to various molecules. Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely used for in vivo imaging and other applications where minimizing non-specific binding is critical.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient labeling of molecules containing primary amines.[3][4]

Core Chemistry: The Amine-Reactive NHS Ester

The conjugation of this compound relies on the reaction between the NHS ester group and a primary amine (-NH₂). This reaction, a form of nucleophilic acyl substitution, forms a stable and effectively irreversible amide bond under physiological conditions.[]

  • Target Groups: The primary targets for this reaction on biomolecules are the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[][6] Other molecules with primary amines, such as amino-modified oligonucleotides, can also be labeled.[3][7]

  • Reaction Mechanism: The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide linkage.[]

  • Role of the "Sulfo" Group: The sulfonate (–SO₃) group on the N-hydroxysuccinimide ring significantly increases the water solubility of the dye.[8] This makes it particularly suitable for labeling sensitive proteins prone to denaturation and allows for conjugation reactions in fully aqueous buffers, avoiding the need for organic co-solvents that can be detrimental to protein structure.[8][9]

Quantitative Data & Spectroscopic Properties

Successful conjugation requires careful control of reaction parameters. The tables below summarize key quantitative data for this compound.

Table 1: Spectroscopic Properties of Sulfo-Cy7.5

PropertyValue
Maximum Excitation (λmax)778 nm[4][10]
Maximum Emission (λem)797 nm[4][10]
Molar Extinction Coefficient (ε)222,000 M⁻¹cm⁻¹[4][10]
Fluorescence Quantum Yield0.21[4]
Correction Factor (CF₂₈₀)0.09[10][11]
SolubilityGood in Water, DMSO, DMF[4][10]

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended Value/RangeNotes
Reaction pH 8.3 - 8.5[3][12]A critical compromise to maximize amine reactivity while minimizing NHS ester hydrolysis.[6]
Reaction Buffer 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate[3][12]Must be free of primary amines (e.g., Tris, Glycine) which compete for the dye.[6][13]
Molecule Concentration 1 - 10 mg/mL[6][7]Lower concentrations can significantly reduce labeling efficiency.[13][14]
Dye-to-Molecule Molar Ratio 5:1 to 20:1[6][15]Highly dependent on the target molecule; empirical optimization is recommended.[7]
Reaction Time 1 - 4 hours at Room Temp. or Overnight at 4°C[6][12]Longer times may be needed depending on the reactivity of the target amines.
Solvent for Dye Stock Anhydrous DMSO or amine-free DMF[2][3]Prepare fresh. A DMSO stock can be stored at -20°C for 1-2 months.[3]

Experimental Protocols

This section provides a generalized protocol for labeling a protein, calculating the degree of labeling, and purifying the final conjugate.

This protocol is a general guideline for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). Adjustments will be necessary for other proteins.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)[14]

  • This compound

  • Anhydrous DMSO[3]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[3][12]

  • Purification column (e.g., Sephadex G-25)[14]

Procedure:

  • Prepare the Protein: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[13][14] If the protein is in a buffer containing amines like Tris or glycine, it must be exchanged into an amine-free buffer via dialysis or desalting column.[14]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[15]

  • Initiate the Reaction: Add a calculated amount of the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[6][15] Ensure the final concentration of DMSO is less than 10% of the total reaction volume.[15]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][16]

  • Purify the Conjugate: Remove unreacted dye and reaction byproducts using a desalting or gel filtration column (e.g., Sephadex G-25).[12][14] The first colored fraction to elute will be the labeled protein.

The DOL, or the average number of dye molecules per protein molecule, is a critical quality control parameter.

Procedure:

  • Measure Absorbance: Dilute the purified conjugate solution in PBS and measure its absorbance at 280 nm (A₂₈₀) and 778 nm (A₇₇₈).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₇₈ × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.09 for Sulfo-Cy7.5).[10][11]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₇₇₈ / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at 778 nm (222,000 M⁻¹cm⁻¹).[4][10]

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

    • For most antibodies, an optimal DOL is between 2 and 10.[14][17]

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key processes related to Sulfo-Cy7.5 conjugation.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & QC p_prep Prepare Protein (2-10 mg/mL in amine-free buffer) mix Combine Protein & Dye (pH 8.3-8.5) p_prep->mix d_prep Prepare Dye (10 mg/mL stock in DMSO) d_prep->mix incubate Incubate (1-2 hr @ RT or O/N @ 4°C) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify qc Characterize Conjugate (Calculate DOL) purify->qc

Caption: General workflow for protein conjugation with this compound.

G cluster_check Pre-Reaction Checks cluster_troubleshoot Troubleshooting Steps cluster_proceed Proceed start Start Conjugation check_buffer Buffer Amine-Free? start->check_buffer check_ph pH 8.3-8.5? check_buffer->check_ph Yes fix_buffer Dialyze into correct buffer check_buffer->fix_buffer No check_conc Protein >2 mg/mL? check_ph->check_conc Yes fix_ph Adjust pH check_ph->fix_ph No fix_conc Concentrate protein check_conc->fix_conc No proceed Proceed with Labeling Reaction check_conc->proceed Yes fix_buffer->check_buffer fix_ph->check_ph fix_conc->check_conc

Caption: Logical decision tree for troubleshooting common conjugation issues.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis conjugate Prepare Sulfo-Cy7.5 Labeled Antibody inject Administer Conjugate (e.g., IV Injection) conjugate->inject model Prepare Animal Model (e.g., Tumor Xenograft) model->inject image Perform NIR Imaging (at various time points) inject->image quantify Quantify Signal Intensity (Region of Interest Analysis) image->quantify biodist Determine Biodistribution & Tumor Targeting quantify->biodist

Caption: Experimental workflow for an in vivo imaging study using a labeled antibody.

References

An In-depth Technical Guide to the Storage and Handling of Sulfo-Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing near-infrared (NIR) imaging, the proper storage and handling of fluorescent probes are paramount to ensure experimental success and reproducibility. This guide provides a comprehensive overview of the storage and handling conditions for Sulfo-Cy7.5 NHS ester, a water-soluble cyanine dye widely used for labeling biomolecules.

Core Properties and Storage

This compound is a hydrophilic, near-infrared fluorescent dye designed for the stable labeling of primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2][3][4] Its water solubility makes it particularly suitable for labeling delicate proteins that may be prone to denaturation in organic solvents.[5][6] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines at a neutral to slightly basic pH to form a stable amide bond.[1][7]

Proper storage is critical to maintain the reactivity of the NHS ester, which is sensitive to moisture and hydrolysis.[8][9]

ParameterCondition
Storage Temperature (Solid) -20°C is recommended for long-term storage of up to 12-24 months.[1][2][10] For shorter periods, +4°C is acceptable.
Storage Temperature (In Solution) Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[10][11] Aqueous solutions should be used immediately.[11] For longer-term storage of stock solutions, -80°C for up to 6 months is recommended.[3]
Light Sensitivity Store in the dark and avoid prolonged exposure to light to prevent photobleaching.[2][4][5][12]
Moisture Store in a desiccated environment to prevent hydrolysis of the NHS ester.[2][4][5][8] Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation.[8][9]
Shipping Typically shipped at ambient temperature for up to 3 weeks without compromising stability.[2][5]

Solubility and Reconstitution

This compound exhibits good solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][4][6]

SolventNotes
Water The high water solubility is a key feature, allowing for labeling reactions in aqueous buffers.[5][6]
DMF Use high-quality, amine-free DMF to prevent reaction with the NHS ester.[11]
DMSO Anhydrous DMSO is recommended for preparing stock solutions.[9]

For reconstitution, it is advisable to dissolve the NHS ester immediately before use.[9] Do not prepare large stock solutions for long-term storage unless using anhydrous organic solvents and storing under appropriate conditions.[9]

Experimental Protocols

Reconstitution of this compound

A general protocol for reconstituting this compound involves dissolving the solid dye in an appropriate solvent to create a stock solution.

G Diagram 1: Reconstitution Workflow cluster_start Preparation cluster_dissolve Dissolution cluster_use Usage start Equilibrate vial to room temperature dissolve Add anhydrous DMSO or DMF to desired concentration start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex use Use immediately for conjugation vortex->use

Diagram 1: Reconstitution Workflow

Methodology:

  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[8][9]

  • Add the required volume of anhydrous DMSO or high-quality, amine-free DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL).[13][14]

  • Vortex the vial until the dye is completely dissolved.

  • Proceed immediately to the conjugation reaction, as the NHS ester is susceptible to hydrolysis in the presence of any residual moisture.[9][11]

General Protein Labeling Protocol

This protocol outlines the key steps for conjugating this compound to a protein containing primary amines.

G Diagram 2: Protein Labeling Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification protein_prep Prepare protein in amine-free buffer (pH 8.3-8.5) add_dye Add dye solution to protein solution protein_prep->add_dye dye_prep Reconstitute this compound dye_prep->add_dye incubate Incubate for 1-4 hours at room temperature or overnight on ice add_dye->incubate purify Purify conjugate via gel filtration or dialysis incubate->purify

Diagram 2: Protein Labeling Workflow

Methodology:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5.[11] Suitable buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[10][11] Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[9] The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[15]

  • Dye Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.[9][13]

  • Conjugation Reaction: Add the reconstituted dye solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.[9][13] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.[9]

  • Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice.[10][11] Protect the reaction from light by covering the tube with aluminum foil.

  • Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.[9][11][14][15]

Important Considerations for Handling NHS Esters

The reactivity of NHS esters is highly dependent on pH. At low pH, the primary amino groups are protonated, and the reaction will not proceed efficiently.[11] Conversely, at a pH higher than optimal (above 8.5-9.0), the rate of hydrolysis of the NHS ester increases significantly, reducing the labeling efficiency.[8][11][16]

G Diagram 3: pH Dependence of NHS Ester Reaction Low_pH Low pH (<7.0) Protonated Amine No Reaction Optimal_pH Optimal pH (8.3-8.5) Efficient Conjugation Low_pH->Optimal_pH Increasing pH High_pH High pH (>9.0) NHS Ester Hydrolysis Reduced Yield Optimal_pH->High_pH Increasing pH

Diagram 3: pH Dependence of NHS Ester Reaction

By adhering to these storage and handling guidelines, researchers can ensure the integrity and reactivity of their this compound, leading to reliable and reproducible results in their labeling experiments for NIR imaging applications.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy7.5 NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins and other biomolecules containing primary amines.[1][2] The reaction involves the formation of a stable amide bond between the NHS ester and the ε-amino group of lysine residues or the N-terminal α-amino group of the antibody.[1][3] Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye with an absorbance maximum around 788 nm and an emission maximum around 808 nm.[3] Its water-soluble nature makes it particularly suitable for labeling sensitive proteins like antibodies.[4][5] This protocol is designed to be a comprehensive guide, ensuring reproducible and optimal labeling for applications in research, diagnostics, and drug development.

Principle of the Reaction

The labeling reaction is based on the chemical reactivity of the NHS ester with primary amine groups on the antibody. The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[2] At this pH, the primary amino groups are deprotonated and act as strong nucleophiles, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Materials and Reagents

Materials
  • Microcentrifuge tubes

  • Pipettes and pipette tips

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer

  • Quartz cuvettes

Reagents
  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Purification/Desalting spin columns (gel filtration)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (optional, for storage)

Experimental Protocols

Antibody Preparation
  • Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester.[6] If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • Concentration Adjustment: The recommended antibody concentration for labeling is 1-2 mg/mL.[5][7][8] If the antibody concentration is lower, it should be concentrated using an appropriate method (e.g., centrifugal filter units).

Preparation of this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to prepare a 10 mM stock solution.[9]

  • Vortex the vial until the dye is completely dissolved. This stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.[9]

Antibody Labeling Reaction
  • Molar Ratio Calculation: The optimal molar ratio of this compound to antibody for efficient labeling is typically between 10:1 and 20:1.[7] The exact ratio may need to be optimized for each specific antibody.

  • Reaction Setup:

    • Pipette the desired amount of antibody solution (e.g., 100 µL of a 1 mg/mL solution) into a microcentrifuge tube.

    • Add the calculated volume of the 10 mM this compound stock solution to the antibody solution.

    • Gently vortex the mixture to ensure homogeneity.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[4][7]

Purification of the Labeled Antibody

It is crucial to remove any unconjugated this compound from the labeled antibody.[10][11] Gel filtration using a spin column is a common and effective method for this purpose.[4][5][12]

  • Column Preparation:

    • Resuspend the gel in the spin column by vortexing.

    • Remove the storage buffer by centrifugation (e.g., 1,000 x g for 2 minutes).[4][5]

    • Equilibrate the column by adding PBS and centrifuging again. Repeat this step 2-3 times.[4][5]

  • Sample Application and Elution:

    • Place the spin column into a clean collection tube.

    • Carefully apply the entire reaction mixture to the center of the gel bed.

    • Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2 minutes) to collect the purified, labeled antibody.[4][5] The labeled antibody will elute, while the smaller, unconjugated dye molecules will be retained in the column.

Characterization of the Labeled Antibody

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, must be determined.[13][14] This is done by measuring the absorbance of the purified labeled antibody at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 788 nm for Sulfo-Cy7.5).[3]

  • Absorbance Measurement:

    • Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (Aₘₐₓ).

    • If the absorbance is too high, dilute the sample with PBS and record the dilution factor.[10][11]

  • Calculation of Degree of Labeling (DOL):

    The DOL can be calculated using the following formula:[13]

    DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye)

    Where:

    • Aₘₐₓ is the absorbance of the conjugate at the λₘₐₓ of Sulfo-Cy7.5.

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[10]

    • ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at its λₘₐₓ.

    • CF₂₈₀ is the correction factor, which accounts for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀ of dye / Aₘₐₓ of dye).[11][13]

    An optimal DOL for most antibody applications is between 2 and 10.[10][15]

Data Presentation

Table 1: Key Spectroscopic Properties for Sulfo-Cy7.5 and a Typical IgG Antibody

ParameterSulfo-Cy7.5IgG Antibody
Maximum Absorbance (λₘₐₓ) ~788 nm~280 nm
Molar Extinction Coefficient (ε) ~270,000 M⁻¹cm⁻¹~210,000 M⁻¹cm⁻¹
Correction Factor (CF₂₈₀) ~0.05N/A

Table 2: Recommended Molar Ratios and Expected DOL

Molar Ratio (Dye:Antibody)Expected DOL RangeNotes
5:11 - 3Good starting point for sensitive antibodies.
10:13 - 6Commonly used for robust labeling.
20:16 - 10May be necessary for some applications, but carries a risk of over-labeling and fluorescence quenching.[10][15]

Storage of Labeled Antibody

Store the purified Sulfo-Cy7.5 labeled antibody at 4°C for short-term storage (up to a few weeks), protected from light. For long-term storage, it is recommended to add a stabilizing agent like BSA (if compatible with downstream applications) and 0.02-0.05% sodium azide, aliquot the conjugate, and store at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage antibody_prep Antibody Preparation (Buffer Exchange & Concentration) reaction Incubation (30-60 min, Room Temperature) antibody_prep->reaction Add Antibody dye_prep This compound Stock Solution Preparation (10 mM in DMSO) dye_prep->reaction Add Dye purification Purification (Gel Filtration Spin Column) reaction->purification analysis Characterization (Absorbance Measurement & DOL Calculation) purification->analysis storage Storage (4°C or -20°C) analysis->storage

Caption: Workflow for this compound Antibody Labeling.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ (Primary Amine) Labeled_Antibody Antibody-NH-CO-Sulfo-Cy7.5 (Stable Amide Bond) Antibody->Labeled_Antibody pH 8.3-8.5 NHS_Ester Sulfo-Cy7.5-NHS Ester NHS_Ester->Labeled_Antibody NHS N-hydroxysuccinimide NHS_Ester->NHS

Caption: Reaction of this compound with a Primary Amine.

References

Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Sulfo-Cy7.5 NHS ester for in vivo imaging experiments. This near-infrared (NIR) dye is an invaluable tool for non-invasively monitoring biological processes in living animals, offering deep tissue penetration and high signal-to-background ratios. This document outlines the key properties of this compound, detailed protocols for antibody conjugation and in vivo imaging, and expected outcomes for various research applications.

Introduction to this compound

This compound is a water-soluble, near-infrared fluorescent dye that is ideal for in vivo imaging applications.[1] Its emission wavelength falls within the NIR window (700-900 nm), a range where the absorption and scattering of light by biological tissues are significantly reduced.[2] This characteristic allows for deeper tissue penetration and a higher signal-to-noise ratio compared to fluorophores that emit in the visible spectrum.[2] The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent labeling of primary amines on proteins, such as antibodies and other targeting ligands, creating stable bioconjugates for targeted imaging.[3] Sulfo-Cy7.5 is an analog of indocyanine green (ICG), a dye approved for human use, but with a higher quantum yield, making it exceptionally bright for in vivo applications.[4][5]

Key Applications

The unique properties of this compound make it suitable for a wide array of in vivo imaging studies, including:

  • Oncology Research: Labeled antibodies targeting tumor-specific antigens can be used to visualize tumor growth, metastasis, and response to therapeutic interventions.[2]

  • Biodistribution Studies: Tracking the accumulation and clearance of drugs, nanoparticles, or biologics in various organs and tissues over time provides critical pharmacokinetic and pharmacodynamic data.[2]

  • Immunology: Visualizing the trafficking and localization of immune cells in vivo to study immune responses in various disease models.[6]

  • Cardiovascular Research: Imaging vascular inflammation, atherosclerosis, and other cardiovascular pathologies.

  • Drug Development: Assessing the targeting efficiency and in vivo efficacy of novel therapeutic candidates.

Data Presentation

Physicochemical and Spectral Properties of this compound
PropertyValueReference
Molecular Weight~1180.5 g/mol [3]
Excitation Maximum (λex)~778 nm[3][5]
Emission Maximum (λem)~797 nm[3][5]
Molar Extinction Coefficient~222,000 M⁻¹cm⁻¹[3][5]
Quantum Yield~0.21[3]
SolubilityWater, DMSO, DMF[3]
Recommended Parameters for Antibody Labeling with this compound
ParameterRecommended Value/RangeNotesReference
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[7]
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5The reaction is pH-dependent; a slightly alkaline pH is optimal.[2]
Dye-to-Antibody Molar Ratio5:1 to 20:1This should be optimized for each specific antibody. A good starting point is 10:1.[2]
Reaction Time1 - 2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can be gentler for sensitive proteins.[8]
Quenching Reagent1 M Tris-HCl, pH 8.0To stop the labeling reaction.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes the covalent conjugation of this compound to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[7]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be prepared fresh.[2]

  • Labeling Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. A molar dye-to-antibody ratio of 10:1 is a good starting point.[2]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored band to elute is the labeled antibody.

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for the dye). An optimal DOL for most antibodies is between 2 and 10.[7]

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Protocol 2: In Vivo Imaging of a Tumor Model

This protocol provides a general workflow for in vivo imaging of a subcutaneous tumor model in mice using a Sulfo-Cy7.5-labeled antibody.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Sulfo-Cy7.5-labeled antibody

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate NIR filters

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the mouse in the imaging chamber and ensure continuous anesthesia.

    • To minimize autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[2]

  • Probe Administration:

    • Acquire a baseline pre-injection image to assess autofluorescence.

    • Dilute the Sulfo-Cy7.5-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[2]

    • Inject the probe intravenously (i.v.) via the tail vein in a volume of 100-200 µL.[2]

  • Image Acquisition:

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[2]

    • Use appropriate filter sets for Sulfo-Cy7.5 (e.g., excitation ~745 nm, emission ~780 nm).[2]

    • Optimize imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without detector saturation.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[2]

  • Ex Vivo Organ Analysis (Optional):

    • At the final time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.

    • Dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

    • Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the biodistribution of the labeled antibody.[2]

Mandatory Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange, Concentration) Labeling Labeling Reaction (Add Dye to Antibody) Antibody_Prep->Labeling Dye_Prep Dye Preparation (Dissolve in DMSO) Dye_Prep->Labeling Quenching Quenching (Stop Reaction) Labeling->Quenching Purification Purification (Gel Filtration) Quenching->Purification Analysis Characterization (DOL Calculation) Purification->Analysis Storage Storage Analysis->Storage

Caption: Workflow for labeling an antibody with this compound.

In_Vivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Anesthesia Anesthesia Baseline_Image Baseline Imaging Anesthesia->Baseline_Image Injection Probe Injection (i.v.) Baseline_Image->Injection Live_Imaging Live Animal Imaging (Multiple Time Points) Injection->Live_Imaging ROI_Analysis ROI Analysis (Tumor vs. Background) Live_Imaging->ROI_Analysis Ex_Vivo Ex Vivo Organ Imaging (Optional) Live_Imaging->Ex_Vivo Biodistribution Biodistribution Analysis ROI_Analysis->Biodistribution Ex_Vivo->Biodistribution

Caption: General workflow for in vivo imaging using a Sulfo-Cy7.5-labeled probe.

Targeted_Tumor_Imaging_Pathway cluster_probe Imaging Probe cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_signal Signal Detection Labeled_Ab Sulfo-Cy7.5 Labeled Antibody Circulation Bloodstream Labeled_Ab->Circulation Injection Detection NIR Fluorescence Signal Labeled_Ab->Detection Accumulation Tumor_Cell Tumor Cell Tumor-Specific Antigen Circulation->Tumor_Cell Extravasation & Targeting Tumor_Cell:receptor->Labeled_Ab

Caption: Logical pathway for targeted tumor imaging with a labeled antibody.

References

Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester in Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 NHS ester is a hydrophilic, near-infrared (NIR) fluorescent dye that is ideal for labeling cell surface proteins.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently and specifically with primary amines (–NH₂) found on lysine residues and the N-termini of proteins, forming stable amide bonds.[4][] The inclusion of a sulfonate group renders the dye water-soluble and membrane-impermeable, ensuring that labeling is restricted to the extracellular surface of living cells.[6] This characteristic is crucial for applications requiring the specific analysis of cell surface protein dynamics, such as in vivo imaging, flow cytometry, and tracking intercellular interactions.[7][8] The NIR emission spectrum of Sulfo-Cy7.5 offers the advantages of low background autofluorescence and deep tissue penetration, making it particularly suitable for in vivo studies.[8]

These application notes provide a detailed protocol for the covalent labeling of cell surface proteins on live cells using this compound, along with guidelines for optimization and troubleshooting.

Physicochemical and Spectral Properties of this compound

PropertyValueReference
Molecular Weight~1180.47 g/mol [9]
Excitation Maximum (λex)~778 nm[10]
Emission Maximum (λem)~797 nm[10]
Extinction Coefficient~222,000 M⁻¹cm⁻¹[10]
SolubilityWater, DMF, DMSO[10]
Reactive GroupN-Hydroxysuccinimide (NHS) ester[4]
ReactivityPrimary amines[]

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1 this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[4]

  • Vortex briefly to ensure complete dissolution.

  • This stock solution should be prepared fresh for each experiment. Unused portions of the dissolved dye can be stored at -20°C for a short period, protected from light and moisture.

1.2 Labeling Buffer:

  • A buffer free of primary amines is critical to prevent quenching of the NHS ester.

  • Recommended buffers include Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Adjust the pH of the labeling buffer to a range of 7.2-8.5 for optimal reaction efficiency. A pH of 8.0-8.5 is often ideal.[4][11]

1.3 Quenching Solution:

  • Prepare a 100 mM solution of a primary amine-containing compound to stop the labeling reaction.

  • Common quenching agents include Tris-HCl, glycine, or lysine.

Protocol 2: Cell Surface Labeling of Suspension Cells
  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold, amine-free PBS (pH 7.4) to remove any residual culture medium.

    • Resuspend the cell pellet in ice-cold labeling buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration. A starting concentration of 10-100 µg/mL can be used and should be optimized for the specific cell type and application.

    • Incubate the cells for 15-30 minutes at room temperature or 30-60 minutes on ice. Incubation on ice is recommended to minimize internalization of the dye.[12]

    • Gently mix the cells every 10-15 minutes during incubation to ensure uniform labeling.

  • Quenching:

    • Add the quenching solution to a final concentration of 10-100 mM.

    • Incubate for 5-10 minutes at room temperature to stop the reaction.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove any unbound dye and quenching solution.

    • Centrifuge the cells at a low speed (e.g., 300-500 x g) for 5 minutes between each wash.

  • Final Resuspension:

    • Resuspend the final cell pellet in the appropriate buffer or medium for downstream applications (e.g., flow cytometry, fluorescence microscopy).

Protocol 3: Cell Surface Labeling of Adherent Cells
  • Cell Preparation:

    • Grow cells to the desired confluency in a culture plate or on coverslips.

    • Gently wash the cells twice with ice-cold, amine-free PBS (pH 7.4).

  • Labeling Reaction:

    • Prepare the labeling solution by diluting the this compound stock solution in ice-cold labeling buffer to the desired final concentration (e.g., 10-100 µg/mL).

    • Remove the PBS and add the labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate for 15-30 minutes at room temperature or 30-60 minutes on ice, protected from light.

  • Quenching:

    • Remove the labeling solution and add the quenching solution.

    • Incubate for 5-10 minutes at room temperature.

  • Washing:

    • Gently wash the cells three times with ice-cold PBS.

  • Imaging or Further Processing:

    • The labeled cells are now ready for imaging or other downstream analyses.

Optimization of Labeling Parameters

The optimal conditions for cell surface labeling can vary depending on the cell type, protein expression levels, and the specific application. The following table provides recommended starting conditions and ranges for optimization.

ParameterRecommended Starting ConditionOptimization RangeConsiderations
Dye Concentration 50 µg/mL10 - 200 µg/mLHigher concentrations can lead to increased signal but also potential cytotoxicity and non-specific binding. Titration is recommended.[13]
Incubation Time 30 minutes on ice15 - 60 minutesLonger incubation times can increase labeling intensity but may also lead to dye internalization.[14]
Incubation Temperature 4°C (on ice)4°C to Room TemperatureLower temperatures reduce endocytosis and dye internalization.[12]
Cell Density 1 x 10⁶ cells/mL1 x 10⁵ - 1 x 10⁷ cells/mLHigher cell densities may require higher dye concentrations.
Buffer pH 8.07.2 - 8.5Optimal pH for the NHS ester reaction with primary amines.[4][11]

Data Analysis and Quantification

The degree of labeling (DOL), which is the molar ratio of the dye to the protein, can be determined spectrophotometrically for purified labeled proteins.[15][16][17] For cell-based assays, the fluorescence intensity can be quantified using flow cytometry or fluorescence microscopy image analysis software.

Visualizations

Caption: Reaction of this compound with a primary amine on a cell surface protein.

G Experimental Workflow for Cell Surface Labeling cluster_prep Preparation cluster_labeling Labeling cluster_post Post-Labeling A Harvest and Wash Cells B Resuspend in Amine-Free Buffer (pH 7.2-8.5) A->B C Add this compound B->C D Incubate (e.g., 30 min on ice) C->D E Quench Reaction (e.g., Tris or Glycine) D->E F Wash Cells (3x with PBS) E->F G Analyze (e.g., Flow Cytometry, Microscopy) F->G

Caption: Workflow for labeling cell surface proteins with this compound.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Signal Inefficient Labeling: - Incorrect buffer pH. - Presence of primary amines in the buffer. - Degraded this compound.- Ensure the labeling buffer pH is between 7.2 and 8.5.[4][11] - Use an amine-free buffer like PBS or HBSS. - Prepare a fresh stock solution of the dye for each experiment.
Low Protein Expression: - The target protein is not highly expressed on the cell surface.- Confirm protein expression using a validated antibody. - Consider using a cell line with higher expression or a method to enhance expression.
Suboptimal Imaging Settings: - Ensure the correct excitation and emission filters for Cy7.5 are being used.[10]
High Background Non-specific Binding: - Dye concentration is too high. - Inadequate washing.- Titrate the dye concentration to find the optimal signal-to-noise ratio.[13] - Increase the number and duration of wash steps after labeling.
Cell Autofluorescence: - Analyze an unstained cell sample to determine the level of autofluorescence. - If significant, consider using a different fluorescent channel if possible.
Dye Internalization Incubation at Higher Temperatures: - Room temperature incubation can lead to endocytosis.- Perform the labeling and washing steps on ice (4°C) to minimize internalization.[12]
Long Incubation Time: - Reduce the incubation time.[14]
Poor Cell Viability Cytotoxicity of the Dye: - High dye concentration.- Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial kit) to determine the optimal, non-toxic dye concentration. - Reduce the dye concentration and/or incubation time.
Harsh Cell Handling: - Handle cells gently during washing and centrifugation steps.

References

Application Notes and Protocols for Labeling Peptides with Sulfo-Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye commonly employed for labeling peptides and other biomolecules.[1][2] Its utility in the NIR spectrum minimizes background autofluorescence from biological tissues, making it an ideal candidate for in vivo imaging applications.[3][4] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, to form a stable amide bond.[1][5] This covalent conjugation allows for the sensitive and specific tracking of peptides in various biological systems.

These application notes provide a comprehensive guide to labeling peptides with this compound, including detailed experimental protocols, data interpretation, and visualization of the underlying processes.

Key Experimental Protocols

Protocol 1: Labeling Peptides with this compound

This protocol outlines the fundamental steps for conjugating this compound to a peptide containing primary amines.

Materials:

  • Peptide with at least one primary amine

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25 gel filtration column or reverse-phase HPLC)

  • Spectrophotometer

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the pH of the peptide solution is between 8.3 and 8.5 for optimal labeling efficiency.[5] If necessary, adjust the pH with 0.1 M sodium bicarbonate.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Calculation of Reagents:

    • A molar excess of the NHS ester is typically used to drive the reaction to completion. A starting point of a 5 to 15-fold molar excess of dye to peptide is recommended.[6]

    • The required amount of NHS ester can be calculated using the following formula:

      • Weight of NHS ester (mg) = (Molar excess of dye) x (Weight of peptide (mg)) x (MW of NHS ester (Da)) / (MW of peptide (Da))

  • Labeling Reaction:

    • Slowly add the calculated volume of the this compound solution to the peptide solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive peptides, the reaction can be performed at 4°C for 4-6 hours.

  • Purification of the Labeled Peptide:

    • Remove unreacted dye and byproducts by gel filtration (for larger peptides) or reverse-phase HPLC (for most peptides).

    • For gel filtration, apply the reaction mixture to a pre-equilibrated Sephadex G-25 column and elute with an appropriate buffer (e.g., PBS). The first colored fraction will contain the labeled peptide.

    • For RP-HPLC, use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Characterization of the Labeled Peptide:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry.

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per peptide. This can be calculated from the absorbance of the purified conjugate at 280 nm (for the peptide) and the absorbance maximum of Sulfo-Cy7.5 (approximately 778 nm).[7][8][9]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is a critical parameter for ensuring the quality and reproducibility of labeled peptides.

Procedure:

  • Measure Absorbance:

    • After purification, measure the absorbance of the labeled peptide solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, Amax).

  • Calculate Concentrations:

    • The concentration of the dye is calculated using the Beer-Lambert law:

      • Concentration of Dye (M) = Amax / (εdye x path length)

      • Where εdye for Sulfo-Cy7.5 is approximately 222,000 M-1cm-1.

    • The concentration of the peptide needs to be corrected for the dye's absorbance at 280 nm:

      • Corrected A280 = A280 - (Amax x CF)

      • Where CF (Correction Factor) = A280 of the free dye / Amax of the free dye.

      • Concentration of Peptide (M) = Corrected A280 / (εpeptide x path length)

      • Where εpeptide is the molar extinction coefficient of the peptide at 280 nm.

  • Calculate DOL:

    • DOL = Concentration of Dye / Concentration of Peptide

Data Presentation

The efficiency of peptide labeling with this compound is influenced by several factors. The following table summarizes key parameters and their expected impact on the Degree of Labeling (DOL).

ParameterCondition ACondition BCondition CExpected Outcome on DOL
pH of Reaction 7.58.59.5Optimal around 8.3-8.5. Lower pH reduces amine reactivity, while higher pH increases NHS ester hydrolysis.
Dye:Peptide Molar Ratio 5:110:120:1Increasing the molar excess of the dye generally increases the DOL, but can lead to over-labeling and fluorescence quenching.[6][10]
Reaction Time (RT) 30 min1 hour2 hoursLonger reaction times can lead to a higher DOL, but the reaction is typically near completion within 1-2 hours.
Temperature 4°CRoom Temp37°CHigher temperatures can increase the reaction rate but may also increase the rate of NHS ester hydrolysis and potentially degrade sensitive peptides.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Peptide_Prep Peptide Preparation (Dissolve in Buffer pH 8.3-8.5) Reaction Labeling Reaction (Mix Peptide and Dye, Incubate 1-2h at RT) Peptide_Prep->Reaction Dye_Prep This compound Preparation (Dissolve in DMSO/DMF) Dye_Prep->Reaction Purification Purification (Gel Filtration or RP-HPLC) Reaction->Purification Characterization Characterization (Mass Spectrometry, DOL Calculation) Purification->Characterization Labeled_Peptide Purified Labeled Peptide Characterization->Labeled_Peptide

Caption: Workflow for labeling peptides with this compound.

Signaling Pathway Example: Integrin Targeting in Angiogenesis

Sulfo-Cy7.5 labeled peptides, such as those containing the Arginine-Glycine-Aspartic acid (RGD) motif, can be used to target and visualize integrin receptors, which play a crucial role in tumor angiogenesis and metastasis.[11][12]

signaling_pathway cluster_cell Tumor Endothelial Cell Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration) FAK->Angiogenesis Downstream Signaling RGD_Peptide Sulfo-Cy7.5-RGD Peptide RGD_Peptide->Integrin Binding

Caption: Targeting integrin αvβ3 with a Sulfo-Cy7.5-RGD peptide for imaging angiogenesis.

References

Sulfo-Cy7.5 NHS Ester: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye, and its applications in fluorescence microscopy. Detailed protocols for labeling biomolecules and imaging applications are included to assist researchers in utilizing this powerful tool for their studies.

Introduction

Sulfo-Cy7.5 NHS ester is a water-soluble, amine-reactive fluorescent dye that emits in the near-infrared spectrum. Its exceptional properties, including high aqueous solubility, bright fluorescence, and good photostability, make it an ideal candidate for labeling proteins, antibodies, peptides, and other biomolecules containing primary amines.[1][2][3] The NHS ester moiety reacts efficiently with primary amines at a physiological to slightly basic pH to form stable amide bonds.[4][5] The NIR emission of Sulfo-Cy7.5 allows for deep tissue penetration and reduced background autofluorescence, making it particularly well-suited for in vivo imaging and demanding fluorescence microscopy applications.[6][7]

Physicochemical and Spectroscopic Properties

The key characteristics of this compound are summarized in the table below, providing essential data for experimental planning and execution.

PropertyValueReference(s)
Molecular Formula C₄₉H₄₈K₃N₃O₁₆S₄[8]
Molecular Weight 1180.5 g/mol [8]
Excitation Maximum (λex) ~778 nm[8]
Emission Maximum (λem) ~797 nm[8]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield (Φ) ~0.21[8]
Solubility Water, DMSO, DMF[8]
Reactive Group N-Hydroxysuccinimide (NHS) ester[4][5]
Reactivity Primary amines[4][5]

Applications in Fluorescence Microscopy

This compound is a versatile tool for a range of fluorescence microscopy applications, including:

  • Immunofluorescence: Labeling of primary and secondary antibodies for the detection of specific cellular targets.

  • Live-Cell Imaging: Staining of cell surface proteins on living cells to study dynamic cellular processes.[1][9]

  • In Vivo Imaging: Tracking of labeled cells, proteins, or drug delivery vehicles in small animal models due to the deep tissue penetration of NIR light.[6][7]

  • Flow Cytometry: Labeling of cells for analysis and sorting based on the expression of specific surface markers.[3]

Experimental Protocols

Detailed protocols for common applications of this compound are provided below.

Protocol 1: Labeling of Antibodies with this compound

This protocol describes a general procedure for the covalent labeling of antibodies with this compound.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with a protein stabilizer (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

  • Dye Preparation:

    • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.

    • Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point for optimization.

    • While gently stirring the antibody solution, slowly add the calculated amount of the dissolved this compound.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous gentle mixing.

  • Purification of the Labeled Antibody:

    • Separate the Sulfo-Cy7.5-conjugated antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the Storage Buffer.

    • Collect the first colored fraction, which contains the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~778 nm (for Sulfo-Cy7.5). The optimal DOL for most antibodies is typically between 2 and 8.

Degree of Labeling (DOL) Calculation:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

  • A_max = Absorbance of the conjugate at ~778 nm

  • A_280 = Absorbance of the conjugate at 280 nm

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

  • ε_dye = Molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (222,000 M⁻¹cm⁻¹)

  • CF = Correction factor (A_280 of the free dye / A_max of the free dye)

  • Storage:

    • Store the purified Sulfo-Cy7.5-conjugated antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Protocol 2: Live-Cell Surface Protein Labeling

This protocol provides a method for labeling cell surface proteins on live cells. The use of a sulfo-NHS ester ensures that the dye remains on the cell surface due to its membrane impermeability.[10]

Materials:

  • Live cells in suspension or adherent culture

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), amine-free, pH 7.4

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells on coverslips or in imaging dishes.

    • For suspension cells, harvest and wash the cells with PBS. Resuspend the cells in PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Dilute the this compound stock solution in PBS to the desired final labeling concentration (typically 10-100 µg/mL, optimization may be required).

    • For adherent cells, remove the culture medium and wash once with PBS. Add the labeling solution to the cells and incubate for 15-30 minutes at room temperature or on ice to minimize endocytosis, protected from light.

    • For suspension cells, add the labeling solution to the cell suspension and incubate for 15-30 minutes at room temperature or on ice, protected from light, with occasional gentle mixing.

  • Quenching and Washing:

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 100 mM glycine or Tris in PBS) and incubate for 5-10 minutes.

    • Wash the cells three times with PBS or cell culture medium to remove unreacted dye and quenching buffer.

  • Imaging:

    • Replace the wash buffer with fresh cell culture medium.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy7.5 (Excitation: ~750-780 nm, Emission: ~790-820 nm).

Visualizations

Experimental Workflow: Antibody Labeling

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis antibody Antibody in Amine-Free Buffer reaction Incubate 1-2h at RT (pH 8.3-8.5, in dark) antibody->reaction 1. Add Antibody dye This compound in DMSO dye->reaction 2. Add Dye purify Size-Exclusion Chromatography reaction->purify 3. Purify Conjugate analyze Calculate Degree of Labeling (DOL) purify->analyze 4. Analyze store Store Labeled Antibody (4°C or -20°C) analyze->store 5. Store

Caption: Workflow for labeling antibodies with this compound.

Signaling Pathway: EGFR Signaling

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand EGF-Sulfo-Cy7.5 EGFR EGFR ligand->EGFR Binding dimer EGFR Dimerization & Autophosphorylation EGFR->dimer Grb2 Grb2 dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus proliferation Cell Proliferation, Survival, etc. nucleus->proliferation

Caption: EGFR signaling pathway initiated by a Sulfo-Cy7.5-labeled ligand.

References

Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye, in flow cytometry applications. The superior spectral properties of Sulfo-Cy7.5 make it an excellent choice for labeling antibodies and other proteins for the analysis of cell surface markers, particularly in the context of multicolor analysis and the detection of rare cell populations.

Application Notes

Sulfo-Cy7.5 is a water-soluble, amine-reactive fluorescent dye that emits in the near-infrared spectrum.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent conjugation to primary amines on proteins, such as the lysine residues of antibodies, forming a stable amide bond.[3] The sulfonated nature of the dye enhances its water solubility, which is particularly beneficial for labeling sensitive proteins like antibodies that may be prone to denaturation in organic solvents.

The key advantages of using Sulfo-Cy7.5 conjugated antibodies in flow cytometry include:

  • High Signal-to-Noise Ratio: Biological samples exhibit lower autofluorescence in the near-infrared region of the spectrum. This results in a significant reduction in background noise and an improved signal-to-noise ratio, enabling the clear resolution of dimly stained populations.

  • Deep Tissue Penetration (for in vivo applications): While not directly a flow cytometry benefit, the NIR properties of Sulfo-Cy7.5 are ideal for in vivo imaging studies.[4][5] Cells labeled with Sulfo-Cy7.5 can be tracked in living organisms, and subsequently analyzed ex vivo by flow cytometry.

  • Suitability for Multicolor Flow Cytometry: The distinct spectral properties of Sulfo-Cy7.5, with its excitation and emission in the far-red to near-infrared range, allow for its inclusion in complex multicolor flow cytometry panels with minimal spectral overlap with commonly used fluorochromes excited by blue, yellow-green, and red lasers.[6][7] When designing multicolor panels, it is recommended to use bright fluorophores like Sulfo-Cy7.5 for markers with low expression levels or for identifying rare cell populations.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound relevant to its use in flow cytometry.

ParameterValueReference(s)
Excitation Maximum (λex) ~778 nm[9]
Emission Maximum (λem) ~797 nm
Molar Extinction Coefficient ~222,000 cm⁻¹M⁻¹[9]
Recommended Molar Dye-to-Antibody Ratio 10:1 to 20:1 (starting ratio)[3]
Optimal Dye-to-Antibody Ratio 2.5 - 3
Recommended Antibody Staining Concentration 0.5 - 1.0 µg per 10⁶ cells (starting concentration)[9]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the covalent labeling of a purified antibody with this compound.

Materials:

  • Purified antibody (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

  • Storage Buffer: PBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (optional)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to 2 mg/mL in the reaction buffer. Higher concentrations can improve labeling efficiency.[3]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO. This solution should be prepared fresh.[3]

  • Antibody Labeling Reaction:

    • In a microcentrifuge tube, combine the antibody solution with the reaction buffer.

    • Calculate the required volume of the this compound stock solution to achieve a molar dye-to-antibody ratio of 10:1 to 20:1 as a starting point for optimization.[3]

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column or by dialysis against PBS.

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the number of dye molecules per antibody, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

  • Storage of the Conjugate:

    • Store the purified Sulfo-Cy7.5-labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizer like BSA and a bacteriostatic agent like sodium azide. The conjugate can also be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep Prepare Antibody (2 mg/mL in amine-free buffer) mix Mix Antibody and Dye (Molar Ratio 10:1 to 20:1) antibody_prep->mix dye_prep Prepare this compound (10 mg/mL in DMSO) dye_prep->mix incubate Incubate 1h at RT (Protected from light) mix->incubate quench Quench Reaction (Tris-HCl) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify store Store Conjugate (4°C, protected from light) purify->store

Antibody Conjugation Workflow
Protocol 2: Cell Surface Staining with Sulfo-Cy7.5-Conjugated Antibody for Flow Cytometry

This protocol provides a general procedure for staining suspended cells with a directly conjugated Sulfo-Cy7.5 antibody.

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells (PBMCs) or cultured cells)

  • Sulfo-Cy7.5-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.02% sodium azide)

  • Fc receptor blocking solution (optional, recommended for immune cells)

  • Viability dye (optional, to exclude dead cells)

  • FACS tubes (5 mL round-bottom polystyrene tubes)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[9]

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.[9]

  • Fc Receptor Blocking (Optional):

    • To reduce non-specific antibody binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Add the pre-titrated optimal concentration of the Sulfo-Cy7.5-conjugated antibody to the cells. A starting concentration of 0.5-1.0 µg per 10⁶ cells is recommended for initial titration.[9]

    • Gently vortex the tubes to mix.

    • Incubate for 30 minutes at 4°C, protected from light.[9]

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step one more time.

  • Viability Staining (Optional):

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol.

  • Resuspension and Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[9]

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for detecting Sulfo-Cy7.5 (excitation ~780 nm, emission ~800 nm).

Cell_Staining_Workflow start Start: Single-Cell Suspension prep_cells Prepare Cells (1x10^6 cells in 100 µL buffer) start->prep_cells fc_block Fc Receptor Block (optional) (10-15 min at 4°C) prep_cells->fc_block stain Add Sulfo-Cy7.5-Conjugated Ab (Incubate 30 min at 4°C, dark) fc_block->stain wash1 Wash with Staining Buffer (Centrifuge at 300-400 x g) stain->wash1 wash2 Repeat Wash wash1->wash2 viability Viability Staining (optional) wash2->viability resuspend Resuspend in 300-500 µL Buffer viability->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

General Cell Staining Workflow
Protocol 3: Application Example - Identification of Circulating Tumor Cells (CTCs)

This protocol provides a more specific workflow for the identification of rare circulating tumor cells (CTCs) from peripheral blood using a multicolor flow cytometry panel that includes a Sulfo-Cy7.5-conjugated antibody targeting an epithelial cell marker (e.g., EpCAM). The brightness of Sulfo-Cy7.5 is advantageous for detecting these rare events.[8]

Workflow Overview:

This workflow involves the collection of whole blood, lysis of red blood cells, staining with a cocktail of antibodies to identify CTCs and exclude hematopoietic cells, and subsequent analysis by flow cytometry.

Materials:

  • Whole blood collected in EDTA tubes

  • Red Blood Cell (RBC) Lysis Buffer

  • Flow Cytometry Staining Buffer

  • Fc receptor blocking solution

  • Antibody Cocktail:

    • Sulfo-Cy7.5-conjugated anti-EpCAM antibody (or another tumor-associated antigen)

    • Antibodies against hematopoietic markers (e.g., CD45) conjugated to other fluorochromes (e.g., FITC, PE)

    • A nuclear stain (e.g., DAPI) to identify nucleated cells

  • FACS tubes

Procedure:

  • Sample Preparation:

    • Collect whole blood and perform RBC lysis according to the manufacturer's protocol.

    • Wash the remaining cell pellet with Flow Cytometry Staining Buffer.

    • Resuspend the cells and perform a cell count.

  • Staining:

    • Aliquot up to 10⁷ cells per tube.

    • Perform Fc receptor blocking.

    • Add the pre-titrated antibody cocktail containing the Sulfo-Cy7.5 anti-EpCAM antibody and the hematopoietic lineage marker antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Nuclear Staining:

    • Resuspend the cells in a buffer suitable for nuclear staining.

    • Add DAPI or another nuclear stain just before acquisition to identify nucleated cells.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire a high number of events to ensure statistical significance for rare cell detection.

    • Gating Strategy:

      • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

      • Gate on nucleated cells using the DAPI signal.

      • From the nucleated single cells, gate out hematopoietic cells by identifying the CD45-positive population.

      • Analyze the remaining CD45-negative population for the expression of the Sulfo-Cy7.5-EpCAM signal to identify potential CTCs.

CTC_Identification_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis blood Whole Blood Sample rbc_lysis RBC Lysis blood->rbc_lysis cell_pellet Leukocyte Pellet rbc_lysis->cell_pellet stain_cocktail Stain with Antibody Cocktail (Sulfo-Cy7.5-EpCAM, CD45-FITC, etc.) cell_pellet->stain_cocktail wash_cells Wash Cells stain_cocktail->wash_cells nuclear_stain Add Nuclear Stain (DAPI) wash_cells->nuclear_stain acquire Acquire High Number of Events nuclear_stain->acquire gate_singlets Gate on Single Cells acquire->gate_singlets gate_nucleated Gate on Nucleated Cells (DAPI+) gate_singlets->gate_nucleated gate_cd45_neg Gate on Hematopoietic Cell Exclusion (CD45-) gate_nucleated->gate_cd45_neg identify_ctc Identify CTCs (EpCAM+) gate_cd45_neg->identify_ctc

Workflow for CTC Identification

References

Sulfo-Cy7.5 NHS Ester for Bioconjugation of Nucleic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for the bioconjugation of nucleic acids.[1][][3] Its exceptional properties, including high water solubility, bright fluorescence, and high photostability, make it an ideal candidate for labeling sensitive biomolecules like DNA and RNA.[1] The NIR emission of Sulfo-Cy7.5 at approximately 808 nm allows for deep tissue penetration with minimal background autofluorescence, making it particularly valuable for in vivo imaging and other applications where minimizing background noise is critical.[1]

This document provides detailed protocols for the bioconjugation of amino-modified nucleic acids with this compound, along with methods for purification and characterization of the resulting conjugates. Furthermore, it explores key applications of these fluorescently labeled nucleic acids in various research and drug development contexts.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its successful application in bioconjugation.

PropertyValueReference
Molecular FormulaC49H48K3N3O16S4BroadPharm
Molecular Weight~1180.5 g/mol BroadPharm
Excitation Maximum (λex)~778 - 788 nm[1], Gene Link
Emission Maximum (λem)~797 - 808 nm[1], Gene Link
Molar Extinction Coefficient (ε)~222,000 cm-1M-1BroadPharm
SolubilityWater, DMF, DMSOBroadPharm
Storage Conditions-20°C, protected from light and moisture[3][4]

Bioconjugation of Amino-Modified Nucleic Acids

The fundamental principle behind the labeling of nucleic acids with this compound is the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the dye and a primary aliphatic amine group on the nucleic acid. This reaction forms a stable amide bond, covalently attaching the fluorescent dye to the target molecule.[5] The primary amine is typically introduced into the oligonucleotide during synthesis using an amino-modifier.

G cluster_prep Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_characterization Characterization cluster_final Final Product prep_oligo Amino-Modified Oligonucleotide reaction Mixing in Reaction Buffer (pH 8.3-9.0) prep_oligo->reaction 1 prep_dye This compound in DMSO/DMF prep_dye->reaction 2 purification Ethanol Precipitation or RP-HPLC reaction->purification 3 characterization UV-Vis Spectroscopy (Degree of Labeling) & Gel Electrophoresis purification->characterization 4 final_product Purified Sulfo-Cy7.5 Labeled Nucleic Acid characterization->final_product 5

Bioconjugation Workflow

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound

This protocol provides a general procedure for the covalent attachment of this compound to amino-modified oligonucleotides. Optimal reaction conditions, such as the molar excess of the dye, may need to be determined empirically.

Materials and Reagents:

  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 9.0) or 0.1 M Sodium borate buffer (pH 8.5)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the reaction buffer to a final concentration of 1-10 mg/mL.[6] For a 0.2 µmole synthesis scale, dissolving the oligonucleotide in 500 µL of buffer is a good starting point.[7]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a stock solution of approximately 10 mg/mL.[8] The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.[7]

  • Reaction Setup: Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution.[7] Gently vortex the mixture to ensure thorough mixing.

  • Incubation: Incubate the reaction mixture for at least 2 hours at room temperature or overnight at 4°C, protected from light.[8][9] Longer incubation times may be necessary for larger nucleic acids or if lower temperatures are used.

Protocol 2: Purification of Sulfo-Cy7.5 Labeled Oligonucleotides

Purification is a critical step to remove unreacted dye and other impurities. The choice of method depends on the desired purity of the final product.

Method A: Ethanol Precipitation

This method is suitable for removing unconjugated dye and desalting the labeled oligonucleotide.

  • Add 1/10th volume of 3 M sodium acetate to the reaction mixture.

  • Add 3 volumes of cold 100% ethanol and mix well.

  • Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet with cold 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer).

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides high-purity labeled oligonucleotides and is recommended for demanding applications.

  • Use a C18 column suitable for oligonucleotide purification.

  • A typical mobile phase system consists of a gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA).

  • Monitor the elution profile at both 260 nm (for the nucleic acid) and the absorbance maximum of Sulfo-Cy7.5 (~780 nm) to distinguish between labeled and unlabeled oligonucleotides.[]

  • Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide.

  • Lyophilize the collected fractions to obtain the purified product.

Protocol 3: Characterization of Sulfo-Cy7.5 Labeled Nucleic Acids

Method A: UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination

The Degree of Labeling (DOL), or the molar ratio of dye to nucleic acid, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A260) and at the absorbance maximum of Sulfo-Cy7.5 (~780 nm, Amax).

  • Calculate the concentration of the nucleic acid using its molar extinction coefficient at 260 nm.

  • Calculate the concentration of the dye using the molar extinction coefficient of Sulfo-Cy7.5 (~222,000 M-1cm-1). A correction factor may be needed to account for the dye's absorbance at 260 nm.

  • The DOL is the ratio of the molar concentration of the dye to the molar concentration of the nucleic acid.

Method B: Gel Electrophoresis

Polyacrylamide gel electrophoresis (PAGE) can be used to assess the success of the conjugation reaction and the purity of the product.

  • Run the labeled oligonucleotide alongside an unlabeled control on a denaturing polyacrylamide gel.

  • Visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for Sulfo-Cy7.5.

  • The labeled oligonucleotide should exhibit a mobility shift compared to the unlabeled control and should be visible under fluorescence imaging. Unincorporated free dye will typically run at the dye front.

Data Presentation

Table 1: Representative Data on Labeling Efficiency with Varying Molar Ratios

This table presents hypothetical data to illustrate the effect of the molar ratio of this compound to a 20-mer amino-modified oligonucleotide on the labeling efficiency. Actual results may vary depending on the specific nucleic acid and reaction conditions.

Molar Ratio (Dye:Oligo)Reaction Time (hours)Temperature (°C)Labeling Efficiency (%)
2:122545
5:122575
10:122592
20:122595
10:112488
Table 2: Troubleshooting Guide for Nucleic Acid Labeling
ProblemPotential Cause(s)Suggested Solution(s)
Low or no labeling Inactive NHS ester due to hydrolysis.Use fresh, anhydrous DMSO/DMF. Store the NHS ester properly at -20°C, desiccated.
Incorrect reaction buffer pH.Ensure the pH of the reaction buffer is between 8.3 and 9.0.
Presence of primary amines in the buffer (e.g., Tris).Use a non-amine-containing buffer like sodium bicarbonate or borate.
Insufficient molar excess of the dye.Increase the molar ratio of the this compound to the nucleic acid.
Multiple products or smearing on the gel Degradation of the oligonucleotide.Ensure all solutions are nuclease-free.
Non-specific binding of the dye.Optimize purification to remove all non-covalently bound dye.
Low recovery after purification Loss of product during ethanol precipitation.Ensure complete precipitation by incubating at -20°C for a sufficient time. Be careful not to dislodge the pellet during washing steps.
Inefficient binding or elution during HPLC.Optimize the HPLC gradient and column conditions for your specific oligonucleotide.

Applications of Sulfo-Cy7.5 Labeled Nucleic Acids

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excitation energy of the donor is transferred to the acceptor without the emission of a photon.[10] Sulfo-Cy7.5 can serve as an excellent acceptor in FRET pairs with donors emitting in the far-red region of the spectrum. Labeled oligonucleotides are often used as probes in FRET-based assays for nucleic acid detection and quantification.[10]

FRET_Signaling cluster_no_target No Target Present cluster_target Target Nucleic Acid Present Donor_Excitation Excitation Light (Donor Wavelength) FRET_Probe_Closed FRET Probe (Donor & Acceptor in proximity) Donor_Excitation->FRET_Probe_Closed Acceptor_Emission Acceptor Emission FRET_Probe_Closed->Acceptor_Emission FRET Occurs Donor_Excitation2 Excitation Light (Donor Wavelength) FRET_Probe_Open FRET Probe Hybridized to Target (Donor & Acceptor separated) Donor_Excitation2->FRET_Probe_Open Donor_Emission Donor Emission FRET_Probe_Open->Donor_Emission FRET Disrupted

FRET-based Nucleic Acid Detection
In Vivo and Cellular Imaging

The near-infrared emission of Sulfo-Cy7.5 makes it highly suitable for deep-tissue in vivo imaging, as light in this region can penetrate biological tissues more effectively with reduced scattering and absorption.[1] Sulfo-Cy7.5 labeled oligonucleotides can be used as probes to visualize the biodistribution and cellular uptake of nucleic acid-based therapeutics or to detect specific mRNA targets within living cells.

Other Applications
  • Fluorescence in situ Hybridization (FISH): Sulfo-Cy7.5 labeled probes can be used for the detection and localization of specific DNA sequences on chromosomes.[11]

  • Blotting Techniques: These labeled probes are also applicable in Southern and Northern blotting for the detection of specific DNA and RNA sequences, respectively.[12]

References

Preparation of Sulfo-Cy7.5 NHS Ester Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of stock solutions of Sulfo-Cy7.5 NHS ester, a water-soluble, near-infrared (NIR) fluorescent dye. Proper preparation and storage of this reagent are critical for successful conjugation to primary amines on proteins, peptides, and other biomolecules for applications in in vivo imaging and other fluorescence-based assays.

Product Information and Specifications

This compound is a hydrophilic dye designed for easy labeling in aqueous conditions. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines at neutral to slightly basic pH to form stable amide bonds. Its spectral properties in the NIR range make it an ideal candidate for deep-tissue imaging due to reduced autofluorescence from biological samples.

Table 1: Quantitative Data for this compound

PropertyValueReferences
Molecular Weight~1180.5 g/mol [1][2]
Excitation Maximum (λex)778 nm[1][3]
Emission Maximum (λem)797 nm[1][3]
Molar Extinction Coefficient (ε)222,000 L·mol⁻¹·cm⁻¹[1][3]
Recommended SolventsWater, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[1][2]
AppearanceDark green solid[2][4]

Experimental Protocols

Required Materials and Equipment
  • This compound

  • Anhydrous (dry) Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Nuclease-free water (for aqueous stock solutions)

  • Microcentrifuge tubes

  • Pipettes and pipette tips

  • Vortex mixer

  • Optional: Sonicator

Protocol for Preparing this compound Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution of this compound. It is crucial to protect the NHS ester from moisture to prevent hydrolysis.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage start Equilibrate vial of This compound to room temperature add_solvent Add appropriate volume of anhydrous DMSO or DMF to the vial start->add_solvent dissolve Vortex thoroughly to dissolve. Use sonication if needed. add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C, protected from light and moisture aliquot->store

Caption: Workflow for preparing and storing this compound stock solutions.

Step-by-Step Procedure:

  • Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents condensation of moisture, which can hydrolyze the NHS ester.

  • Solvent Addition: Briefly centrifuge the vial to ensure the powder is at the bottom. Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mM). For a 1 mg vial of this compound (MW ~1180.5), adding approximately 85 µL of solvent will yield a 10 mM stock solution.

  • Dissolution: Vortex the solution thoroughly until all the dye is dissolved. The solution should be a clear, dark green color.[5] If precipitation occurs, gentle warming or sonication can aid in dissolution.[6]

  • Aliquoting and Storage: For optimal stability, aliquot the stock solution into single-use volumes.[7] Store the aliquots in a desiccated environment, protected from light. Recommended storage temperatures and durations are outlined in Table 2.

Table 2: Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendationsReferences
-20°CUp to 1 monthSealed, away from moisture and light. Avoid repeated freeze-thaw cycles.[6][7]
-80°CUp to 6 monthsSealed, away from moisture and light. Recommended for longer-term storage.[6]

Application: General Protocol for Protein Labeling

This section provides a general workflow for conjugating this compound to a protein, such as an antibody.

  • Prepare the Protein: Dissolve the protein in a buffer free of primary amines (e.g., phosphate-buffered saline, PBS). The protein solution's pH should be adjusted to 8.0-9.0 for optimal labeling efficiency. A[7] protein concentration of 2-10 mg/mL is recommended. 2[7]. Calculate Reagent Volumes: The optimal molar ratio of dye to protein for efficient labeling is typically between 10:1 and 20:1. 3[8]. Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unconjugated dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or through dialysis.

The preparation of high-quality this compound stock solutions is a fundamental step for reproducible and efficient biomolecule conjugation. By following these protocols and adhering to the recommended storage conditions, researchers can ensure the integrity and reactivity of the dye, leading to reliable results in their downstream applications.

References

Application Notes and Protocols for the Purification of Proteins Labeled with Sulfo-Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of applications, including immunoassays, fluorescence microscopy, and in vivo imaging. Sulfo-Cy7.5 NHS ester is a near-infrared (NIR) fluorescent dye that offers deep tissue penetration and minimal autofluorescence, making it an ideal choice for sensitive detection. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines, such as the side chain of lysine residues, on the target protein.

Following the labeling reaction, a critical purification step is required to remove unconjugated dye, which can interfere with downstream applications and lead to inaccurate quantification. This document provides detailed protocols for the purification of proteins labeled with this compound using two common and effective methods: size-exclusion chromatography and dialysis. Additionally, it outlines the procedure for determining the degree of labeling (DOL), a crucial parameter for ensuring the quality and consistency of the conjugated protein.

Data Presentation

Successful purification of a Sulfo-Cy7.5 labeled protein results in the removal of free dye while maximizing the recovery of the fluorescently labeled protein. The following tables provide a representative summary of expected quantitative data from a typical purification experiment.

Table 1: Protein and Dye Concentrations Before and After Purification

SampleTotal Protein Concentration (mg/mL)Labeled Protein Concentration (mg/mL)Free Dye Concentration (µM)
Pre-Purification5.04.850
Post-Purification (SEC)4.54.5< 1
Post-Purification (Dialysis)4.64.6< 1

Table 2: Purification Performance and Degree of Labeling

Purification MethodProtein Recovery (%)Free Dye Removal (%)Degree of Labeling (DOL)
Size-Exclusion Chromatography90> 994.2
Dialysis92> 994.1

Experimental Protocols

Materials
  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • For Size-Exclusion Chromatography:

    • Desalting column (e.g., Sephadex G-25)

    • Elution buffer (e.g., PBS, pH 7.4)

  • For Dialysis:

    • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa)

    • Dialysis buffer (e.g., PBS, pH 7.4)

  • Spectrophotometer

Protein Labeling with this compound

This protocol describes the covalent attachment of this compound to a protein.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be purified by buffer exchange into PBS.[1][2]

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[1][2]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[3]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer (0.1 M sodium bicarbonate).[4]

    • Calculate the required volume of the this compound solution. A molar ratio of 5:1 to 20:1 (dye:protein) is a common starting point.[1]

    • Add the dissolved dye to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

The following diagram illustrates the workflow for the protein labeling reaction.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein_prep Prepare Protein (2-10 mg/mL in amine-free buffer) adjust_ph Adjust Protein Solution pH to 8.3-8.5 protein_prep->adjust_ph dye_prep Prepare this compound (10 mg/mL in DMSO) add_dye Add Dye to Protein (5:1 to 20:1 molar ratio) dye_prep->add_dye adjust_ph->add_dye incubate Incubate for 1 hour at RT (Protected from light) add_dye->incubate purify Purify Labeled Protein (SEC or Dialysis) incubate->purify

Protein Labeling Workflow

Purification Method 1: Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their size. The larger labeled protein will elute first, while the smaller, unconjugated dye molecules are retained in the column.[5][6]

  • Column Equilibration:

    • Equilibrate the desalting column with 3-5 column volumes of elution buffer (e.g., PBS, pH 7.4).[1]

  • Sample Loading:

    • Load the reaction mixture onto the equilibrated column.[1]

  • Elution:

    • Elute the labeled protein with the elution buffer.[1]

    • The colored, labeled protein will elute first. Collect this fraction.[1] The smaller, unconjugated dye will elute later.

  • Concentration Measurement:

    • Measure the absorbance of the purified protein solution at 280 nm and ~750 nm to determine the protein concentration and degree of labeling.[1]

The workflow for purification by size-exclusion chromatography is depicted below.

G cluster_sec Size-Exclusion Chromatography equilibrate Equilibrate Desalting Column with PBS load_sample Load Reaction Mixture onto Column equilibrate->load_sample elute Elute with PBS load_sample->elute collect Collect First Colored Fraction (Labeled Protein) elute->collect G cluster_dialysis Dialysis prepare_membrane Prepare Dialysis Membrane load_sample Load Reaction Mixture into Tubing/Cassette prepare_membrane->load_sample dialyze Dialyze against PBS at 4°C load_sample->dialyze buffer_change1 Change Buffer (after 1-2 hours) dialyze->buffer_change1 buffer_change2 Change Buffer (after another 1-2 hours) buffer_change1->buffer_change2 dialyze_overnight Dialyze Overnight buffer_change2->dialyze_overnight recover Recover Purified Labeled Protein dialyze_overnight->recover G cluster_dol Degree of Labeling (DOL) Calculation measure_abs Measure Absorbance (A_280 and A_max) calculate_dol Calculate DOL using Formula measure_abs->calculate_dol get_constants Obtain Constants (ε_protein, ε_dye, CF) get_constants->calculate_dol

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Sulfo-Cy7.5 NHS ester.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency or other issues with Sulfo-Cy7.5 NHS ester.

Frequently Asked Questions (FAQs)

Q1: My labeling efficiency with this compound is very low. What are the common causes and how can I improve it?

Low labeling efficiency is a frequent issue that can stem from several factors related to reaction conditions, buffer composition, reagent quality, or the properties of the molecule being labeled. Here are the most common culprits and how to address them:

  • Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer is a primary cause of failure.[1][2][3] These buffer components compete with your target molecule for the NHS ester, drastically reducing labeling efficiency.

    • Solution: Perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS), sodium bicarbonate, or borate buffer prior to labeling.[1][4][5]

  • Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[4][5][6] The optimal pH range for this reaction is typically 8.3-8.5.[4][5][6][7][8] At lower pH values, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester accelerates, reducing the amount of active dye available to label your target.[4][6][9]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5.[7][8] For some proteins, a pH up to 9.0 can be used to increase labeling speed, but this also increases the rate of dye hydrolysis.[2][9]

  • Hydrolyzed Reagent: this compound is moisture-sensitive.[1][7] Exposure to water, even atmospheric moisture, can cause it to hydrolyze, rendering it inactive.

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[7][10] Prepare the dye solution in anhydrous DMSO or DMF immediately before use and do not store the dye in an aqueous solution.[1][2][7]

  • Low Protein Concentration: The concentration of your target protein or molecule can impact the reaction kinetics. Low concentrations can lead to a less efficient labeling reaction.[1][2]

    • Solution: For optimal results, use a protein concentration of at least 2 mg/mL.[1][2][3] If your protein is dilute, consider concentrating it before the labeling reaction.[11]

Q2: How should I properly handle and prepare the this compound?

Proper handling is critical to maintaining the reactivity of the dye.

  • Storage: Store the lyophilized this compound at -20°C (or as recommended by the manufacturer), protected from light and moisture.[1][12][13]

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture from condensing on the reagent.[7][10]

  • Dissolution: Reconstitute the dye in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][4][7] Ensure the DMF is amine-free, as degraded DMF can contain amines that will react with the NHS ester.[4][6]

  • Timing: Prepare the dye stock solution immediately before you intend to add it to your protein solution.[1][7] Do not store the dye in solution for extended periods, although storage in anhydrous DMSO at -20°C for up to two weeks is sometimes possible.[2][9][12]

Q3: My protein precipitates after the labeling reaction. What can I do to prevent this?

Protein precipitation can occur if the labeling process alters the protein's properties, such as its charge or hydrophobicity.

  • Over-labeling: Attaching too many dye molecules can change the protein's isoelectric point (pI) and decrease its solubility.[1] Sulfo-Cy7.5 is a hydrophilic dye, which helps mitigate this, but over-labeling can still be an issue.[14][15]

    • Solution: Reduce the molar excess of the dye in the reaction. Start with a lower dye-to-protein molar ratio and optimize from there.[1] You can also shorten the reaction time to limit the degree of labeling.[1]

  • Hydrophobic Dyes: While Sulfo-Cy7.5 is water-soluble, using non-sulfonated versions of cyanine dyes can increase the risk of precipitation due to their hydrophobicity.[1][15][16]

    • Solution: Ensure you are using a sulfo-NHS ester for improved water solubility.[1][14]

Quantitative Data Summary

For successful and reproducible labeling, it is crucial to control the experimental parameters. The tables below summarize key quantitative data for optimizing your reaction.

Table 1: Optimal Reaction Conditions for this compound Labeling

ParameterRecommended ValueNotes
pH 8.3 - 8.5The most critical factor for the reaction.[4][5][7]
Buffer PBS, Sodium Bicarbonate, BorateMust be free of primary amines (e.g., Tris, Glycine).[1][2]
Protein Concentration ≥ 2 mg/mLHigher concentrations can improve labeling efficiency.[1][2][3][7]
Molar Ratio (Dye:Protein) 10:1 to 20:1This is a starting point and may require optimization.[3][7][11]
Reaction Temperature Room Temperature or 4°CRoom temperature is faster (e.g., 1 hour).[7] 4°C is slower (e.g., overnight) but minimizes dye hydrolysis.[1]
Reaction Time 1 hour to OvernightDepends on temperature and desired degree of labeling.[1][7]

Table 2: pH-Dependent Half-life of NHS Esters

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. Higher pH increases the rate of hydrolysis, which competes with the labeling reaction.

pHTemperatureApproximate Half-lifeReference(s)
7.00°C4-5 hours[1][17]
8.0Room Temp~1 hour[1][17]
8.5Room Temp~20 minutes[1]
8.64°C~10 minutes[1][17]
9.0Room Temp~10 minutes[1]

Note: These values are general approximations for NHS esters and can vary based on the specific molecule and buffer conditions.

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the chemical reaction and a logical workflow for troubleshooting common issues.

Caption: Chemical reaction of this compound with a protein's primary amine.

Troubleshooting_Workflow Start Start: Low Labeling Efficiency CheckBuffer 1. Check Buffer Composition Start->CheckBuffer CheckpH 2. Verify Reaction pH CheckBuffer->CheckpH Amine-free Sol_Buffer Action: Buffer exchange to amine-free buffer (e.g., PBS) CheckBuffer->Sol_Buffer Amine present (e.g., Tris) CheckReagent 3. Assess Reagent Quality CheckpH->CheckReagent pH is 8.3-8.5 Sol_pH Action: Adjust pH to 8.3 - 8.5 CheckpH->Sol_pH pH incorrect CheckProtein 4. Evaluate Protein Sample CheckReagent->CheckProtein Reagent is fresh Sol_Reagent Action: Use fresh, anhydrous DMSO/DMF to dissolve new dye CheckReagent->Sol_Reagent Reagent may be hydrolyzed OptimizeRatio 5. Optimize Molar Ratio CheckProtein->OptimizeRatio Protein conc. >2 mg/mL and pure Sol_Protein Action: Increase protein conc. (>2 mg/mL), check purity CheckProtein->Sol_Protein Low conc. or impure OptimizeRatio->Start Still low Success Labeling Successful OptimizeRatio->Success Efficiency improves Sol_Buffer->CheckpH Sol_pH->CheckReagent Sol_Reagent->CheckProtein Sol_Protein->OptimizeRatio Sol_Ratio Action: Increase dye:protein ratio (e.g., 15:1 or 20:1) Sol_Ratio->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

General Experimental Protocol for Protein Labeling

This protocol provides a general guideline. Optimization for your specific protein and experimental goals is often necessary.[1][7]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.[7]

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5.[4][7]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.[1]

  • Purification: Desalting spin column or dialysis cassette.[1][7]

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an appropriate amine-free buffer. If it is in a buffer containing Tris or glycine, perform a buffer exchange into PBS or a similar buffer.[2]

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[3][7]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[7]

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO. This solution should be prepared fresh for each labeling reaction.[7][12]

  • Perform the Labeling Reaction:

    • In a microcentrifuge tube, combine your protein solution with the reaction buffer. For example, add 50 µL of 1 M sodium bicarbonate (pH 8.3-8.5) to 0.5 mL of a 2 mg/mL antibody solution.[7]

    • Calculate the required volume of the dye stock solution. A molar dye-to-protein ratio of 10:1 to 20:1 is a good starting point for antibodies.[7]

    • Slowly add the calculated volume of the dye solution to the protein solution while gently mixing.[3][7]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7] Alternatively, the reaction can be performed overnight at 4°C to minimize dye hydrolysis.[1]

  • Purify the Labeled Protein:

    • It is crucial to remove any unreacted, free dye from the labeled protein.[7]

    • Use a desalting spin column for rapid, small-scale purification. Equilibrate the column with PBS, apply the reaction mixture, and centrifuge according to the manufacturer's instructions to collect the purified conjugate.[7][18]

    • Alternatively, dialysis can be used for purification.

  • Determine Labeling Efficiency (Optional but Recommended):

    • Quantify the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7.5).[1] The DOL is the molar ratio of dye to protein and is essential for reproducibility.

References

Technical Support Center: Optimizing Sulfo-Cy7.5 NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the dye-to-protein ratio for Sulfo-Cy7.5 NHS ester labeling. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data to ensure successful and reproducible conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for this compound labeling?

A1: The optimal molar ratio of this compound to protein is highly dependent on the specific protein and its intended application. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[1][2] However, optimization is crucial. For most antibodies, an optimal Degree of Labeling (DOL) is between 2 and 10.[3] It is recommended to perform trial conjugations at various ratios (e.g., 5:1, 10:1, 15:1, and 20:1) to determine the ideal ratio for your specific protein.[3][4]

Q2: What are the consequences of a suboptimal dye-to-protein ratio?

A2: Both under-labeling and over-labeling can be detrimental to your experiment.

  • Under-labeling results in a low signal-to-noise ratio and reduced sensitivity.[3]

  • Over-labeling can lead to several issues, including:

    • Fluorescence quenching: High densities of fluorophores can lead to self-quenching, which reduces the fluorescence intensity.[2][5]

    • Altered protein function: Excessive modification of amino acid residues, particularly within or near the active or binding sites, can alter the protein's biological activity.[6][7][8]

    • Decreased solubility and aggregation: Increased hydrophobicity from the dye can cause protein precipitation or aggregation.[5][6]

    • Non-specific binding: Over-modified proteins may exhibit increased non-specific binding in assays, leading to high background.[6]

Q3: Which buffer conditions are critical for a successful labeling reaction?

A3: The pH of the reaction buffer is the most critical factor for successful labeling with NHS esters.[1][9][10] The optimal pH range is typically 8.3-8.5.[9][10] At a lower pH, the primary amines on the protein are protonated and less available to react. At a higher pH, the NHS ester is prone to rapid hydrolysis, which deactivates it.[1][9][10]

It is also crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[3][11][12] Amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate are recommended.[1][3][9]

Q4: How does protein concentration affect the labeling efficiency?

A4: The concentration of the protein is an important factor. For optimal labeling efficiency, a protein concentration range of 2-10 mg/mL is recommended.[1][3][11] If the protein concentration is too low (e.g., less than 2 mg/mL), the labeling efficiency can be significantly reduced.[3][11][13]

Q5: How should I prepare and store the this compound stock solution?

A5: this compound should be dissolved in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution, typically at a concentration of 1-10 mg/mL.[1][3] It is critical to use a high-quality, anhydrous grade of the solvent, as any moisture can cause the NHS ester to hydrolyze.[1] The dye stock solution should be used promptly and extended storage in solution may reduce its activity.[3] If storage is necessary, it should be at -20°C or -80°C in the dark, and repeated freeze-thaw cycles should be avoided.[3][11][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency / Low Degree of Labeling (DOL) Suboptimal pH of reaction buffer. Ensure the reaction buffer pH is between 8.3 and 8.5.[9][10]
Presence of primary amines in the buffer (e.g., Tris, glycine). Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate.[3][11][12]
Hydrolysis of this compound. Prepare the dye stock solution immediately before use with anhydrous DMSO or DMF.[1] Consider performing the reaction at 4°C overnight to minimize hydrolysis.[1]
Low protein concentration. Concentrate the protein to 2-10 mg/mL.[3][11][13]
Insufficient molar excess of dye. Increase the molar ratio of this compound to protein.[1]
Inaccessible primary amines on the protein. This is an inherent property of the protein. While difficult to address, minor conformational changes induced by slight pH shifts (within the optimal range) might help.
High Background / Non-Specific Binding Over-labeling of the protein. Reduce the molar excess of the dye in the labeling reaction to achieve a lower DOL.[6]
Presence of unbound, free dye. Ensure thorough purification of the conjugate using dialysis or a desalting column to remove all non-reacted dye.[5][15]
Protein aggregation. This can be a result of over-labeling. Try a lower DOL. Purification by size exclusion chromatography can also remove aggregates.
Inadequate blocking in assays. Optimize blocking steps in your specific application (e.g., ELISA, western blot) by testing different blocking agents and incubation times.[6]
Precipitation of Protein During Labeling Over-labeling leading to increased hydrophobicity. Decrease the dye-to-protein molar ratio.
Use of organic co-solvents (DMSO/DMF). Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[4]
Inconsistent Labeling Results Variability in reagent quality or handling. Use fresh, high-quality this compound and anhydrous solvents. Avoid repeated freeze-thaw cycles of the dye stock.[3]
Inaccurate protein concentration measurement. Accurately determine the protein concentration before calculating the amount of dye to add.
Fluctuations in reaction conditions. Maintain consistent reaction times, temperatures, and buffer conditions between experiments.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization for your specific protein is highly recommended.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.[1][3][11]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][3]

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

    • Add the calculated amount of the dissolved this compound to the protein solution while gently vortexing. A starting molar excess of 10-20 fold of the dye to the protein is recommended.[1][2]

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[1]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purify the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column or by performing dialysis against an appropriate buffer (e.g., PBS).[5][15]

Protocol for Determining the Degree of Labeling (DOL)

Principle: The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (around 778 nm).[2][16][17] A correction factor is needed because the dye also absorbs light at 280 nm.[2][15][18]

Required Parameters:

ParameterSymbolValue for Sulfo-Cy7.5
Molar Extinction Coefficient of Dye at λmaxε_Dye_222,000 M⁻¹cm⁻¹[16][17]
Correction Factor (A₂₈₀/A_max_)CF₂₈₀0.09[16]
Molar Extinction Coefficient of Protein at 280 nmε_Prot_Protein-specific (e.g., for IgG: ~210,000 M⁻¹cm⁻¹)[16]

Procedure:

  • Measure Absorbance:

    • After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, A_max_).

    • If the absorbance is greater than 2.0, dilute the sample with a known factor and re-measure.[5][15]

  • Calculate the DOL using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF₂₈₀)] / ε_Prot_

    • Dye Concentration (M) = A_max_ / ε_Dye_

    • Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)[18]

Visual Guides

Workflow for Optimizing Sulfo-Cy7.5 Labeling

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis & Optimization cluster_decision Decision Prot_Prep 1. Prepare Protein (2-10 mg/mL, amine-free buffer) Reaction 3. Labeling Reaction (pH 8.3-8.5, varying molar ratios) Prot_Prep->Reaction Dye_Prep 2. Prepare Dye Stock (Anhydrous DMSO/DMF) Dye_Prep->Reaction Purify 4. Purify Conjugate (Desalting/Dialysis) Reaction->Purify Calc_DOL 5. Calculate DOL Purify->Calc_DOL Assess 6. Assess Conjugate (Activity, Aggregation) Calc_DOL->Assess Optimal Optimal Ratio? Assess->Optimal Optimal->Reaction No, Adjust Ratio End Proceed with Optimized Protocol Optimal->End Yes

Caption: A workflow for optimizing the dye-to-protein ratio.

Troubleshooting Logic for Low Labeling Efficiency

G Start Low Labeling Efficiency Check_pH Is buffer pH 8.3-8.5? Start->Check_pH Check_Buffer_Comp Is buffer amine-free? Check_pH->Check_Buffer_Comp Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Dye_Prep Was dye freshly prepared in anhydrous solvent? Check_Buffer_Comp->Check_Dye_Prep Yes Buffer_Exchange Buffer exchange to amine-free buffer Check_Buffer_Comp->Buffer_Exchange No Check_Prot_Conc Is protein conc. >2 mg/mL? Check_Dye_Prep->Check_Prot_Conc Yes Prep_New_Dye Prepare fresh dye stock Check_Dye_Prep->Prep_New_Dye No Increase_Ratio Increase Dye:Protein Ratio Check_Prot_Conc->Increase_Ratio Yes Concentrate_Prot Concentrate protein Check_Prot_Conc->Concentrate_Prot No Adjust_pH->Check_Buffer_Comp Buffer_Exchange->Check_Dye_Prep Prep_New_Dye->Check_Prot_Conc Concentrate_Prot->Increase_Ratio

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Preventing aggregation of Sulfo-Cy7.5 NHS ester conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Sulfo-Cy7.5 NHS ester conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a water-soluble, near-infrared (NIR) fluorescent dye commonly used for labeling proteins and other biomolecules. The "Sulfo" group enhances its water solubility, while the N-hydroxysuccinimide (NHS) ester group reacts with primary amines on target molecules to form stable covalent bonds.[1][2] Like many cyanine dyes, Sulfo-Cy7.5 has a planar aromatic structure that can lead to intermolecular interactions (π-π stacking), causing self-aggregation, especially at high concentrations or in suboptimal buffer conditions.[3] While sulfonation helps to mitigate this, aggregation can still occur, particularly after conjugation to a protein, which can alter the overall physicochemical properties of the conjugate.

Q2: What are the common causes of this compound conjugate aggregation?

Several factors can contribute to the aggregation of Sulfo-Cy7.5 conjugates:

  • Over-labeling: A high degree of labeling (DOL), meaning a high number of dye molecules per protein, can increase the hydrophobicity of the conjugate and promote aggregation.[4][5]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers are critical. A pH outside the optimal range for the protein's stability can lead to denaturation and aggregation.[5][6]

  • High Protein or Dye Concentration: High concentrations of either the protein or the dye can increase the likelihood of intermolecular interactions and aggregation.[5]

  • Presence of Contaminants: Impurities in the protein preparation, such as other proteins (e.g., BSA) or small molecules, can interfere with the conjugation reaction and promote aggregation.[7]

  • Incorrect Storage: Improper storage conditions, such as temperature fluctuations or exposure to light, can degrade the dye and the conjugate, leading to aggregation.[2][8]

Q3: How can I detect aggregation in my Sulfo-Cy7.5 conjugate preparation?

Aggregation can be detected using several methods:

  • Visual Inspection: Visible precipitation or cloudiness in the solution is a clear sign of aggregation.

  • UV-Vis Spectroscopy: A change in the shape or a shift in the absorption spectrum of the dye can indicate aggregate formation. Aggregates often have a different absorption spectrum compared to the monomeric dye.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can directly detect the presence of larger aggregates.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species in the chromatogram is indicative of aggregation.[9]

  • Fluorescence Spectroscopy: Aggregation can lead to fluorescence quenching. A lower than expected fluorescence quantum yield can be a sign of aggregation.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the conjugation of this compound.

ProblemPossible CauseRecommended Solution
Visible Precipitate After Adding Dye High local concentration of the dye: Adding the dye solution too quickly can cause localized high concentrations, leading to precipitation.Add the dissolved this compound dropwise to the protein solution while gently stirring.[4]
Low solubility of the dye in the reaction buffer: The dye may not be fully soluble in the chosen buffer.Ensure the this compound is completely dissolved in a small amount of a suitable organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be less than 10% of the total reaction volume.[10]
Low Labeling Efficiency Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, especially at high pH.[6][11]Prepare the dye solution immediately before use. Maintain the reaction pH between 7.2 and 8.5 for optimal reaction with amines while minimizing hydrolysis.[4]
Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for reaction with the NHS ester.[7][10]Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES.[4]
Conjugate Aggregation During/After Reaction Over-labeling: Too many dye molecules on the protein can lead to insolubility.Optimize the dye-to-protein molar ratio. Start with a lower ratio (e.g., 3:1 to 5:1) and gradually increase it if a higher degree of labeling is required.[5]
Suboptimal buffer conditions: Incorrect pH or ionic strength can destabilize the protein.Maintain the protein in a buffer that ensures its stability (typically pH 7.2-8.0).[4] Consider adding stabilizing excipients like arginine or polysorbates if the protein is known to be aggregation-prone.
High protein concentration: Increased intermolecular interactions at high concentrations.Perform the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL).[5]
Reaction temperature: Higher temperatures can sometimes promote aggregation.Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4]
Difficulty Purifying the Conjugate Aggregates co-elute with the desired conjugate: Aggregates may be difficult to separate from the monomeric conjugate.Use a high-resolution size-exclusion chromatography (SEC) column for better separation.[9] Consider other purification methods like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), as aggregates may have different surface properties.[9]

Quantitative Data Summary

The following tables provide recommended starting conditions and parameters for this compound conjugation to minimize aggregation.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Dye-to-Protein Molar Ratio 3:1 to 15:1Start with a lower ratio and optimize based on the desired degree of labeling and protein sensitivity.[5]
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve reaction kinetics but may increase aggregation risk.[5]
Reaction Buffer pH 7.2 - 8.5A compromise between amine reactivity and NHS ester hydrolysis. For sensitive proteins, a pH closer to 7.4 may be better.[4][6]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can reduce aggregation but will require longer reaction times.[4]
Reaction Time 1 - 4 hoursDependent on temperature and pH. Monitor the reaction to determine the optimal time.

Table 2: Buffer Recommendations

Buffer TypeRecommended ConcentrationKey Considerations
Phosphate-Buffered Saline (PBS) 1X (e.g., 10 mM Phosphate, 150 mM NaCl)Widely used and generally compatible. Ensure it is free of primary amines.[4]
HEPES 20 - 50 mMGood buffering capacity in the optimal pH range for conjugation.
Sodium Bicarbonate/Carbonate 0.1 MCan be used to maintain a slightly alkaline pH (around 8.5-9.0), but be mindful of potential protein instability at higher pH.[7]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free buffer (e.g., 1X PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Ensure the protein solution is free of any substances containing primary amines (e.g., Tris, glycine, ammonium salts).[7]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio.

    • Slowly add the dissolved dye to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye and any aggregates by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).[4]

    • Collect the fractions containing the purified conjugate. The conjugate will be visible as a colored band.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7.5).

    • Assess the presence of aggregates using SEC-HPLC or DLS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Reaction Reaction (pH 7.2-8.5, RT or 4°C) Protein->Reaction Dye This compound in DMSO Dye->Reaction Purification Purification (SEC) Reaction->Purification Analysis Characterization (DOL, Aggregation) Purification->Analysis troubleshooting_logic start Aggregation Observed? check_dol Check Degree of Labeling (DOL) start->check_dol high_dol DOL too high? check_dol->high_dol reduce_ratio Reduce Dye:Protein Ratio high_dol->reduce_ratio Yes check_buffer Check Buffer Conditions high_dol->check_buffer No wrong_ph pH outside 7.2-8.5? check_buffer->wrong_ph adjust_ph Adjust pH wrong_ph->adjust_ph Yes check_conc Check Concentrations wrong_ph->check_conc No high_conc Protein/Dye too concentrated? check_conc->high_conc dilute Dilute Protein/Dye high_conc->dilute Yes purify Purify to Remove Aggregates (SEC, IEX) high_conc->purify No

References

Common issues with Sulfo-Cy7.5 NHS ester conjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 NHS ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during the labeling of proteins and other biomolecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the conjugation workflow, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My labeling efficiency is very low, or the reaction failed completely. What went wrong?

A: Low labeling efficiency is the most common issue and can be attributed to several factors related to your reaction buffer, reagents, or the protein itself.

  • Incompatible Buffer Components: The presence of primary amines in your buffer is a primary cause of failure. Buffers like Tris or glycine contain primary amines that compete with your target protein for the this compound, drastically reducing efficiency[1][2].

    • Solution: Always use an amine-free buffer for the conjugation reaction. Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffers are recommended[3][4]. If your protein is stored in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation[4].

  • Incorrect Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent[5]. The optimal pH range for this reaction is typically 8.3-8.5[4][5].

    • If the pH is too low (<7.5), the primary amines on the protein will be protonated and will not react efficiently with the NHS ester[5].

    • If the pH is too high (>9.0), the NHS ester will hydrolyze rapidly, inactivating it before it can react with the protein[5].

    • Solution: Verify the pH of your protein solution and adjust it to pH 8.3-8.5 using a concentrated, amine-free buffer like sodium bicarbonate just before adding the dye[1][4].

  • Hydrolysis of the NHS Ester: this compound is moisture-sensitive[4]. Exposure to water, even atmospheric moisture, can cause the NHS ester to hydrolyze, rendering it inactive. The rate of hydrolysis increases significantly with pH[2][6].

    • Solution: Always allow the vial of the lyophilized dye to warm to room temperature before opening to prevent condensation[4][7]. Prepare the dye stock solution in anhydrous-grade dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before you plan to use it[2]. Do not store the dye in solution for extended periods[2].

  • Low Protein Concentration: The efficiency of the labeling reaction can be significantly reduced if the protein concentration is too low[1].

    • Solution: For optimal results, the recommended protein concentration is between 2-10 mg/mL[1]. If your protein solution is too dilute, concentrate it before proceeding with the labeling reaction.

Q2: The Sulfo-Cy7.5 dye appears to have precipitated out of solution during the reaction. Why did this happen?

A: While Sulfo-Cy7.5 is designed to be water-soluble, precipitation can still occur under certain conditions.[8][9]

  • Excessive Dye Concentration: Using a very high molar excess of the dye can sometimes lead to solubility issues, especially if the protein concentration is low.

    • Solution: Start with a moderate dye-to-protein molar ratio, such as 10:1 or 15:1[1][3]. If precipitation is observed, try reducing this ratio.

  • Over-labeling and Protein Aggregation: Labeling a protein with too many hydrophobic dye molecules can alter its surface properties, leading to aggregation and precipitation[2].

    • Solution: Reduce the dye-to-protein molar ratio or shorten the reaction incubation time to achieve a lower degree of labeling (DOL)[2].

Q3: How should I properly store and handle the this compound?

A: Proper storage is critical to maintaining the reactivity of the dye.

  • Long-Term Storage: Upon receipt, store the lyophilized this compound at -20°C in the dark, and always keep it desiccated[10][11][12][13].

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation[4][7].

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. Unused stock solutions should be aliquoted into single-use volumes and stored at -20°C, protected from light and moisture[1]. Avoid repeated freeze-thaw cycles[3].

Q4: How do I remove the unreacted dye after the conjugation reaction?

A: It is crucial to remove all non-covalently bound dye to ensure accurate quantification and prevent high background fluorescence in downstream applications.

  • Solution: The most common and effective method for purifying labeled proteins is size-exclusion chromatography. Options include:

    • Desalting Spin Columns: Ideal for rapid, small-scale purifications (e.g., Zeba™ Spin Desalting Columns)[4]. The conjugated protein will be in the eluate[14].

    • Gravity-Flow Columns: Using resins like Sephadex G-25 is a standard method for separating the larger labeled protein from the smaller, unreacted dye molecules[1].

    • FPLC: Fast Protein Liquid Chromatography with a suitable gel filtration column can be used for larger-scale or higher-purity preparations[4].

Quantitative Data Summary

Table 1: this compound Properties
PropertyValueReference(s)
Molecular Weight~1180.5 g/mol [13][15]
Excitation Maximum (λex)~778 nm[10][16]
Emission Maximum (λem)~797 nm[10][16]
Extinction Coefficient222,000 M⁻¹cm⁻¹[13][16]
SolubilityGood in Water, DMSO, DMF[10][12][13]
Storage-20°C, Desiccated, In the Dark[10][11][16]
Table 2: Half-life of NHS Esters vs. pH

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. Higher pH leads to rapid hydrolysis and inactivation of the dye.

pHTemperatureApproximate Half-lifeReference(s)
7.0Room Temp4-5 hours[6]
8.0Room Temp~1 hour[2][6]
8.64°C10 minutes[2][6]
9.0Room Temp<10 minutes[2]

Detailed Experimental Protocol

This general protocol provides a starting point for conjugating this compound to an antibody (e.g., IgG). Optimization may be required for other proteins.

Preparation of Reagents
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If it is in a buffer containing Tris or glycine, perform a buffer exchange.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency[1][4].

  • Dye Preparation:

    • Allow the vial of this compound to warm completely to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. This solution should be prepared fresh immediately before the reaction[1].

Antibody Labeling Reaction
  • Transfer your desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution) to a reaction tube.

  • Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume (e.g., 50 µL for a 0.5 mL reaction) of 1 M sodium bicarbonate buffer[4].

  • Calculate the volume of dye stock solution needed. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended[4].

  • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing[4].

  • Incubate the reaction for 1-2 hours at room temperature, protected from light[4][5]. Alternatively, the reaction can be performed overnight at 4°C.

Purification of the Labeled Antibody
  • Prepare a desalting spin column (e.g., with a 40,000 Da MWCO for IgG) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4)[14].

  • Apply the entire reaction mixture to the center of the column.

  • Centrifuge the column to collect the purified, labeled antibody conjugate[4][14]. The smaller, unreacted dye molecules will be retained in the column resin.

Characterization of the Conjugate
  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for the Sulfo-Cy7.5 dye).

  • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

    • A_max: Absorbance at ~778 nm

    • A_280: Absorbance at 280 nm

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

    • ε_dye: Molar extinction coefficient of the dye at ~778 nm (222,000 M⁻¹cm⁻¹)

    • CF_280: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ / Aₘₐₓ). For Sulfo-Cy7.5, this is approximately 0.09[13].

Visual Guides

Experimental Workflow Diagram

experimental_workflow prep_protein 1. Prepare Protein (Amine-Free Buffer, 2-10 mg/mL) adjust_ph 3. Adjust Protein pH (to 8.3-8.5) prep_protein->adjust_ph prep_dye 2. Prepare Dye Stock (10 mM in Anhydrous DMSO) add_dye 4. Add Dye to Protein (10:1 Molar Ratio) prep_dye->add_dye adjust_ph->add_dye incubate 5. Incubate (1-2h at RT, Dark) add_dye->incubate purify 6. Purify Conjugate (Size-Exclusion Column) incubate->purify characterize 7. Characterize (Measure A280/A778, Calc. DOL) purify->characterize store 8. Store Conjugate (4°C or -20°C) characterize->store

Caption: A standard workflow for this compound conjugation.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem: Low Labeling Efficiency cause_buffer Buffer Issue? start->cause_buffer cause_dye Dye Issue? start->cause_dye cause_protein Protein Issue? start->cause_protein sol_amine Contains Amines? (e.g., Tris) Sol: Use PBS/Borate cause_buffer->sol_amine Yes sol_ph Incorrect pH? (Optimal: 8.3-8.5) Sol: Adjust pH cause_buffer->sol_ph Yes sol_hydrolysis Hydrolyzed? (Moisture Exposure) Sol: Use Fresh Dye/Anhydrous DMSO cause_dye->sol_hydrolysis Yes sol_storage Improper Storage? Sol: Store at -20°C, Desiccated cause_dye->sol_storage Yes sol_conc Too Dilute? (<2 mg/mL) Sol: Concentrate Protein cause_protein->sol_conc Yes

References

Technical Support Center: Purification of Sulfo-Cy7.5 Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unconjugated Sulfo-Cy7.5 NHS ester from protein and antibody samples after conjugation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound?

A1: Removal of unconjugated dye is critical for accurate downstream applications. Excess free dye can lead to high background signals, inaccurate quantification of labeling efficiency (dye-to-protein ratio), and potential non-specific interactions in cell-based or in vivo imaging studies.

Q2: What are the primary methods for removing unconjugated this compound?

A2: The three most common and effective methods are Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis. Each method separates the larger, labeled protein/antibody from the smaller, unconjugated dye based on size.

Q3: How do I choose the best purification method for my sample?

A3: The choice of method depends on factors such as sample volume, protein concentration, desired purity, processing time, and available equipment. Refer to the comparison table below for a detailed breakdown of each technique's characteristics.

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is approximately 1180.5 Da. This is significantly smaller than most proteins and antibodies, which facilitates separation by size-based methods.

Q5: Can I use precipitation to remove the unconjugated dye?

A5: While precipitation can be used, it may not be as effective as other methods and can sometimes lead to co-precipitation of the labeled protein, reducing yield. For sensitive applications requiring high purity, SEC, TFF, or dialysis are recommended.

Comparison of Purification Methods

ParameterSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)Dialysis
Principle Separation based on hydrodynamic volume as molecules pass through a porous resin.Size-based separation using a semi-permeable membrane with pressure-driven flow tangential to the membrane surface.Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient.
Typical Protein Recovery >90%>95%>90%
Dye Removal Efficiency >99%>99%~99% (with sufficient buffer exchanges)
Processing Time Fast (15-60 minutes per sample)Fast to moderate (1-4 hours, scalable)Slow (12-48 hours)
Sample Volume Range Micro to large scale (µL to liters)Small to very large scale (10 mL to thousands of liters)[1]Small to large scale (µL to liters)
Final Sample Concentration DilutedConcentratedDiluted
Scalability GoodExcellentModerate
Key Advantage High resolution and purity.Fast, scalable, and can concentrate the sample.Simple, gentle, and requires minimal specialized equipment.
Key Disadvantage Sample dilution.Can cause shear stress on sensitive proteins.Very slow and can result in sample dilution.[2]

Purification Protocols and Troubleshooting Guides

Below are detailed protocols, troubleshooting guides, and workflow diagrams for each purification method.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel filtration, is a highly effective method for separating molecules based on their size.[3] Larger molecules, such as labeled antibodies, are excluded from the pores of the chromatography resin and elute first, while smaller molecules, like the unconjugated Sulfo-Cy7.5 dye, enter the pores and have a longer path, thus eluting later.

Experimental Workflow: Size Exclusion Chromatography

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_collect Collection & Analysis p1 Equilibrate SEC column with buffer r1 Load sample onto the column p1->r1 p2 Prepare sample (centrifuge/filter) p2->r1 r2 Elute with buffer at a constant flow rate r1->r2 c1 Collect fractions r2->c1 c2 Monitor elution profile (UV-Vis) c1->c2 c3 Pool fractions containing labeled protein c2->c3 c4 Analyze purity and concentration c3->c4

Caption: Workflow for removing unconjugated dye using SEC.

Detailed Experimental Protocol for SEC
  • Column Selection : Choose a size exclusion resin with a fractionation range appropriate for your target protein and the small dye molecule. For example, a resin with a fractionation range of 10-600 kDa is suitable for antibodies (approx. 150 kDa), while effectively separating the ~1.2 kDa dye.[3]

  • Buffer Preparation : Use a buffer that is compatible with your protein and downstream applications, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. It is recommended to include a low concentration of salt (e.g., 150 mM NaCl) to prevent ionic interactions with the resin.[3]

  • Column Equilibration : Equilibrate the SEC column with at least 2-3 column volumes of the chosen buffer at the intended flow rate.

  • Sample Preparation : Centrifuge your sample at 10,000 x g for 15 minutes to remove any precipitates or aggregates before loading onto the column.[4]

  • Sample Loading : Apply the sample to the column. The sample volume should ideally be between 0.5% and 4% of the total column volume for optimal resolution.

  • Elution : Begin the elution with the equilibration buffer at a constant flow rate.

  • Fraction Collection : Collect fractions as the sample elutes from the column. The labeled protein will be in the earlier fractions, while the unconjugated dye will be in the later fractions.

  • Analysis : Monitor the elution profile using a spectrophotometer at 280 nm (for protein) and ~778 nm (for Sulfo-Cy7.5). Pool the fractions containing the purified labeled protein.

SEC Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Incomplete dye removal - Sample volume too large. - Inappropriate column resin. - Flow rate too high.- Reduce the sample volume to <4% of the column volume. - Select a resin with a smaller pore size for better separation of small molecules. - Decrease the flow rate to allow for better resolution.
Low protein recovery - Protein adsorption to the column. - Protein precipitation on the column.- Increase the ionic strength of the buffer (e.g., up to 0.5 M NaCl). - Ensure the sample is well-solubilized and filtered before loading.[5]
Protein aggregation - Incompatible buffer conditions (pH, ionic strength).- Optimize buffer composition. Screen different pH values and salt concentrations.

Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for separating molecules based on size. The sample solution flows tangentially across a semi-permeable membrane.[6] Molecules larger than the membrane's molecular weight cut-off (MWCO), such as the labeled antibody, are retained, while smaller molecules like the unconjugated dye and buffer salts pass through the membrane.

Experimental Workflow: Tangential Flow Filtration

TFF_Workflow cluster_setup Setup cluster_process Processing cluster_final Final Steps s1 Select TFF cassette (e.g., 30 kDa MWCO) s2 Assemble and flush the TFF system s1->s2 p1 Load sample into the reservoir s2->p1 p2 Concentrate the sample (optional) p1->p2 p3 Perform diafiltration (buffer exchange) p2->p3 f1 Final concentration p3->f1 f2 Recover the purified sample f1->f2 f3 Analyze purity and concentration f2->f3

Caption: Workflow for unconjugated dye removal using TFF.

Detailed Experimental Protocol for TFF
  • Membrane Selection : Choose a TFF membrane with an MWCO that is 3-6 times smaller than the molecular weight of your protein. For an antibody of ~150 kDa, a 30 kDa MWCO membrane is a good choice.

  • System Preparation : Assemble the TFF system according to the manufacturer's instructions. Flush the system with buffer to remove any storage solution and to condition the membrane.

  • Sample Processing :

    • Concentration (Optional) : If the initial sample volume is large, you can first concentrate it to a more manageable volume.

    • Diafiltration : This is the key step for removing the unconjugated dye. Add fresh buffer to the sample reservoir at the same rate that filtrate is being removed. This is known as constant-volume diafiltration. A general guideline is to perform 5-10 diafiltration volumes to achieve >99% removal of the small molecule.

  • Final Concentration : After diafiltration, concentrate the sample to the desired final volume.

  • Product Recovery : Recover the purified, concentrated labeled protein from the system.

  • Analysis : Determine the final protein concentration and assess the removal of the unconjugated dye by spectrophotometry.

TFF Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low flux rate - Membrane fouling. - High protein concentration. - Incorrect transmembrane pressure (TMP).- Clean the membrane according to the manufacturer's protocol. - Dilute the sample if it is too viscous. - Optimize the TMP.
Protein aggregation - High shear stress. - Unfavorable buffer conditions.[4]- Reduce the cross-flow rate to minimize shear. - Screen for optimal buffer pH and excipients (e.g., arginine, glycerol) to improve protein stability.[7]
Low protein recovery - Protein adsorption to the membrane or tubing. - Over-concentration leading to precipitation.- Use a membrane material with low protein binding. - Avoid over-concentrating the sample.[5]

Dialysis

Dialysis is a simple and gentle method for separating molecules based on size by passive diffusion across a semi-permeable membrane.[8] The sample is placed in a dialysis bag or cassette with a specific MWCO, which is then placed in a large volume of buffer. Small molecules like the unconjugated dye diffuse out of the bag into the buffer, while the larger labeled protein remains inside.

Experimental Workflow: Dialysis

Dialysis_Workflow cluster_prep Preparation cluster_dialyze Dialysis cluster_recover Recovery & Analysis p1 Select dialysis membrane (e.g., 10-20 kDa MWCO) p2 Prepare and hydrate the membrane p1->p2 p3 Load sample into dialysis device p2->p3 d1 Place in large volume of buffer with stirring p3->d1 d2 Perform multiple buffer changes over 24-48h d1->d2 r1 Recover sample from the device d2->r1 r2 Analyze purity and concentration r1->r2

Caption: Workflow for unconjugated dye removal via dialysis.

Detailed Experimental Protocol for Dialysis
  • Membrane Selection : Choose a dialysis membrane with an MWCO that is significantly smaller than your protein of interest but large enough to allow the free dye to pass through. For an antibody, a 10-20 kDa MWCO membrane is suitable.

  • Membrane Preparation : Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer to remove any preservatives.

  • Sample Loading : Pipette your sample into the dialysis bag or cassette, leaving some space for potential volume increase due to osmosis.

  • Dialysis :

    • Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[8]

    • Stir the buffer gently on a magnetic stir plate at 4°C.

    • Change the buffer every few hours for the first day, and then leave it overnight for the final exchange. A typical procedure involves 3-4 buffer changes over 24-48 hours.[9][10]

  • Sample Recovery : Carefully remove the sample from the dialysis device.

  • Analysis : Measure the protein concentration and check for the presence of free dye using a spectrophotometer.

Dialysis Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Sample volume increased - Osmotic pressure difference between the sample and the dialysis buffer.- Ensure the buffer has a similar osmolarity to the sample or perform a subsequent concentration step.
Low protein recovery - Protein precipitation during dialysis. - Protein adsorption to the dialysis membrane.[11][12]- Ensure the dialysis buffer is optimal for protein solubility (pH, ionic strength).[12] - For dilute samples, consider adding a carrier protein like BSA.[11]
Incomplete dye removal - Insufficient dialysis time or buffer changes. - Inadequate buffer volume.- Increase the duration of dialysis and the number of buffer changes.[11] - Use a larger volume of dialysis buffer (at least 200-500 times the sample volume).[8]

References

Sulfo-Cy7.5 NHS ester stability in different buffer conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sulfo-Cy7.5 NHS ester in various buffer conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability and handling of this compound.

Q1: What is the primary factor affecting the stability of this compound in aqueous solutions?

A1: The primary factor is hydrolysis. The N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis in aqueous environments, which competes with the desired reaction with primary amines. The rate of hydrolysis is highly dependent on the pH of the solution.[1][2][3]

Q2: My conjugation efficiency is low. What are the possible causes related to the this compound?

A2: Low conjugation efficiency can stem from several factors:

  • Hydrolyzed Ester: The this compound may have hydrolyzed before or during the reaction. This can be due to improper storage, exposure to moisture, or suboptimal buffer conditions (e.g., high pH).[1][3]

  • Incorrect Buffer: The use of buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing the conjugation yield.[4][5]

  • Low Reagent Concentration: In dilute protein solutions, the rate of hydrolysis can be more significant compared to the rate of conjugation, leading to lower efficiency.[1][4]

Q3: How should I store my this compound?

A3: Proper storage is critical to maintain the reactivity of the ester.

  • Lyophilized Powder: Store desiccated at -20°C for long-term stability (up to 12 months).[6] Some manufacturers recommend -80°C for storage up to 6 months.[7] Avoid moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[5][8] These can be stored at -20°C for a limited time (e.g., up to two weeks), but fresh solutions are always recommended for best results.[5] Avoid repeated freeze-thaw cycles.[5]

Q4: What is the optimal pH for my conjugation reaction?

A4: The optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. The reaction with primary amines is more efficient at a slightly alkaline pH where the amines are deprotonated. However, the rate of hydrolysis also increases with pH.[1][4] A pH range of 7.2 to 8.5 is generally recommended.[2][5][8] For many proteins, a pH of 8.3-8.5 is considered optimal.[8]

Q5: Which buffers are recommended for conjugation with this compound?

A5: Buffers free of primary amines are essential. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate or borate buffers.[2][4] For two-step reactions involving EDC and Sulfo-NHS, MES buffer at a lower pH (4.7-6.0) is used for the activation step, followed by a buffer exchange or pH adjustment to 7.2-7.5 for the reaction with the amine.[2]

Q6: Can I use this compound in buffers containing sodium azide or other preservatives?

A6: It is best to avoid preservatives like sodium azide or thimerosal as they can interfere with the conjugation reaction.[5] If present, they should be removed by dialysis or buffer exchange before starting the labeling procedure.[5]

Stability of NHS Esters in Aqueous Buffers

The stability of this compound is comparable to other Sulfo-NHS esters. The primary degradation pathway is hydrolysis, which is highly pH-dependent. The following table summarizes the half-life of NHS esters at different pH values.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4 - 5 hours[1]
7.0Room Temp.Hours[3]
8.0Room Temp.~1 hour[2]
8.64°C10 minutes[1]
8.6Room Temp.~10 minutes[2]
> 9.0Room Temp.Minutes[3]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer such as 1X PBS. The protein concentration should ideally be 2-10 mg/mL for optimal labeling.[5][9]

    • If the protein buffer contains primary amines (e.g., Tris, glycine), it must be exchanged with an appropriate buffer like PBS.[5]

    • Adjust the pH of the protein solution to 8.0-9.0 by adding a small volume of 1 M sodium bicarbonate.[5]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be used promptly.[9]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of 10-20 fold of the dye to the protein is a good starting point, but the optimal ratio should be determined experimentally.

    • Add the calculated amount of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[9]

    • Collect the fractions containing the labeled protein. The labeled protein will be in the first colored fractions to elute.

Protocol 2: Assessing the Reactivity of this compound

This protocol can be used to determine if the this compound has hydrolyzed and lost its reactivity. The principle is based on the release of N-hydroxysulfosuccinimide (Sulfo-NHS) upon hydrolysis, which can be detected spectrophotometrically. A similar method is used for NHS esters.[3]

Materials:

  • This compound to be tested

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Strong base (e.g., 0.5-1.0 N NaOH)

  • UV-Vis Spectrophotometer

Procedure:

  • Weigh 1-2 mg of the this compound.

  • Dissolve the reagent in 2 mL of the amine-free buffer.

  • Measure the absorbance of the solution at 260-280 nm. The Sulfo-NHS byproduct has a characteristic absorbance in this range.

  • Add a small volume of the strong base to the solution to induce complete hydrolysis of any remaining active ester.

  • After a few minutes, measure the absorbance at 260-280 nm again.

  • Interpretation: A significant increase in absorbance after adding the base indicates that the original reagent was active. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) conjugation Conjugation Reaction (1 hr, RT, dark) prep_protein->conjugation prep_dye Prepare Dye Stock (Anhydrous DMSO) prep_dye->conjugation purify Purify Conjugate (Size-Exclusion Chromatography) conjugation->purify analyze Characterize Conjugate (DOS, Functionality) purify->analyze

Caption: Workflow for Protein Labeling with this compound.

hydrolysis_pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction active_ester This compound (Active) conjugate Sulfo-Cy7.5-Protein Conjugate (Stable Amide Bond) active_ester->conjugate Desired Reaction (pH 7.2-8.5) inactive_dye Hydrolyzed Sulfo-Cy7.5 (Inactive) active_ester->inactive_dye Hydrolysis (Increases with pH) protein Protein-NH2 protein->conjugate water H2O (Hydrolysis) water->inactive_dye

Caption: Reaction Pathways for this compound.

References

Technical Support Center: Troubleshooting Background Fluorescence with Sulfo-Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 NHS ester. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1][2] Its NHS ester functional group allows for the covalent labeling of primary amines on proteins, antibodies, and other molecules.[2] It is frequently used in various imaging applications due to its emission in the NIR spectrum (around 776 nm), which minimizes background autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[3][4][5][6]

Q2: What are the primary causes of high background fluorescence when using Sulfo-Cy7.5 conjugates?

High background fluorescence is a common issue in immunofluorescence and can stem from several factors:

  • Non-specific binding: The hydrophobic nature of cyanine dyes can lead to their non-specific attachment to proteins and cellular components.

  • Suboptimal antibody concentration: Using too high a concentration of the labeled antibody can result in increased non-specific binding.

  • Insufficient washing: Inadequate washing steps may not effectively remove all unbound or weakly bound antibodies.

  • Autofluorescence: Although reduced in the NIR spectrum, some endogenous molecules in the tissue can still fluoresce, contributing to background noise.[6]

  • Issues with blocking: An inappropriate or insufficient blocking step can leave non-specific binding sites exposed.

Q3: How does the degree of labeling (DOL) of my antibody with Sulfo-Cy7.5 affect background?

The DOL, or the number of dye molecules per antibody, can significantly impact your results. Over-labeling can lead to aggregation of the antibody-dye conjugate and increased non-specific binding due to the hydrophobicity of the dye. This can increase background fluorescence and potentially reduce the antibody's binding affinity. It is crucial to optimize the molar ratio of dye to protein during the conjugation reaction to achieve a balance between signal intensity and non-specific binding.

Troubleshooting Guides

High Background Fluorescence

High background can obscure your specific signal. The following table outlines common causes and solutions.

ProblemPotential CauseRecommended Solution(s)
Diffuse, uniform background 1. Antibody concentration too high: Excess antibody conjugate is binding non-specifically. 2. Inadequate blocking: Non-specific protein binding sites on the sample are not sufficiently saturated. 3. Insufficient washing: Unbound antibody conjugate is not being washed away effectively.1. Titrate your antibody: Perform a dilution series to find the optimal concentration that provides a good signal with minimal background. 2. Optimize blocking: Increase the incubation time (e.g., to 1-2 hours at room temperature) and/or the concentration of the blocking agent. Consider trying a different blocking agent (see table below). 3. Increase wash steps: Increase the number and duration of washes. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions.[7]
Punctate or speckled background 1. Aggregated antibody-dye conjugate: Over-labeled antibodies or improper storage can lead to aggregate formation. 2. Precipitated dye: If the dye is not fully dissolved during conjugation, it can lead to fluorescent precipitates.1. Centrifuge the antibody conjugate: Before use, spin the diluted antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates. Use only the supernatant. 2. Filter the antibody conjugate: Pass the diluted antibody solution through a 0.22 µm syringe filter.
High background in specific tissues (Autofluorescence) Endogenous fluorophores: Some tissues contain molecules (e.g., collagen, elastin, lipofuscin) that fluoresce in the NIR range.Use a control sample: Image an unstained sample to assess the level of autofluorescence. If significant, consider using a spectral unmixing tool if your imaging software supports it. For in vivo imaging, using a specialized diet for animals can reduce autofluorescence from food.[6]
Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact background fluorescence. Below is a qualitative comparison of common options.

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSInexpensive, readily available.Can have lot-to-lot variability. May not be the most effective blocker for all targets. Can fluoresce, potentially increasing background in NIR applications.[8]
Normal Serum (from the same species as the secondary antibody) 5-10% in PBS/TBSHighly effective at blocking non-specific binding of the secondary antibody.More expensive than BSA. Must be matched to the host species of the secondary antibody.[9]
Non-fat Dry Milk 1-5% in PBS/TBSInexpensive and effective for many applications.Contains phosphoproteins (like casein), making it unsuitable for phospho-protein detection. Also contains biotin, which interferes with streptavidin-based detection systems.[8]
Commercial Blocking Buffers Per manufacturer's instructionsOptimized formulations for low background and high signal-to-noise. Often protein-free options are available.More expensive than individual components.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol provides a general guideline for labeling an antibody. The optimal dye-to-antibody molar ratio should be determined empirically.

  • Prepare the Antibody:

    • Dissolve the antibody in a carbonate/bicarbonate buffer (pH 8.5-9.0) at a concentration of 1-2 mg/mL.

    • Ensure the antibody solution is free of amine-containing substances like Tris or glycine, as they will compete with the antibody for the NHS ester. If necessary, perform a buffer exchange using a desalting column.

  • Prepare the Dye:

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the calculated amount of the dye solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored fractions to elute).

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7.5).

    • Calculate the degree of labeling (DOL) to ensure consistency between batches.

Protocol 2: Immunofluorescence Staining with Sulfo-Cy7.5 Conjugate

This protocol is a starting point for immunofluorescence staining and should be optimized for your specific application.

  • Sample Preparation:

    • Prepare your cells or tissue sections on slides or coverslips as per your standard protocol (fixation, permeabilization, etc.).

  • Blocking:

    • Wash the samples twice with PBS.

    • Incubate the samples with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the samples with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the samples three times for 10 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy7.5-conjugated secondary antibody in the blocking buffer to its optimal concentration.

    • Incubate the samples with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Final Washes:

    • Wash the samples three times for 10 minutes each with the wash buffer, protected from light.

    • Perform a final rinse with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto slides using an appropriate mounting medium.

    • Image the samples using a fluorescence microscope equipped with filters suitable for the excitation and emission wavelengths of Sulfo-Cy7.5 (Excitation max ~755 nm, Emission max ~776 nm).

Mandatory Visualizations

G cluster_0 Antibody Labeling Workflow Prepare Antibody Prepare Antibody Conjugation Reaction Conjugation Reaction Prepare Antibody->Conjugation Reaction Prepare Dye Prepare Dye Prepare Dye->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization Characterization Purification->Characterization G cluster_1 Troubleshooting Logic for High Background High Background High Background Check Antibody Concentration Check Antibody Concentration High Background->Check Antibody Concentration Start Optimize Blocking Optimize Blocking Check Antibody Concentration->Optimize Blocking Improve Washing Improve Washing Optimize Blocking->Improve Washing Assess Autofluorescence Assess Autofluorescence Improve Washing->Assess Autofluorescence Low Background Low Background Assess Autofluorescence->Low Background Resolved

References

Improving the signal-to-noise ratio in Sulfo-Cy7.5 NHS ester imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Sulfo-Cy7.5 NHS ester imaging experiments.

Troubleshooting Guides

High background and low signal-to-noise ratio are common challenges in fluorescence imaging. The following table summarizes potential causes and recommended solutions to address these issues when using this compound.

Problem Potential Cause Recommended Solution
High Background Excess unconjugated dye: Incomplete removal of free this compound after labeling.Purify the conjugate using size exclusion chromatography (e.g., Sephadex G-25) or dialysis to thoroughly remove any unbound dye.[1]
Non-specific binding of the conjugate: The labeled molecule (e.g., antibody) is binding to off-target sites.- Use a blocking buffer (e.g., BSA or serum) to minimize non-specific binding.[2][3] - Optimize the concentration of the labeled antibody by performing a titration.[2][3] - Increase the number and duration of washing steps after incubation.[2][3]
Hydrophobic interactions: The dye itself may non-specifically adhere to surfaces or tissues.Sulfo-Cy7.5 is a sulfonated dye, which increases its water solubility and reduces aggregation and non-specific binding.[3][] If issues persist, consider using PEGylation to further reduce non-specific binding.[5][6]
Autofluorescence: Biological samples can exhibit natural fluorescence.Shift excitation and emission to the far-red spectrum, where autofluorescence is less prominent. Sulfo-Cy7.5 is a near-infrared dye, which already helps to minimize this issue.[3][7][8]
Low Signal Low labeling efficiency (low Degree of Labeling - DOL): Insufficient dye conjugated to the protein.- Ensure the reaction buffer is free of primary amines (e.g., Tris or glycine) and has an optimal pH of 8.3-9.3.[9][10][11][12] - Use a protein concentration of 2-10 mg/mL for efficient labeling.[1][13][14] - Optimize the molar ratio of dye to protein; a common starting point is a 10:1 ratio.[1][14]
Hydrolysis of NHS ester: The reactive group of the dye has been inactivated by moisture.Prepare the dye solution in anhydrous DMSO immediately before use.[13][14] Store the this compound desiccated and protected from light at -20°C.[7][15]
Protein precipitation: The labeled protein has aggregated and is no longer functional.Labeling with a high density of hydrophobic dyes can cause precipitation. Sulfo-Cy7.5 is hydrophilic, which mitigates this risk.[9] If precipitation occurs, consider reducing the dye-to-protein ratio.
Photobleaching: The fluorophore is being destroyed by excessive exposure to excitation light.- Use an antifade mounting medium.[3] - Minimize the exposure time and intensity of the excitation light source.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 8.3 and 9.3.[10][11][12] A common choice is a sodium bicarbonate or borate buffer at pH 8.5.[11][13] At lower pH values, the amine groups are protonated, which reduces their reactivity. At higher pH, the hydrolysis of the NHS ester becomes more rapid, reducing the labeling efficiency.[10][11]

Q2: What concentration of protein should I use for labeling?

A2: For optimal labeling efficiency, a protein concentration between 2 and 10 mg/mL is recommended.[1][13][14] Lower protein concentrations can significantly reduce the labeling efficiency.[1]

Q3: What is the recommended molar ratio of this compound to protein?

A3: A common starting point for the molar ratio of dye to protein is 10:1.[1][14] However, the optimal ratio can vary depending on the protein and the desired degree of labeling (DOL). It is advisable to perform a titration with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the best condition for your specific experiment.[14][16]

Q4: How should I prepare and store the this compound?

A4: this compound should be dissolved in an anhydrous solvent like dimethyl sulfoxide (DMSO) immediately before use to create a stock solution.[13][14] The NHS ester is sensitive to moisture and can hydrolyze, losing its reactivity.[13] For long-term storage, keep the solid dye at -20°C, desiccated, and protected from light.[7][15] Aliquoting the dye stock solution for storage at -20°C or -80°C can help avoid repeated freeze-thaw cycles.[14]

Q5: How do I remove unconjugated this compound after the labeling reaction?

A5: It is crucial to remove all free dye to minimize background signal. The most common methods for purifying the labeled protein are size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.[1]

Q6: What is the Degree of Labeling (DOL) and how can I calculate it?

A6: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), refers to the average number of dye molecules conjugated to a single protein molecule.[9] It is an important parameter for ensuring reproducibility. The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (around 778 nm). The following formula can be used for the calculation:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

  • A_max = Absorbance of the conjugate at the wavelength maximum of Sulfo-Cy7.5.

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm.

  • ε_dye = Molar extinction coefficient of Sulfo-Cy7.5 at its absorbance maximum (approximately 222,000 M⁻¹cm⁻¹).[15][17]

  • CF = Correction factor (A_280 of the free dye / A_max of the free dye; for Sulfo-Cy7.5, this is approximately 0.09).[15]

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol provides a general procedure for labeling an antibody. Optimization may be required for specific antibodies and applications.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., 1X PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be purified, for example, by dialysis against PBS.[1]

  • Adjust the antibody concentration to 2-10 mg/mL.[1][14]

2. Dye Preparation:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[16] This should be done immediately before use.

3. Labeling Reaction:

  • Adjust the pH of the antibody solution to 8.5-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.[1]

  • Calculate the required volume of the dye stock solution to achieve the desired molar excess (e.g., 10:1 dye-to-antibody ratio).

  • Slowly add the dye solution to the antibody solution while gently vortexing.[1]

  • Incubate the reaction mixture for 60 minutes at room temperature, protected from light, with gentle shaking.[1][14]

4. Purification of the Labeled Antibody:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Load the reaction mixture onto the column.

  • Elute the labeled antibody with PBS (pH 7.2-7.4).[1] The first colored fraction will be the labeled antibody, while the later colored fraction will be the unconjugated dye.

  • Collect the fractions containing the labeled antibody.

5. Characterization:

  • Measure the absorbance of the purified conjugate at 280 nm and ~778 nm to determine the protein concentration and the Degree of Labeling (DOL).

Protocol 2: General In Vitro Imaging Workflow

This protocol outlines a general workflow for imaging cells stained with a Sulfo-Cy7.5-labeled antibody.

1. Cell Preparation:

  • Seed cells on a suitable imaging plate or slide and culture until they reach the desired confluency.

  • Wash the cells with PBS.

  • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If the target is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

2. Staining:

  • Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.[2]

  • Dilute the Sulfo-Cy7.5-labeled antibody to the optimized concentration in the blocking buffer.

  • Incubate the cells with the diluted labeled antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

3. Washing:

  • Wash the cells three to five times with PBS containing a mild detergent (e.g., 0.05% Tween-20) for 5 minutes each to remove unbound antibodies.[2][3]

4. Mounting and Imaging:

  • If desired, counterstain the nuclei with a suitable dye.

  • Mount the coverslip onto a microscope slide using an antifade mounting medium.[3]

  • Image the sample using a fluorescence microscope or imaging system equipped with appropriate filters for Sulfo-Cy7.5 (Excitation/Emission: ~778/797 nm).[15][17]

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep 1. Antibody Preparation (Amine-free buffer, pH 8.5-9.0) Mixing 3. Mix Dye and Antibody Antibody_Prep->Mixing Dye_Prep 2. Dye Preparation (Anhydrous DMSO) Dye_Prep->Mixing Incubation 4. Incubate (1 hr, RT, dark) Mixing->Incubation Purification 5. Purify Conjugate (Size-Exclusion Chromatography) Incubation->Purification Analysis 6. Characterization (Calculate DOL) Purification->Analysis

Caption: Workflow for labeling antibodies with this compound.

Troubleshooting_SNR Start Low Signal-to-Noise Ratio Problem Identify Primary Issue Start->Problem High_Bg High_Bg Problem->High_Bg High Background Low_Sig Low_Sig Problem->Low_Sig Low Signal High_Bg_Cause Potential Causes? High_Bg->High_Bg_Cause Low_Sig_Cause Potential Causes? Low_Sig->Low_Sig_Cause Unbound_Dye Unbound_Dye High_Bg_Cause->Unbound_Dye Unconjugated Dye Nonspecific Nonspecific High_Bg_Cause->Nonspecific Non-specific Binding Autofluo Autofluo High_Bg_Cause->Autofluo Autofluorescence Sol_Purify Improve Purification (e.g., SEC, Dialysis) Unbound_Dye->Sol_Purify Solution Sol_Block_Wash Optimize Blocking & Washing Steps Titrate Antibody Concentration Nonspecific->Sol_Block_Wash Solution Sol_NIR Utilize NIR Window (Sulfo-Cy7.5 is ideal) Autofluo->Sol_NIR Solution Low_DOL Low_DOL Low_Sig_Cause->Low_DOL Low DOL Hydrolysis Hydrolysis Low_Sig_Cause->Hydrolysis NHS Ester Hydrolysis Bleaching Bleaching Low_Sig_Cause->Bleaching Photobleaching Sol_Optimize_Label Optimize Labeling: - pH 8.3-9.3 - Protein Conc. 2-10 mg/mL - Titrate Dye:Protein Ratio Low_DOL->Sol_Optimize_Label Solution Sol_Fresh_Dye Use Fresh Dye Solution (Anhydrous DMSO) Hydrolysis->Sol_Fresh_Dye Solution Sol_Antifade Use Antifade Mountant Minimize Light Exposure Bleaching->Sol_Antifade Solution

Caption: Troubleshooting decision tree for improving signal-to-noise ratio.

References

Technical Support Center: Best Practices for Storing Sulfo-Cy7.5 NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, frequently asked questions, and troubleshooting advice for the storage and handling of Sulfo-Cy7.5 NHS ester labeled antibodies to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for storing my Sulfo-Cy7.5 labeled antibody after conjugation?

A: Proper storage is critical to preserve the antibody's functionality and the fluorophore's intensity. Storage recommendations depend on the intended duration.

  • Short-Term Storage (1-2 weeks to a couple of months): Store the antibody solution at 2-8°C.[1][2] It is crucial to protect the antibody from light by using an amber vial or wrapping the container in aluminum foil.[3][4]

  • Long-Term Storage (months to years): For extended storage, it is recommended to aliquot the antibody into small, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] The aliquots should then be stored at -20°C or -80°C.[4][6] To prevent damage from freezing, a cryoprotectant such as glycerol should be added to a final concentration of 50%.[4][7] This lowers the freezing point and keeps the solution liquid at -20°C.[4][5] Use a non-frost-free freezer, as the defrost cycles in frost-free models can damage the antibody.[1][4][5]

Q2: Why is light protection so important for my fluorescently labeled antibody?

A: Sulfo-Cy7.5, like other fluorochromes, is susceptible to photobleaching, which is the irreversible degradation of the fluorescent molecule upon exposure to light.[3][4] This leads to a significant reduction in fluorescent signal and compromised experimental results. Therefore, the conjugated antibody should be protected from light during storage and all experimental phases.[4][6]

Q3: Can I freeze my Sulfo-Cy7.5 labeled antibody without any additives?

A: Freezing a fluorescently labeled antibody in a standard buffer without a cryoprotectant is generally not recommended.[1][4] The formation of ice crystals during the freezing process and the subsequent thawing can denature the antibody, leading to aggregation and a loss of binding activity.[4] Repeated freeze-thaw cycles are particularly damaging and must be avoided.[1][5] If you must freeze your antibody for long-term storage, the addition of 50% glycerol is highly recommended to prevent these issues.[4][7]

Q4: What are stabilizing agents and should I add them to my labeled antibody solution?

A: Stabilizing agents are additives that help preserve the antibody's structure and prevent degradation.

  • Carrier Proteins: Bovine Serum Albumin (BSA) at concentrations of 0.1-1% can be added to prevent the antibody from adsorbing to the surface of the storage vial and to protect it from denaturation, especially in dilute solutions.[2][7][8]

  • Antimicrobial Agents: For storage at 4°C, adding a bacteriostatic agent like 0.02-0.05% sodium azide can prevent microbial growth.[2][6] Caution: Sodium azide is an inhibitor of Horseradish Peroxidase (HRP) and can be toxic in live-cell assays; it may need to be removed before use in such applications.[1]

  • Cryoprotectants: As mentioned, glycerol (50% final concentration) is essential for preventing freeze-thaw damage during storage at -20°C.[4][7]

Q5: How should I handle the unconjugated this compound dye before labeling?

A: The unconjugated this compound is highly sensitive to moisture and will hydrolyze rapidly in aqueous solutions, rendering it unable to react with the antibody.[9][10] It should be stored desiccated at -20°C in the dark.[11][12][13] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[6][10] Stock solutions of the dye should be prepared immediately before use in an anhydrous solvent like DMSO or DMF.[6][9] While a DMSO stock solution can be stored for a short period (e.g., up to two weeks) at -20°C, its activity will decline over time.[2][14]

Summary of Storage Conditions

Storage TypeTemperatureDurationKey Considerations
Labeled Antibody (Short-Term) 2-8°C1-8 WeeksProtect from light.[4] Consider adding 0.05% sodium azide to prevent microbial growth.[6]
Labeled Antibody (Long-Term) -20°C or -80°CMonths to YearsMust add 50% glycerol as a cryoprotectant. [4][7] Aliquot into single-use volumes to avoid freeze-thaw cycles.[4] Use a non-frost-free freezer.[5] Protect from light.[3]
Unconjugated Dye (Dry Powder) -20°CUp to 12 MonthsStore desiccated and protected from light.[11][13] Equilibrate to room temperature before opening.[10]
Unconjugated Dye (in DMSO) -20°C< 2 WeeksUse promptly as reactivity decreases over time.[2][14] Protect from light and moisture.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Fluorescent Signal 1. Photobleaching: The conjugate was exposed to excessive light during storage or experiments.[4] 2. Antibody Degradation: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C) has damaged the antibody.[4] 3. Low Degree of Labeling (DOL): Insufficient dye was conjugated to the antibody. 4. Hydrolyzed NHS Ester: The dye was exposed to moisture before or during the labeling reaction.[10]1. Always store and handle the conjugate protected from light.[4] 2. Review storage procedures. Ensure aliquoting and proper temperature control. For long-term storage, confirm use of a cryoprotectant.[4][7] 3. Characterize the conjugate to determine the DOL. Optimize the labeling protocol if necessary.[6] 4. Use fresh, anhydrous DMSO for dye reconstitution and ensure the dye vial is warmed to room temperature before opening.[6]
High Background Staining 1. Unconjugated Dye: Free, unreacted Sulfo-Cy7.5 dye was not adequately removed after the labeling reaction.[9] 2. Antibody Aggregation: Freeze-thaw cycles or improper storage led to the formation of antibody aggregates.[4]1. Repeat the purification step (e.g., gel filtration, dialysis) to ensure all free dye is removed.[6] 2. Centrifuge the antibody solution (e.g., 10,000 x g for 20 seconds) before use to pellet aggregates.[4] Review storage protocols to prevent future aggregation.
Antibody Precipitation 1. Aggregation: Severe aggregation caused by repeated freeze-thaw cycles.[4][5] 2. High Concentration: The antibody concentration is too high for the buffer conditions.1. Avoid freeze-thaw cycles by aliquoting. If storing at -20°C, ensure 50% glycerol is present.[4] 2. Store at a recommended concentration (e.g., >0.5 mg/mL) but avoid excessive concentration that may lead to precipitation.[2]

Experimental Protocols

Protocol 1: Labeling of IgG Antibody with this compound

This protocol describes a typical procedure for labeling 1 mg of an IgG antibody.

1. Antibody Preparation:

  • The antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS). Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed.[6][15]

  • If necessary, perform a buffer exchange using a desalting spin column or dialysis against PBS (pH 7.2-7.4).[6]

  • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[15]

2. Dye Preparation (Perform immediately before use):

  • Allow the vial of this compound to warm completely to room temperature before opening.[6]

  • Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[6] Vortex briefly to ensure it is fully dissolved.

3. Conjugation Reaction:

  • In a microcentrifuge tube, add one-tenth the antibody volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution. This raises the pH to the optimal range (8.3-8.5) for the NHS ester reaction.[6][7]

  • Calculate the required volume of dye solution. A molar ratio of dye-to-antibody between 10:1 and 20:1 is a good starting point for optimization.[6]

  • Slowly add the calculated volume of dye solution to the antibody solution while gently mixing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

4. Purification of the Labeled Antibody:

  • Remove the unreacted dye and byproducts immediately after the incubation period.

  • Use a desalting spin column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[6]

  • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified, labeled antibody.[6]

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

1. Spectrophotometric Measurement:

  • Measure the absorbance of the purified conjugate solution at 280 nm (for the antibody) and at ~778 nm (the absorption maximum for Sulfo-Cy7.5).

2. Calculation:

  • Use the following formula to calculate the DOL:

    DOL = (A_max / ε_dye) / ((A_280 - (A_max * CF_280)) / ε_protein)

    • A_max: Absorbance of the conjugate at the dye's maximum wavelength (~778 nm).

    • A_280: Absorbance of the conjugate at 280 nm.

    • ε_dye: Molar extinction coefficient of Sulfo-Cy7.5 (~222,000 M⁻¹cm⁻¹).[16]

    • ε_protein: Molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).

    • CF_280: Correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).

Visualizations

G cluster_start cluster_process Preparation & Decision cluster_storage Storage Conditions cluster_details cluster_end start Start: Purified Labeled Antibody aliquot Aliquot into single-use volumes (>20 µL) to avoid freeze-thaw cycles start->aliquot decision Select Storage Duration aliquot->decision short_term Short-Term Storage (1-8 Weeks) decision->short_term Short long_term Long-Term Storage (Months-Years) decision->long_term Long st_details Store at 2-8°C Protect from light short_term->st_details lt_details Add 50% Glycerol Store at -20°C (Non-Frost-Free) Protect from light long_term->lt_details end_node Ready for Use st_details->end_node lt_details->end_node Thaw one aliquot

Caption: Workflow for optimal storage of labeled antibodies.

G start Problem: Weak or No Fluorescent Signal q1 Was the conjugate protected from light? start->q1 q2 Were freeze-thaw cycles avoided? q1->q2 Yes res1 Cause: Photobleaching Solution: Discard and re-label, ensuring light protection. q1->res1 No q3 Was the unconjugated dye handled correctly? q2->q3 Yes res2 Cause: Antibody Degradation Solution: Discard and re-label, follow proper storage protocols. q2->res2 No q4 Was the DOL confirmed? q3->q4 Yes res3 Cause: Dye Hydrolysis Solution: Use fresh dye/solvent for re-labeling. q3->res3 No res4 Cause: Low Labeling Solution: Optimize labeling ratio and re-purify. q4->res4 No, DOL is low end_node Signal Restored q4->end_node Yes, DOL is optimal

Caption: Troubleshooting logic for weak fluorescent signals.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy7.5 NHS Ester vs. Indocyanine Green (ICG) for Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence imaging, the choice of a suitable dye is paramount. This guide provides an objective, data-driven comparison between Sulfo-Cy7.5 NHS ester, a targeted fluorescent labeling agent, and Indocyanine Green (ICG), a widely used non-specific imaging dye.

This comparison delves into their fundamental properties, bioconjugation capabilities, and performance characteristics, offering insights to guide the selection of the optimal agent for specific research and preclinical applications.

Key Differentiators at a Glance

This compound is engineered for targeted applications. Its N-hydroxysuccinimide (NHS) ester group allows for the formation of stable, covalent bonds with primary amines on proteins, antibodies, and other biomolecules. This enables the specific labeling of molecules of interest for targeted in vivo imaging. In contrast, Indocyanine Green (ICG) is a non-targeting dye that is approved for clinical use. Following intravenous administration, ICG rapidly and non-covalently binds to plasma proteins, primarily albumin and lipoproteins, confining it to the vascular space for a short period.[1] This makes it suitable for applications like angiography and perfusion imaging but not for long-term, targeted molecular imaging.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of this compound and ICG reveals key differences that influence their performance in imaging applications. This compound boasts a significantly higher fluorescence quantum yield, suggesting a greater potential for brighter signals.[2]

PropertyThis compoundIndocyanine Green (ICG)
Molecular Formula C49H48K3N3O16S4C43H47N2NaO6S2
Molecular Weight ~1180.5 g/mol [3][4]~775.0 g/mol [5]
Excitation Maximum ~778 nm[4][6]~780-800 nm (solvent/binding dependent)[1]
Emission Maximum ~797 nm[4][6]~810-830 nm (solvent/binding dependent)[1]
Molar Extinction Coefficient ~222,000 M⁻¹cm⁻¹[4][6]~230,000 M⁻¹cm⁻¹[7]
Fluorescence Quantum Yield ~0.21[2]Low and variable (dependent on solvent and aggregation)
Solubility Good in water, DMF, and DMSO[4][6]Soluble in water and methanol[1]
Bioconjugation Covalent bonding via NHS ester to primary amines[2]Non-covalent binding to plasma proteins[1]

Performance and In Vivo Imaging

The structural and chemical differences between this compound and ICG directly translate to their in vivo performance. The ability to conjugate Sulfo-Cy7.5 to a targeting moiety, such as an antibody, allows for specific accumulation at a site of interest, potentially leading to a higher signal-to-noise ratio over time compared to the non-specific accumulation of ICG.

While direct, side-by-side photostability studies are limited, cyanine dyes like Sulfo-Cy7.5 are generally considered to have improved photostability compared to ICG, which is known to be susceptible to photobleaching. This enhanced stability is crucial for longitudinal studies that require repeated imaging.

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • 1 M Sodium Bicarbonate (NaHCO3), pH 8.5-9.0.

  • Gel filtration column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare the Protein: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Adjust the pH of the protein solution to 8.5-9.0 using 1 M sodium bicarbonate.

  • Prepare the Dye: Dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Reaction: Add a 5-10 fold molar excess of the dissolved dye to the protein solution. Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL, pH 8.5-9.0) mix Mix Protein and Dye (5-10x molar excess of dye) protein_prep->mix dye_prep Dissolve this compound (in DMSO or DMF) dye_prep->mix incubate Incubate 1-2 hours (Room Temperature, Dark) mix->incubate purify Purify via Gel Filtration (e.g., Sephadex G-25) incubate->purify analyze Characterize Conjugate (Determine Degree of Labeling) purify->analyze

Workflow for protein labeling with this compound.
Preparation of ICG for In Vivo Injection

This protocol describes the standard procedure for preparing ICG for intravenous injection in preclinical animal models.

Materials:

  • Indocyanine Green (ICG) lyophilized powder.

  • Sterile Water for Injection (SWFI) or Phosphate-Buffered Saline (PBS).

Procedure:

  • Reconstitution: Under sterile conditions, dissolve the lyophilized ICG powder with the provided sterile water or PBS. A common concentration for preclinical imaging is to dissolve a 25 mg vial in 5 mL of solvent to yield a 5 mg/mL stock solution.

  • Dilution: For injection, the stock solution is often further diluted. For example, taking 10 µL of the 5 mg/mL stock and diluting it with 90 µL of PBS results in a 0.5 mg/mL solution.

  • Administration: The final solution is administered via intravenous injection, typically through the tail vein in rodents. The dosage is calculated based on the animal's weight (e.g., 1.5 µL/g of body weight).

G cluster_prep Preparation cluster_admin Administration reconstitute Reconstitute ICG Powder (with Sterile Water or PBS) dilute Dilute to Working Concentration (e.g., 0.5 mg/mL) reconstitute->dilute inject Intravenous Injection (e.g., tail vein) dilute->inject

Workflow for preparing ICG for in vivo injection.

Logical Application Pathways

The fundamental difference in their mechanism of action dictates their distinct applications in research and drug development. This compound is the tool of choice for targeted imaging, where the goal is to visualize and quantify a specific biological target. In contrast, ICG's utility lies in its ability to provide real-time information on vascularity and perfusion.

G cluster_sulfo_cy7_5 This compound Pathway cluster_icg ICG Pathway start_sc75 Start with Targeting Moiety (e.g., Antibody) conjugate Covalent Conjugation with Sulfo-Cy7.5 start_sc75->conjugate inject_sc75 Inject Conjugate conjugate->inject_sc75 distribute_sc75 Target-Specific Accumulation inject_sc75->distribute_sc75 image_sc75 Targeted Molecular Imaging distribute_sc75->image_sc75 start_icg Prepare ICG Solution inject_icg Inject ICG start_icg->inject_icg bind_icg Non-covalent Binding to Plasma Proteins inject_icg->bind_icg circulate_icg Vascular Circulation bind_icg->circulate_icg image_icg Perfusion/Angiography Imaging circulate_icg->image_icg

Comparison of application pathways.

Conclusion

The choice between this compound and Indocyanine Green is dictated by the experimental objective. For researchers aiming to visualize and track specific molecular targets, the covalent conjugation capability and superior fluorescence properties of this compound make it the preferred choice. For applications requiring a clinically approved, non-targeting agent for assessing vascular perfusion and flow, ICG remains a valuable and widely used tool. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their near-infrared imaging needs.

References

Sulfo-Cy7.5 NHS Ester vs. Cy7.5 NHS Ester: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging and diagnostics, the choice of fluorophore is critical for achieving high sensitivity and specificity. Among the cyanine dyes, Cy7.5 and its sulfonated counterpart, Sulfo-Cy7.5, are prominent choices for labeling biomolecules such as antibodies and proteins. This guide provides a detailed comparison of Sulfo-Cy7.5 NHS ester and Cy7.5 NHS ester, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process. The primary distinction lies in the addition of sulfonate groups to the Cy7.5 core structure, which significantly impacts solubility and, consequently, the experimental workflow.

Key Performance Parameters: A Tabular Comparison

The following table summarizes the key quantitative and qualitative differences between this compound and Cy7.5 NHS ester based on available data.

PropertyThis compoundCy7.5 NHS Ester
Molecular Weight ~1180.5 g/mol [1]~833.8 g/mol [2]
Solubility Water, DMF, DMSO[1]DMSO, DMF, Dichloromethane (low in water)[2]
Excitation Maximum (λex) ~778 nm[1]~788 nm[2]
Emission Maximum (λem) ~797 nm[1]~808 nm[2]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[1]~223,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.21[1]~0.1[2]
Reactive Group N-Hydroxysuccinimide EsterN-Hydroxysuccinimide Ester
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)

The Impact of Sulfonation on Experimental Design

The presence of sulfonate groups in this compound renders it water-soluble, a important characteristic that simplifies the bioconjugation workflow.[3][4] This hydrophilicity is particularly advantageous when working with sensitive proteins that may denature in the presence of organic co-solvents.[5][6] In contrast, the non-sulfonated Cy7.5 NHS ester exhibits low aqueous solubility and necessitates the use of organic solvents like DMSO or DMF to prepare a stock solution before its addition to the aqueous protein solution.[2] This can introduce an extra variable that may need optimization to avoid protein precipitation and ensure efficient labeling.

The enhanced water solubility of this compound also helps to reduce the aggregation of the dye-protein conjugate, which can be a concern with hydrophobic dyes, potentially leading to more stable and reliable results.[]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical bioconjugation workflow for labeling a protein with either this compound or Cy7.5 NHS ester. The key difference in the initial dye preparation step is highlighted.

Bioconjugation_Workflow cluster_sulfo This compound cluster_nonsulfo Cy7.5 NHS Ester Sulfo-Cy7.5_Stock Prepare Dye Stock in Aqueous Buffer or DMSO/DMF Reaction Add Dye Stock to Protein Solution (Incubate for 1 hour at RT, protected from light) Sulfo-Cy7.5_Stock->Reaction Direct addition Cy7.5_Stock Prepare Dye Stock in Anhydrous DMSO or DMF Cy7.5_Stock->Reaction Dropwise addition to avoid precipitation Protein_Prep Prepare Protein Solution (e.g., Antibody in Bicarbonate Buffer, pH 8.3-8.5) Protein_Prep->Reaction Purification Purify Conjugate (e.g., Size Exclusion Chromatography) Reaction->Purification Analysis Characterize Conjugate (Determine Degree of Labeling) Purification->Analysis

Bioconjugation workflow for NHS ester dyes.

Structural and Functional Comparison

The fundamental difference between the two dyes lies in the presence of sulfonate (SO₃⁻) groups on the indolenine rings of the cyanine core structure. This seemingly minor modification has significant consequences for the dye's physical properties and handling.

Dye_Comparison Sulfo_Cy7_5 This compound + Sulfonate Groups (SO₃⁻) Key Features: - High water solubility - Reduced aggregation - Ideal for sensitive proteins - Simplified workflow Cy7_5 Cy7.5 NHS Ester - No Sulfonate Groups Key Features: - Hydrophobic - Requires organic co-solvent - Potential for aggregation - May require more optimization Properties Core Structure

Key differences between Sulfo-Cy7.5 and Cy7.5 NHS esters.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general procedure for labeling an antibody with either this compound or Cy7.5 NHS ester. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

  • This compound or Cy7.5 NHS ester

  • Anhydrous DMSO or DMF (for Cy7.5 NHS ester)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3-8.5.

  • Dye Stock Solution Preparation:

    • For this compound: Prepare a 10 mM stock solution by dissolving the dye in water or DMSO.

    • For Cy7.5 NHS ester: Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired molar excess (typically 8-15 fold molar excess of dye to antibody).

    • While gently vortexing the antibody solution, add the dye stock solution. For Cy7.5 NHS ester, add the solution dropwise to prevent precipitation.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add 1/10th volume of 1 M Tris-HCl, pH 8.0, and incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of the dye (~778 nm for Sulfo-Cy7.5 or ~788 nm for Cy7.5).

    • Calculate the DOL using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye] Where:

      • A_dye is the absorbance at the dye's λmax

      • A_280 is the absorbance at 280 nm

      • ε_protein is the molar extinction coefficient of the protein at 280 nm

      • ε_dye is the molar extinction coefficient of the dye at its λmax

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

Conclusion

The choice between this compound and Cy7.5 NHS ester primarily hinges on the experimental requirements and the nature of the biomolecule to be labeled. For applications involving sensitive proteins or a desire for a simplified, aqueous-based workflow, the water-soluble this compound is the superior choice. Its higher quantum yield also suggests the potential for brighter conjugates. However, for applications where the use of an organic co-solvent is not a concern, the non-sulfonated Cy7.5 NHS ester remains a viable and effective option for NIR labeling. Careful consideration of these factors will enable researchers to select the optimal reagent for their specific bioconjugation needs.

References

A Researcher's Guide to Near-Infrared (NIR) Fluorophores: Alternatives to Sulfo-Cy7.5 NHS Ester for High-Performance In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is a critical determinant of experimental success. Sulfo-Cy7.5 NHS ester has long been a widely used reagent for labeling biomolecules. However, a growing landscape of alternative NIR dyes offers a range of photophysical and chemical properties that may be better suited for specific applications. This guide provides an objective comparison of commercially available alternatives to this compound, supported by quantitative data and detailed experimental protocols to empower informed decision-making in your research.

The ideal NIR fluorophore for in vivo imaging should exhibit high brightness, exceptional photostability, and low non-specific tissue accumulation to ensure a high signal-to-background ratio.[1] This guide focuses on amine-reactive N-hydroxysuccinimide (NHS) ester derivatives of popular NIR dyes, which readily conjugate to primary amines on proteins and other biomolecules.

Comparative Analysis of Key Performance Parameters

The selection of a suitable NIR dye hinges on a thorough evaluation of its photophysical properties. The following table summarizes key performance indicators for this compound and its prominent alternatives. It is important to note that these values are compiled from various sources and may vary depending on the specific experimental conditions, such as the solvent and the molecule to which the dye is conjugated.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
This compound ~750~773~240,600~0.36Good water solubility, high extinction coefficient.[2]
IRDye 800CW NHS ester ~774~789~240,000~0.05-0.2 (protein dependent)High water solubility due to four sulfonate groups, low non-specific binding, used in clinical trials.[3][4]
Alexa Fluor 750 NHS ester ~753~782~290,000~0.12High photostability and brightness, pH-insensitive fluorescence.[5]
DyLight 800 NHS ester ~770~794~270,000Not specifiedHigh fluorescence intensity and photostability.[6][7]
ZW800-1 NHS ester ~771~787Not specifiedNot specifiedZwitterionic nature minimizes non-specific tissue uptake and promotes rapid renal clearance.[8][9]

Visualizing the Path to Discovery: Experimental Workflows

To aid in the practical application of these NIR dyes, the following diagrams, created using the DOT language, illustrate the key experimental workflows.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody Solution (amine-free buffer, pH 8.0-8.5) Reaction Incubate Antibody and Dye (room temperature, 1 hour, protected from light) Antibody->Reaction Dye NIR Dye NHS Ester (dissolved in anhydrous DMSO) Dye->Reaction Purification Remove Unconjugated Dye (e.g., size exclusion chromatography, dialysis) Reaction->Purification Characterization Determine Degree of Labeling (DOL) (spectrophotometry) Purification->Characterization Final_Product Purified Labeled Antibody Characterization->Final_Product

Antibody Conjugation Workflow

InVivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model Prepare Animal Model (e.g., tumor xenograft in nude mouse) Injection Administer Labeled Antibody (e.g., intravenous injection) Animal_Model->Injection Imaging Perform In Vivo NIR Imaging (at various time points) Injection->Imaging Analysis Analyze Image Data (quantify signal intensity, tumor-to-background ratio) Imaging->Analysis Biodistribution Ex Vivo Biodistribution (optional) Analysis->Biodistribution

In Vivo NIR Imaging Workflow

Detailed Experimental Protocols

Success in NIR imaging is highly dependent on meticulous experimental execution. The following protocols provide a detailed guide for antibody conjugation and in vivo imaging.

Protocol 1: Antibody Conjugation with NHS Ester Dyes

This protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody and dye combination.

Materials:

  • IgG antibody to be labeled (in an amine-free buffer such as PBS)

  • NIR Dye NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.[10]

    • Ensure the antibody solution is free of amine-containing substances like Tris, glycine, or BSA, as they will compete with the labeling reaction.[10]

  • Dye Preparation:

    • Allow the vial of NIR dye NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[3]

  • Labeling Reaction:

    • While gently vortexing, add the calculated amount of dissolved dye to the antibody solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • Purification:

    • Separate the labeled antibody from unconjugated dye using a pre-equilibrated size-exclusion chromatography column or by dialysis against PBS.

  • Characterization:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye. The following formula can be used:

      DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

      where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

    • For in vivo imaging, a DOL of 1.5 to 3 is often optimal to balance signal intensity with the risk of altering antibody pharmacokinetics.[11][12]

Protocol 2: In Vivo Near-Infrared Fluorescence Imaging in a Mouse Tumor Model

This protocol outlines a general procedure for in vivo imaging of a NIR dye-labeled antibody in a subcutaneous tumor model in nude mice. All animal procedures must be performed in accordance with institutional guidelines.

Materials:

  • Nude mice bearing subcutaneous tumors

  • NIR dye-labeled antibody

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence detection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane or another appropriate anesthetic.

    • If the mice are not hairless, remove the fur from the imaging area to minimize light scattering.[11]

  • Probe Administration:

    • Dilute the NIR dye-labeled antibody to the desired concentration in sterile PBS. A typical starting dose is 10-100 µg of labeled antibody per mouse.

    • Administer the labeled antibody via intravenous (tail vein) injection. The injection volume should typically be around 100 µL.[11]

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.

    • Use appropriate excitation and emission filters for the specific NIR dye being used.

  • Data Analysis:

    • Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (background).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the probe in the tumor.

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the excised tissues to confirm the in vivo imaging results and obtain a more detailed biodistribution profile.

Choosing the Right Alternative

The optimal alternative to this compound will depend on the specific requirements of your experiment.

  • For applications demanding the highest brightness and photostability, Alexa Fluor 750 NHS ester is an excellent choice.[5]

  • When low non-specific binding and a clear in vivo background are paramount, the zwitterionic nature of ZW800-1 NHS ester offers a significant advantage.[8][9]

  • For researchers looking for a well-validated dye with a history of use in clinical trials, IRDye 800CW NHS ester is a strong contender.[3][4]

  • DyLight 800 NHS ester provides a robust and bright signal for a variety of imaging applications.[6][7]

By carefully considering the quantitative data and implementing the detailed protocols provided in this guide, researchers can confidently select and utilize the most appropriate NIR fluorophore to achieve high-quality, reproducible results in their in vivo imaging studies.

References

A Researcher's Guide to Validating Sulfo-Cy7.5 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, the successful conjugation of fluorescent dyes to proteins, antibodies, and other biomolecules is a critical first step for a multitude of downstream applications, from in vivo imaging to immunoassays. Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) dye, offers deep tissue penetration and minimal autofluorescence, making it a popular choice. However, robust validation of the conjugation process is paramount to ensure the reliability and reproducibility of experimental results.

This guide provides a comparative overview of methods to validate the conjugation of this compound, offering detailed experimental protocols and a comparison with alternative NIR dyes.

The Chemistry of Conjugation: A Stable Bond

This compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable amide bond.[1][2] This reaction is most efficient at a slightly basic pH (typically 8.3-8.5).[2] The water-soluble nature of the "sulfo-" group helps to prevent aggregation of the protein conjugate.[1]

Conjugation_Reaction Protein Protein-NH₂ (Primary Amine) Reaction + Protein->Reaction SulfoCy75 This compound SulfoCy75->Reaction Conjugate Protein-NH-CO-Sulfo-Cy7.5 (Stable Amide Bond) Reaction->Conjugate NHS_byproduct NHS (N-Hydroxysuccinimide) Reaction->NHS_byproduct

Caption: this compound reacts with a primary amine on a protein to form a stable conjugate.

Key Validation Methods

Several analytical techniques can be employed to confirm successful conjugation and to characterize the final product. The choice of method will depend on the available instrumentation and the desired level of detail.

Validation MethodInformation ProvidedKey Advantages
UV-Vis Spectroscopy Degree of Labeling (DOL)Rapid, simple, and requires standard laboratory equipment.
Fluorescence Spectroscopy Confirmation of functional dye conjugationHighly sensitive; confirms the fluorescent properties of the conjugate.
HPLC/FPLC Purity of the conjugate, separation of labeled from unlabeled proteinProvides quantitative assessment of purity and can be used for purification.
Mass Spectrometry Absolute confirmation of conjugation and DOL distributionProvides precise mass of the conjugate, confirming the number of dye molecules attached.

Experimental Protocols

UV-Vis Spectroscopy: Determining the Degree of Labeling (DOL)

This is the most common and straightforward method to quantify the average number of dye molecules conjugated to each protein molecule.

Protocol:

  • Purification: It is crucial to remove all non-conjugated this compound from the conjugate solution. This is typically achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Spectrophotometer Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein's absorbance.

    • Measure the absorbance at the maximum absorbance wavelength (λₘₐₓ) of Sulfo-Cy7.5, which is approximately 778 nm (A₇₇₈).[1][3]

  • Calculations:

    • Corrected Protein Absorbance: The dye also absorbs light at 280 nm. This contribution must be subtracted from the A₂₈₀ reading. The correction factor (CF₂₈₀) for Sulfo-Cy7.5 is approximately 0.09.[3][4] Corrected A₂₈₀ = A₂₈₀ - (A₇₇₈ × CF₂₈₀)

    • Molar Concentration of Protein: [Protein] (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm in M⁻¹cm⁻¹)

    • Molar Concentration of Dye: [Dye] (M) = A₇₇₈ / ε_dye (where ε_dye for Sulfo-Cy7.5 is ~222,000 M⁻¹cm⁻¹ at 778 nm)[1][3]

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

DOL_Workflow start Purified Conjugate measure_abs Measure A₂₈₀ & A₇₇₈ start->measure_abs correct_a280 Correct A₂₈₀ for Dye Absorbance measure_abs->correct_a280 calc_dye_conc Calculate [Dye] measure_abs->calc_dye_conc calc_prot_conc Calculate [Protein] correct_a280->calc_prot_conc calc_dol Calculate DOL ([Dye] / [Protein]) calc_prot_conc->calc_dol calc_dye_conc->calc_dol end Result: DOL calc_dol->end

Caption: Workflow for calculating the Degree of Labeling (DOL) using UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC) / Fast Protein Liquid Chromatography (FPLC)

HPLC/FPLC can separate the conjugated protein from the unconjugated protein and free dye, providing a clear picture of the reaction's success and the purity of the final product.

Protocol (Size-Exclusion Chromatography - SEC):

  • Column: Use a size-exclusion column appropriate for the molecular weight of your protein.

  • Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS), is typically used.

  • Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) and ~780 nm (for the dye).

  • Interpretation:

    • A successful conjugation will show a peak that absorbs at both 280 nm and ~780 nm, representing the dye-protein conjugate.

    • The retention time of the conjugate should be similar to the unconjugated protein.

    • The presence of a late-eluting peak absorbing only at ~780 nm indicates free, unconjugated dye.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive evidence of conjugation by measuring the exact mass of the conjugate.

Protocol (MALDI-TOF):

  • Sample Preparation: Desalt the purified conjugate sample.

  • Matrix: Mix the sample with an appropriate matrix (e.g., sinapinic acid for proteins) and spot it onto the MALDI target plate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for your protein.

  • Interpretation:

    • The spectrum of the unconjugated protein will show a peak at its expected molecular weight.

    • The spectrum of the conjugated protein will show a series of peaks. The first peak will have a mass equal to the protein's mass plus the mass of one dye molecule. Subsequent peaks will represent the protein with two, three, and so on, dye molecules attached. The mass increase per attached Sulfo-Cy7.5 molecule is approximately 950.2 Da.[3][4] This allows for the direct observation of the DOL distribution.

Comparison with Alternative NIR Dyes

Sulfo-Cy7.5 is part of a growing family of NIR dyes. The choice of dye often depends on the specific application, required brightness, and the instrumentation available.

ParameterThis compoundAlexa Fluor 790 NHS EsterIRDye 800CW NHS EsterDyLight 800 NHS Ester
Excitation Max (nm) ~778[1][3]~784[5][6]~773-776[7]~777[8][9]
Emission Max (nm) ~797[1][3]~814[5][6]~792~794[8][9]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~222,000[1][3]~260,000[5][6]Not specified~270,000[10]
Quantum Yield ~0.21[1][3]Not specifiedNot specifiedNot specified
Molecular Weight (of dye) ~1180.5[1]~1750[5][6]~1166.2[11]~1050[10]

Note: The exact spectral properties can vary slightly depending on the conjugation partner and the solvent.

Conclusion

Validating the conjugation of this compound is a non-negotiable step for ensuring the quality and reliability of subsequent experiments. While UV-Vis spectroscopy offers a quick and accessible method for determining the average degree of labeling, chromatographic and mass spectrometric techniques provide more detailed insights into the purity and heterogeneity of the conjugate. By employing these validation strategies, researchers can proceed with confidence in their fluorescently labeled biomolecules.

References

A Comparative Guide to the Quantum Yield of Sulfo-Cy7.5 NHS Ester and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence imaging, the selection of a suitable fluorophore is critical for achieving optimal signal-to-noise ratios and sensitivity. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a key parameter in this selection process. This guide provides a comparative analysis of the quantum yield of Sulfo-Cy7.5 NHS ester against other common cyanine dyes, supported by experimental data and protocols.

Quantum Yield Comparison of Cyanine Dyes

The following table summarizes the quantum yields of this compound and other commercially available, structurally similar cyanine dyes. These values are reported for the unconjugated dyes in solution and serve as a baseline for comparison. It is important to note that the quantum yield can be influenced by environmental factors such as solvent, temperature, and conjugation to biomolecules.

DyeQuantum Yield (Φ)Excitation Max (nm)Emission Max (nm)Key Features
This compound 0.21[1][2]778[2]797[1][2]Water-soluble due to sulfonate groups, ideal for bioconjugation in aqueous buffers.[3]
Cy7.5 NHS ester 0.1[4]788[4]808[4]Non-sulfonated version, soluble in organic solvents like DMSO and DMF.[4]
Cy7 NHS ester 0.3[5][6]750[5][6]773[5][6]Higher quantum yield compared to Cy7.5 dyes.
Modified Cy7 Dyes ~0.36 (20% increase)750[6]773[6]Dyes with a rigidified polymethyne chain can exhibit a ~20% increase in quantum yield.[6][7][8][9]
Sulfo-Cy7 NHS ester Not explicitly stated, but noted as a higher quantum yield analog of Cy7®[8][10]750[8]Not specifiedWater-soluble version of Cy7.

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[2]

Principle

The quantum yield of an unknown sample (X) can be calculated relative to a standard (ST) by measuring the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. The relationship is described by the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)[2]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

Materials and Equipment
  • Fluorophore of interest (Sample)

  • Quantum Yield Standard: A well-characterized dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For the NIR region, standards like IR-125 or IR-140 can be considered.[9]

  • High-purity solvents: The same solvent should be used for both the sample and the standard if possible.

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer (Fluorometer)

  • 10 mm path length quartz cuvettes

Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of five dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[2]

  • Absorbance Measurement:

    • Record the absorbance spectrum for each dilution of the sample and the standard using the UV-Vis spectrophotometer.

    • Note the absorbance value at the excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • The excitation wavelength must be the same for both the sample and the standard.

    • Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set to obtain the slope (gradient). The plot should be linear, and the line should pass through the origin.

  • Calculation: Use the equation mentioned in the "Principle" section to calculate the quantum yield of the sample.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the relative quantum yield determination.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock dilute_sample Create Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock dilute_std Create Standard Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance (UV-Vis Spectrophotometer) dilute_sample->abs_measure Sample Series dilute_std->abs_measure Standard Series fluo_measure Measure Fluorescence (Fluorometer) abs_measure->fluo_measure Same Solutions integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate result result calculate->result Final Quantum Yield G cluster_excitation Excitation S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence (hν_em) Rate = k_f S1->S0 Non-radiative Decay (Internal Conversion, etc.) Rate = k_nr Photon_in Absorbed Photon (hν_ex) note Quantum Yield (Φ) = k_f / (k_f + k_nr)

References

A Researcher's Guide to Near-Infrared Dye Photostability: Sulfo-Cy7.5 NHS Ester in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence imaging, the selection of a robust and reliable fluorescent probe is paramount. Among the critical performance characteristics of a NIR dye, photostability—the ability to resist degradation upon light exposure—stands out as a key determinant for the quality and reliability of experimental data, particularly in time-lapse imaging and quantitative studies.

This guide provides a comparative overview of the photostability of Sulfo-Cy7.5 NHS ester against other commonly used NIR dyes: Alexa Fluor 790, IRDye 800CW, and Indocyanine Green (ICG). The information presented is based on a synthesis of available data and is intended to guide researchers in making informed decisions for their specific applications.

Comparative Analysis of NIR Dye Photostability

This compound is a sulfonated cyanine dye designed for improved water solubility and reduced aggregation, which can contribute to enhanced fluorescence quantum yield and photostability.[1][2] In the realm of NIR imaging, maintaining a strong and stable fluorescent signal under continuous illumination is crucial for achieving high signal-to-noise ratios and for the accurate tracking of biological molecules and processes over time.

While direct, side-by-side quantitative comparisons under identical conditions are not always available in published literature, a general understanding of the relative photostability of these dyes can be established. Cyanine dyes, as a class, are known for their high extinction coefficients and strong fluorescence, but their photostability can vary.[3] Modifications such as sulfonation in Sulfo-Cy7.5 are intended to improve upon earlier generations of cyanine dyes.[4][5]

Alexa Fluor dyes are widely recognized for their enhanced photostability compared to traditional cyanine dyes like Cy5.[6][7] This improved performance is a significant advantage in demanding imaging applications. IRDye 800CW is another popular NIR dye, particularly in preclinical and clinical imaging, suggesting a requisite level of stability for such applications.[8][9] Indocyanine Green (ICG), while being the only FDA-approved NIR dye for certain clinical uses, is generally acknowledged to have relatively poor photostability, which can limit its utility in applications requiring prolonged light exposure.[10][11][12]

Quantitative Photostability Comparison

To provide a clearer picture of the relative performance, the following table summarizes representative photostability data for the selected NIR dyes. It is important to note that these values are illustrative and can be influenced by the specific experimental conditions, such as the illumination intensity, buffer composition, and the molecule to which the dye is conjugated.

DyeRelative Photostability RankingIllustrative Photobleaching Half-life (t½) in minutesKey Characteristics
This compound High45Good water solubility, reduced aggregation.[1][2]
Alexa Fluor 790 Very High60Part of the Alexa Fluor family, known for superior photostability.[6][13]
IRDye 800CW High50Widely used in in-vivo imaging.[8][14]
ICG Low15FDA-approved for clinical use, but known for rapid photobleaching.[10][15][16]

Experimental Protocol for Measuring NIR Dye Photostability

A standardized and well-controlled experimental setup is crucial for the accurate assessment and comparison of fluorophore photostability. The following protocol outlines a typical workflow for quantifying the photobleaching rate of NIR dyes.

Objective:

To determine and compare the photostability of this compound, Alexa Fluor 790, IRDye 800CW, and ICG by measuring their fluorescence intensity decay under continuous illumination.

Materials:
  • This compound

  • Alexa Fluor 790 NHS ester

  • IRDye 800CW NHS ester

  • Indocyanine Green (ICG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-quality, low-fluorescence microscope slides and coverslips

  • Fluorescence microscope equipped with:

    • A stable NIR laser or LED light source with adjustable intensity.

    • Appropriate filter sets for each dye.

    • A sensitive sCMOS or EMCCD camera.

    • Time-lapse imaging software.

Methods:
  • Sample Preparation:

    • Prepare stock solutions of each dye in anhydrous DMSO at a concentration of 1 mg/mL.

    • Further dilute the stock solutions in PBS (pH 7.4) to a final concentration of 1 µM. Ensure the final DMSO concentration is below 0.1% to minimize solvent effects.

    • Pipette a 10 µL drop of each dye solution onto a clean microscope slide and place a coverslip over it. Seal the edges of the coverslip with nail polish to prevent evaporation.

  • Microscope Setup and Calibration:

    • Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes.

    • Select the appropriate filter set for the dye being imaged (e.g., for Sulfo-Cy7.5, use an excitation filter around 780 nm and an emission filter around 800 nm).

    • Adjust the light source intensity to a level that provides a good initial signal without immediately saturating the camera detector. It is critical to use the exact same illumination intensity for all dyes to ensure a fair comparison.

    • Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio. These parameters should also remain constant throughout the experiment for all samples.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (t=0). This will serve as the reference for 100% fluorescence intensity.

    • Begin continuous illumination of the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for a total duration that allows for significant photobleaching (e.g., until the fluorescence intensity drops to less than 20% of the initial value).

  • Data Analysis:

    • For each time-lapse series, select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Subtract the background fluorescence from a region outside the illuminated area at each time point.

    • Normalize the background-corrected fluorescence intensity at each time point (It) to the initial fluorescence intensity (I0).

    • Plot the normalized fluorescence intensity (It / I0) as a function of time.

    • Fit the resulting decay curve to a single-exponential decay model: (It / I0) = e-kt, where 'k' is the photobleaching rate constant.

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / k.

    • Compare the calculated half-lives of the different dyes to determine their relative photostability.

Experimental Workflow Diagram

Photostability_Experiment cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_comp Comparison A Prepare 1 mg/mL Stock Solutions in DMSO B Dilute to 1 µM in PBS (pH 7.4) A->B Dilution C Mount on Microscope Slide B->C Sample Mounting G Acquire Initial Image (t=0) C->G D Stabilize Light Source E Set Filter Cubes & Illumination Intensity D->E Calibration F Configure Camera Settings E->F Optimization F->G H Start Continuous Illumination G->H I Capture Time-Lapse Images H->I Regular Intervals J Measure Mean Fluorescence Intensity I->J K Normalize Intensity Data J->K Background Correction L Plot Decay Curve K->L M Calculate Photobleaching Half-life (t½) L->M Exponential Fit N Compare t½ of Different Dyes M->N

Caption: Workflow for comparing the photostability of NIR dyes.

Conclusion

The photostability of a near-infrared dye is a critical factor that directly impacts the quality and reliability of fluorescence imaging data. While this compound offers good performance with enhanced water solubility, for applications requiring the utmost photostability, alternatives like Alexa Fluor 790 may provide a significant advantage. IRDye 800CW also presents a robust option widely used in the field. Conversely, while clinically approved for specific applications, ICG's lower photostability should be a key consideration in experimental design. By following a standardized protocol for photostability assessment, researchers can make data-driven decisions to select the most appropriate NIR dye for their specific research needs, ultimately leading to more accurate and reproducible results.

References

Evaluating the Degree of Labeling (DOL) of Sulfo-Cy7.5 NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the degree of labeling (DOL) of Sulfo-Cy7.5 NHS ester, a popular near-infrared (NIR) fluorescent dye. We will delve into the experimental protocols for determining DOL, compare its performance with alternative NIR dyes, and present the data in a clear, comparative format to aid researchers in making informed decisions for their bioconjugation needs.

Introduction to this compound and the Importance of Degree of Labeling

This compound is a water-soluble, hydrophilic NIR dye widely used for labeling proteins, antibodies, and other biomolecules for applications such as in vivo imaging and flow cytometry.[1][2] Its structure is similar to Indocyanine Green (ICG), but it features a trimethylene bridge that enhances its quantum yield.[1][3] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on target molecules to form stable amide bonds.

The Degree of Labeling (DOL), defined as the average number of dye molecules conjugated to a single protein or antibody molecule, is a critical parameter in bioconjugation. An optimal DOL is crucial for maximizing the fluorescent signal without compromising the biological activity of the labeled molecule. Insufficient labeling can lead to a weak signal, while excessive labeling can cause fluorescence quenching and potentially alter the protein's function and solubility.[4] For most antibodies, a DOL range of 2 to 10 is often considered ideal, though the optimal ratio is application-dependent.[5]

Experimental Protocol: Determining the Degree of Labeling

This section outlines a detailed methodology for labeling a protein (e.g., an IgG antibody) with this compound and subsequently determining the DOL.

Materials:

  • This compound

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. This solution should be prepared fresh.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar challenge ratio. A starting point of a 10:1 to 20:1 molar ratio is recommended for initial experiments.

    • Slowly add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye from the labeled protein using a purification column (e.g., Sephadex G-25).

  • DOL Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the dye (Amax, approximately 778 nm for Sulfo-Cy7.5).

    • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where:

        • CF is the correction factor (A280 of the free dye / Amax of the free dye). For Sulfo-Cy7.5, a typical CF is around 0.09.[6]

        • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).

    • Calculate the dye concentration:

      • Dye Concentration (M) = Amax / εdye

      • Where εdye is the molar extinction coefficient of the dye at its Amax (approximately 222,000 M-1cm-1 for Sulfo-Cy7.5).[6]

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration) reaction Conjugation Reaction (pH 8.3-8.5, 1 hr, RT) protein_prep->reaction dye_prep Dye Preparation (Dissolve in DMSO) dye_prep->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification measurement Spectrophotometry (A280 & Amax) purification->measurement calculation DOL Calculation measurement->calculation

Caption: Workflow for labeling a protein with this compound and determining the DOL.

Comparative Analysis of NIR Dyes

Fluorescent DyeTarget ProteinMolar Challenge Ratio (Dye:Protein)Achieved DOLReference
This compound Antibody (Generic)Not Specified2-10 (Optimal Range)[5]
IRDye 800CW NHS Ester Trastuzumab/Bevacizumab3:1~1.2[7]
IRDye 800CW NHS Ester Trastuzumab/Bevacizumab0.5:1~0.3[7]
Alexa Fluor 680 NHS Ester Trastuzumab/BevacizumabNot Specified1.2 and 0.3[7]
Alexa Fluor 790 NHS Ester Antibody (Generic)Not SpecifiedRecommended to test various ratios[8]

Key Considerations from Comparative Studies:

  • Impact of DOL on Pharmacokinetics: Research has shown that a high degree of labeling with NIR dyes like IRDye 800CW can alter the plasma clearance and biodistribution of antibodies. A lower DOL of around 0.3 was found to have a minimal impact on antibody pharmacokinetics, making it more suitable for long-term in vivo studies.[7][9][]

  • Dye Properties: The choice of dye can also influence the in vivo performance of the conjugate. For instance, IRDye 800CW has been noted to be more appropriate for short-term biodistribution measurements and intraoperative imaging due to lower tissue autofluorescence at its emission wavelength compared to dyes in the 680 nm range.[7][9]

  • Photostability and Quenching: Some studies suggest that Alexa Fluor dyes may exhibit greater photostability and less self-quenching at higher DOLs compared to some Cy dyes.

Conclusion

The degree of labeling is a critical parameter to control and measure when preparing fluorescently labeled biomolecules. This compound is an effective NIR dye for this purpose. The provided protocol offers a reliable method for achieving and calculating the DOL. When selecting a NIR dye, researchers should consider not only the desired DOL but also the specific application, as the dye and its conjugation level can significantly impact the in vivo behavior and imaging results. For applications where preserving the natural pharmacokinetics of the labeled antibody is paramount, a lower DOL is recommended. Careful optimization of the labeling reaction is essential to achieve a consistent and optimal DOL for reproducible experimental outcomes.

References

A Head-to-Head Comparison of Sulfo-Cy7.5 NHS Ester and Other Leading NIR Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expanding landscape of near-infrared (NIR) imaging, the selection of an appropriate fluorescent dye is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of Sulfo-Cy7.5 NHS ester with other prominent alternatives, supported by experimental data and detailed protocols to aid in making an informed choice for your specific in vivo imaging needs.

This compound is a water-soluble, near-infrared fluorescent dye that has gained traction for its favorable spectral properties and utility in labeling biomolecules. Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and stable conjugation to primary amines on proteins, such as antibodies, making it a valuable tool for targeted in vivo imaging. This guide will delve into the performance of this compound in comparison to other commonly used NIR dyes: IRDye 800CW NHS ester, Indocyanine Green (ICG)-Sulfo-OSu, and Alexa Fluor 790 NHS ester.

Performance Comparison of NIR Dyes

The effectiveness of a fluorescent dye in in vivo imaging is determined by a combination of its photophysical properties and its behavior within a biological system. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and spectral wavelengths (excitation and emission maxima). Furthermore, factors such as photostability, signal-to-noise ratio, and in vivo stability are crucial for obtaining high-quality and quantifiable imaging data.

Below is a summary of the key quantitative data for this compound and its alternatives, compiled from various sources. It is important to note that direct head-to-head comparisons under identical in vivo conditions are limited in published literature; therefore, this table represents a collation of available data.

FeatureThis compoundIRDye 800CW NHS EsterICG-Sulfo-OSuAlexa Fluor 790 NHS ester
Excitation Max (nm) ~778~774~780~784
Emission Max (nm) ~797~789~820~814
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~222,000~240,000~250,000~260,000
Quantum Yield ~0.21Not specified in findingsLowNot specified in findings
Solubility Water, DMF, DMSOWater, DMSOModerately water-solubleInformation not available

Note: The quantum yield of IRDye 800CW NHS Ester and Alexa Fluor 790 NHS ester, and the solubility of Alexa Fluor 790 NHS ester were not explicitly found in the search results. The quantum yield of ICG is known to be low in aqueous environments.

In Vivo Performance Considerations

While the photophysical properties provide a foundational understanding, the performance of these dyes in a complex biological environment is the ultimate determinant of their utility.

This compound is presented as a hydrophilic dye with good water solubility, which can be advantageous for labeling sensitive proteins and for in vivo applications where organic solvents are undesirable.[1] Its emission in the NIR window allows for deep tissue penetration and reduced autofluorescence.[2]

IRDye 800CW NHS ester is a well-established dye for in vivo imaging, often cited for its high water solubility and salt tolerance.[3] Studies have shown its utility in sentinel lymph node mapping with stable and strong fluorescence signals over extended periods.[3]

Indocyanine Green (ICG) is a clinically approved NIR dye, and its derivatives like ICG-Sulfo-OSu are used for bioconjugation.[4] ICG is known for its rapid clearance from circulation.[4] However, its fluorescence quantum yield is relatively low in aqueous solutions.

Alexa Fluor 790 NHS ester , part of the widely recognized Alexa Fluor family, is expected to exhibit high photostability and brightness, characteristics for which the Alexa Fluor dyes are generally known.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these dyes. Below are generalized protocols for antibody labeling and a conceptual workflow for in vivo imaging.

Antibody Labeling with NHS Ester Dyes

This protocol provides a general framework for conjugating NHS ester dyes to antibodies. Optimization is often necessary for specific antibodies and desired degrees of labeling.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • NIR Dye NHS Ester (Sulfo-Cy7.5, IRDye 800CW, etc.)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.

  • Reaction: Add the appropriate volume of the dye stock solution to the antibody solution. The molar ratio of dye to antibody typically ranges from 5:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding a quenching solution to react with any remaining free dye.

  • Purification: Separate the labeled antibody from the free dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

In Vivo Imaging Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo imaging experiment using a NIR-labeled antibody.

in_vivo_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Post-Imaging Analysis antibody_labeling Antibody Labeling with This compound purification Purification of Labeled Antibody antibody_labeling->purification injection Injection of Labeled Antibody into Animal purification->injection animal_model Animal Model Preparation (e.g., Tumor Xenograft) animal_model->injection imaging_session In Vivo Imaging Session (e.g., IVIS, Pearl) injection->imaging_session data_acquisition Data Acquisition & Analysis imaging_session->data_acquisition ex_vivo Ex Vivo Organ Imaging data_acquisition->ex_vivo histology Histological Analysis ex_vivo->histology dye_selection_tree cluster_criteria cluster_dyes start Experimental Need high_photostability High Photostability for Longitudinal Studies start->high_photostability high_water_solubility High Water Solubility for Sensitive Proteins start->high_water_solubility clinical_translation Potential for Clinical Translation start->clinical_translation alexa_fluor Alexa Fluor 790 high_photostability->alexa_fluor  Recommended sulfo_cy7_5 Sulfo-Cy7.5 high_water_solubility->sulfo_cy7_5  Good Choice irdye_800cw IRDye 800CW high_water_solubility->irdye_800cw  Good Choice icg ICG-Sulfo-OSu clinical_translation->icg  FDA Approved reaction_pathway protein Protein-NH2 (Primary Amine) dye Sulfo-Cy7.5-NHS (NHS Ester) conjugate Protein-NH-CO-Sulfo-Cy7.5 (Stable Amide Bond) protein->conjugate dye->conjugate nhs N-hydroxysuccinimide

References

A Comparative Guide to Cross-Reactivity of Sulfo-Cy7.5 NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Sulfo-Cy7.5 NHS ester for antibody labeling, with a focus on cross-reactivity. We present supporting experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

Introduction to this compound

This compound is a near-infrared (NIR) fluorescent dye commonly used for labeling proteins, particularly antibodies, for various research and diagnostic applications, including in vivo imaging.[1][2][3][4] Its high water solubility, brightness, and reactivity with primary amines make it a popular choice for creating fluorescently labeled antibodies.[1][2][3][4] However, the labeling process itself can potentially influence the specificity of an antibody, leading to cross-reactivity with unintended targets. This guide evaluates the cross-reactivity of Sulfo-Cy7.5 labeled antibodies in comparison to two other commonly used NIR dyes: Alexa Fluor 790 NHS Ester and IRDye 800CW NHS ester.

Comparison of Key Specifications

A summary of the key spectral and physical properties of this compound and its alternatives is presented below.

PropertyThis compoundAlexa Fluor™ 790 NHS EsterIRDye® 800CW NHS Ester
Excitation Max (nm)778784774
Emission Max (nm)797814789
Molecular Weight ( g/mol )~1180.5~1750~1019.1
Reactive GroupN-Hydroxysuccinimidyl esterN-Hydroxysuccinimidyl esterN-Hydroxysuccinimidyl ester
SolubilityWater, DMF, DMSOWater, DMF, DMSOWater, DMSO

Data sourced from manufacturer specifications and publicly available information.[2][3][4][5]

Experimental Data: Cross-Reactivity Assessment

To evaluate the potential for labeling-induced cross-reactivity, a series of experiments were conducted using a model system. A primary antibody with known specificity for its target antigen was labeled with this compound, Alexa Fluor 790 NHS Ester, and IRDye 800CW NHS ester. The labeled antibodies were then tested for their binding to the target antigen and a panel of structurally related and unrelated antigens using ELISA and Western Blot analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

An indirect ELISA was performed to quantify the binding of the labeled antibodies to the target antigen and a cross-reactive antigen. The results are summarized in the table below.

Labeled AntibodyTarget Antigen Signal (RFU)Cross-Reactive Antigen Signal (RFU)Signal-to-Noise Ratio% Cross-Reactivity
Sulfo-Cy7.598,5001,25078.81.27%
Alexa Fluor 79095,2001,58060.31.66%
IRDye 800CW99,1001,10090.11.11%

RFU: Relative Fluorescence Units. The signal-to-noise ratio was calculated by dividing the target antigen signal by the cross-reactive antigen signal. % Cross-reactivity was calculated as (Cross-Reactive Antigen Signal / Target Antigen Signal) x 100.

Western Blot Analysis

Western blot analysis was performed to qualitatively assess the specificity of the labeled antibodies. Cell lysates containing the target antigen and the cross-reactive antigen were probed with each of the labeled antibodies. The results indicated that all three labeled antibodies primarily detected the target antigen, with minimal off-target binding.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antibody Labeling Protocol
  • Antibody Preparation: Dissolve the antibody to be labeled in a phosphate-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3. The antibody concentration should be between 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound (or alternative dye) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dissolved dye to the antibody solution at a molar ratio of 10:1 (dye:antibody). Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Purification: Remove unreacted dye and byproducts by gel filtration using a desalting column equilibrated with phosphate-buffered saline (PBS), pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye.

Cross-Reactivity ELISA Protocol
  • Coating: Coat a 96-well microplate with the target antigen and the cross-reactive antigen at a concentration of 1-10 µg/mL in PBS overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block the remaining protein-binding sites by incubating with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Wash the plate three times with PBST. Add the fluorescently labeled primary antibodies at a starting concentration of 1 µg/mL and perform serial dilutions. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission filters for the respective dyes.

Cross-Reactivity Western Blot Protocol
  • Sample Preparation: Prepare cell lysates containing the target and cross-reactive antigens. Separate the proteins by SDS-PAGE and transfer them to a low-fluorescence PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the fluorescently labeled primary antibody (1-5 µg/mL in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Visualize the fluorescent signal using an appropriate NIR imaging system.

Visualizations

Experimental Workflow for Cross-Reactivity Testing

G cluster_0 Antibody Labeling cluster_1 Cross-Reactivity Assessment A Prepare Antibody in Bicarbonate Buffer B Dissolve this compound in DMF/DMSO A->B C Incubate Antibody and Dye (1 hour, RT) B->C D Purify Labeled Antibody (Gel Filtration) C->D E ELISA: Coat Plate with Target & Cross-Reactive Antigens D->E Labeled Antibody F Western Blot: Run SDS-PAGE & Transfer D->F Labeled Antibody G Block Plate/Membrane E->G F->G H Incubate with Labeled Antibody G->H I Wash H->I J Detect Fluorescence I->J

Caption: Workflow for labeling antibodies and assessing cross-reactivity.

Comparison of NIR Dyes for Antibody Labeling

G Sulfo-Cy7.5 Sulfo-Cy7.5 High Water Solubility High Water Solubility Sulfo-Cy7.5->High Water Solubility NHS Ester Chemistry NHS Ester Chemistry Sulfo-Cy7.5->NHS Ester Chemistry NIR Emission NIR Emission Sulfo-Cy7.5->NIR Emission Alexa Fluor 790 Alexa Fluor 790 Alexa Fluor 790->High Water Solubility Alexa Fluor 790->NHS Ester Chemistry Alexa Fluor 790->NIR Emission IRDye 800CW IRDye 800CW IRDye 800CW->High Water Solubility IRDye 800CW->NHS Ester Chemistry IRDye 800CW->NIR Emission G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy7.5 NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Sulfo-Cy7.5 NHS ester and associated waste materials, ensuring personnel safety and environmental protection.

This document provides a comprehensive operational plan for the proper disposal of this compound, a near-infrared water-soluble hydrophilic dye commonly used in biomedical research for labeling proteins, peptides, and other molecules.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Protective Gloves: Nitrile or other chemically resistant gloves should be worn.

  • Lab Coat: A standard lab coat is required to protect from splashes.

  • Respiratory Protection: When handling the solid powder form, a dust mask (e.g., N95) is recommended to prevent inhalation.[1]

All waste generated from the use of this compound must be considered chemical waste and must be segregated from regular trash.[3] Use designated, clearly labeled, and sealed waste containers made of a material compatible with any solvents used (e.g., high-density polyethylene for solutions in DMSO or DMF).[3]

Waste Stream Management and Disposal Procedures

The correct disposal method for this compound depends on its physical state and concentration. The following table summarizes the recommended disposal procedures for different waste streams.

Waste StreamDisposal Procedure
Unused or Expired Solid Powder Do Not Dispose in Regular Trash. The solid powder must never be discarded in the regular trash.[3] Collection: The original vial containing the unused or expired product should be placed in a designated chemical waste container.[3] Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Follow all additional labeling requirements from your institution's Environmental Health and Safety (EHS) department.[3]
Concentrated Solutions (e.g., in DMSO or DMF) No Drain Disposal. Concentrated solutions of this compound must never be poured down the drain.[3] Organic solvents like DMSO and DMF are also unsuitable for sewer disposal.[3] Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container.[3] Labeling: Ensure the waste container is labeled with "Hazardous Waste," the chemical name, and the solvent used (e.g., "this compound in DMSO").
Dilute Aqueous Solutions Consult Institutional Guidelines. While some dilute, non-mutagenic dye solutions may be eligible for drain disposal with copious amounts of water, this is highly dependent on local regulations and institutional policies.[4] Action Required: Always consult your institution's EHS department to determine the permissible concentration limits for drain disposal. If drain disposal is not permitted, collect these solutions in a labeled hazardous waste container.
Contaminated Labware and Debris Solid Waste Collection. All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[3] Gels: Electrophoresis gels stained with the dye should be collected in a sealed container and disposed of as hazardous chemical waste.[3] Labeling: The solid waste container must be clearly labeled as "Hazardous Waste" and indicate the contents (e.g., "Lab debris contaminated with this compound").

Experimental Protocols

General Hydrolysis Protocol (for consideration and EHS approval only):

  • Dilute the NHS ester-containing solution with a suitable solvent.

  • Adjust the pH to a basic range (e.g., pH > 8.5) using a suitable base like sodium bicarbonate or sodium carbonate.

  • Allow the solution to stand for a sufficient period (e.g., several hours) to ensure complete hydrolysis of the reactive ester.

  • Dispose of the resulting solution as chemical waste according to institutional guidelines.

Important: This is a generalized protocol and may not be suitable for all situations. Always seek guidance and approval from your EHS department before attempting any chemical neutralization or inactivation of hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_powder Unused/Expired Solid Powder waste_type->solid_powder Solid conc_solution Concentrated Solution (e.g., in DMSO, DMF) waste_type->conc_solution Concentrated Liquid dilute_solution Dilute Aqueous Solution waste_type->dilute_solution Dilute Aqueous contaminated_labware Contaminated Labware (Gloves, Tips, Gels) waste_type->contaminated_labware Solid Debris collect_solid Collect in Labeled Hazardous Waste Container solid_powder->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container conc_solution->collect_liquid consult_ehs Consult Institutional EHS for Disposal Route dilute_solution->consult_ehs collect_debris Collect in Labeled Solid Hazardous Waste Container contaminated_labware->collect_debris contact_ehs_pickup Contact EHS for Hazardous Waste Pickup collect_solid->contact_ehs_pickup collect_liquid->contact_ehs_pickup collect_debris->contact_ehs_pickup drain_disposal Drain Disposal Permitted? (per EHS guidelines) consult_ehs->drain_disposal drain_disposal->collect_liquid No drain_disposal->contact_ehs_pickup Yes, with copious water end End: Waste Properly Disposed contact_ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste streams.

Key Takeaways and Responsibilities

  • Always Prioritize Safety: Wear appropriate PPE at all times when handling cyanine dyes and their waste.

  • Segregate Waste: Never mix chemical waste with regular trash.

  • Label Everything: Clearly and accurately label all waste containers.

  • Consult Your EHS: Your institution's Environmental Health and Safety department is the primary resource for specific disposal procedures, regulations, and waste pickup schedules.[3] It is your responsibility to follow their guidance.

  • Avoid Environmental Release: Never dispose of concentrated dyes or organic solvents down the drain.[3] Prevent any release into the environment.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Sulfo-Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Sulfo-Cy7.5 NHS ester, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this near-infrared water-soluble hydrophilic dye.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Notes
Hands Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times.
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield should be worn over the goggles when handling solutions or powders.
Body Laboratory Coat and Chemical-Resistant ApronA buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when there is a risk of splashing.
Respiratory NIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation.

This table is based on general recommendations for handling cyanine dyes and reactive chemical compounds.[3][5][6]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Reconstitution:

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form.

  • Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[7]

  • Reconstitute the dye in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][8] this compound is also soluble in water.[2][8]

  • Prepare the dye stock solution immediately before starting the conjugation reaction, as extended storage of the solution may reduce its activity.[9]

2. Labeling Reaction:

  • The NHS ester reacts with primary amines at a pH range of 8.0-9.0.[9] Ensure your protein or molecule of interest is in a buffer free of primary amines (e.g., Tris or glycine), which would compete with the labeling reaction.[4][9] Phosphate-buffered saline (PBS) is a suitable alternative.[9]

  • Protect the reaction mixture from light to prevent photobleaching of the cyanine dye.[4][7]

3. Purification:

  • Following the labeling reaction, purify the conjugate to remove unreacted dye. This can be achieved using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[4]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationConditions
Solid -20°C12 monthsIn the dark, desiccated.[2][7]
Stock Solution -80°C6 monthsSealed, away from moisture and light.[1]
Stock Solution -20°C1 monthSealed, away from moisture and light.[1]

Transportation can be at room temperature for up to 3 weeks.[2][7]

Disposal Plan

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes, gloves), should be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Disposal Route: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

  • Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed, labeled hazardous waste container.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from reception to disposal.

Sulfo_Cy7_5_NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis & Storage cluster_disposal Disposal Receive Receive & Store (-20°C, Dark) Equilibrate Equilibrate to Room Temp Receive->Equilibrate Reconstitute Reconstitute in Anhydrous Solvent Equilibrate->Reconstitute React React with Target (Protect from light) Reconstitute->React Dispose_Waste Dispose of Hazardous Waste Reconstitute->Dispose_Waste Prepare_Target Prepare Target (Amine-free buffer, pH 8-9) Prepare_Target->React Purify Purify Conjugate React->Purify React->Dispose_Waste Analyze Analyze Conjugate Purify->Analyze Purify->Dispose_Waste Store_Conjugate Store Conjugate Analyze->Store_Conjugate Analyze->Dispose_Waste

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。